(2S)-4-hydroxypyrrolidine-2-carboxylic acid
Description
4-Hydroxy-L-proline is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Hydroxyproline is a natural product found in Drosophila melanogaster with data available.
A hydroxylated form of the imino acid proline. A deficiency in ASCORBIC ACID can result in impaired hydroxyproline formation.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861573 | |
| Record name | 4-Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | cis-Hydroxyproline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12543 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |
| Record name | N-Hydroxy-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Proline, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Proline, homopolymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-4-Hydroxy-L-proline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3398-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidaion of (2S)-4-hydroxypyrrolidine-2-carboxylic acid
Abstract: (2S)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as trans-4-hydroxy-L-proline (Hyp), is a non-proteinogenic amino acid critical to the structural integrity of collagen, the most abundant protein in mammals.[1][2] Its unique stereochemistry, featuring a hydroxyl group at the C4 position, dictates the stability of the collagen triple helix through stereoelectronic effects and hydrogen bonding networks.[3][4] This guide provides an in-depth, methodology-driven overview of the analytical workflow required for the complete structural elucidation of Hyp, moving from foundational molecular formula determination to the unambiguous assignment of its absolute stereochemistry. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a logical framework for characterizing complex small molecules.
Part 1: Foundational Structure - Molecular Formula and Atomic Connectivity
The initial phase of any structure elucidation puzzle is to define the elemental composition and the basic bonding framework of the molecule. This is achieved by logically combining data from high-resolution mass spectrometry and a suite of nuclear magnetic resonance experiments.
Mass Spectrometry: Defining the Molecular Blueprint
The first step is to determine the exact mass and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose due to its ability to measure mass-to-charge ratios (m/z) with high precision.
Causality of Experimental Choice: For a polar, non-volatile molecule like an amino acid, Electrospray Ionization (ESI) is the preferred ionization method. It is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The analysis is typically coupled with liquid chromatography (LC) to ensure the sample's purity prior to mass analysis.[5][6]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a water/acetonitrile (95:5 v/v) solution with 0.1% formic acid. The acid aids in the protonation of the analyte for positive ion mode detection.
-
Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any potential impurities. A hydrophilic interaction liquid chromatography (HILIC) column can also be an effective choice for polar analytes like hydroxyproline.[5]
-
Mass Spectrometry (MS) Detection:
-
Mode: ESI in positive ion mode.
-
Full Scan (MS1): Acquire data over a range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS2): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. This confirms the identity and provides structural clues. A unique immonium ion at m/z 86.0659 is diagnostic for the presence of a hydroxylated proline residue.[7]
-
Data Presentation: Expected Mass Spectrometry Peaks
| Ion Species | Theoretical m/z | Observed m/z | Description |
| [M+H]⁺ | 132.0655 | ~132.065 | Protonated molecular ion of C₅H₉NO₃.[2][8] |
| [M+Na]⁺ | 154.0475 | ~154.047 | Sodium adduct, common in ESI. |
| Immonium Ion | 86.0659 | ~86.066 | Diagnostic fragment from the pyrrolidine ring after loss of H₂O and CO₂.[7] |
From the high-resolution mass of the [M+H]⁺ ion, the molecular formula is unequivocally determined to be C₅H₉NO₃ .
NMR Spectroscopy: Assembling the Atomic Jigsaw
With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the C-H framework.
Causality of Experimental Choice: Deuterated water (D₂O) is the solvent of choice. Its deuterium atoms do not produce signals in the ¹H NMR spectrum, providing a clear window for observing the analyte. Furthermore, the labile protons on the amine, carboxylic acid, and hydroxyl groups exchange with the solvent's deuterium, simplifying the spectrum by removing their signals and associated couplings.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of D₂O (99.9%).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum with water suppression.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin systems.
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[9]
-
Data Presentation: NMR Spectral Assignments for (2S,4R)-4-hydroxyproline in D₂O
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & J (Hz) | ¹³C Chemical Shift (δ, ppm) | COSY Correlations | HSQC Correlation |
| C2 | ~4.25 | dd, J ≈ 8.5, 4.0 | ~61.0 | H3α, H3β | C2-H2 |
| C3 | ~2.17 (H3β), ~2.45 (H3α) | m | ~38.5 | H2, H4, H3α/β | C3-H3α/β |
| C4 | ~4.55 | m | ~70.5 | H3α, H3β, H5α, H5β | C4-H4 |
| C5 | ~3.35 (H5β), ~3.45 (H5α) | m | ~55.5 | H4, H5α/β | C5-H5α/β |
| COOH | - | - | ~175.0 | - | - |
(Note: Exact chemical shifts can vary slightly based on pH and concentration. Data compiled from representative spectra.)[1][10][11]
Interpretation and Workflow:
The NMR data allows for the unambiguous assembly of the pyrrolidine ring structure.
-
The HSQC spectrum links each proton signal to a specific carbon signal.[1][9]
-
Starting from the downfield H2 proton (adjacent to the electron-withdrawing carboxyl group), the COSY spectrum reveals its coupling to the two H3 protons.
-
The H3 protons, in turn, show correlations to the H4 proton.
-
Finally, the H4 proton is correlated to the two H5 protons, completing the spin system of the five-membered ring.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];
} }
Caption: Workflow for determining molecular connectivity.
Part 2: Stereochemical Elucidation - Defining the 3D Architecture
Determining the connectivity is only half the battle. This compound is one of four possible stereoisomers.[12] The final and most critical phase of elucidation involves unambiguously assigning the relative and absolute stereochemistry at the C2 and C4 chiral centers.
Relative Stereochemistry (cis vs. trans) via NMR
The spatial relationship between the substituents at C2 and C4 can be determined using ¹H NMR, specifically through the analysis of scalar (J) couplings and Nuclear Overhauser Effect (NOE) data.
Causality of Experimental Choice: The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. The geometry of the five-membered ring constrains these angles differently for cis and trans isomers. NOE experiments detect protons that are close in space (< 5 Å), providing direct evidence of their relative orientation.
-
For the trans isomer (2S,4R): The H2 and H4 protons are on opposite faces of the pyrrolidine ring. Therefore, no strong NOE correlation is expected between them.
-
For the cis isomer (2S,4S): The H2 and H4 protons are on the same face of the ring, which would result in a detectable NOE correlation.
The analysis of coupling constants in advanced synthetic derivatives can also reveal the ring pucker (Cγ-exo vs. Cγ-endo), which is influenced by the stereochemistry at C4.[13][14] For the naturally occurring (2S,4R) isomer, a Cγ-exo pucker is typically observed.[13]
Absolute Stereochemistry (S vs. R) - The Definitive Assignment
With the trans relative stereochemistry established, the final step is to determine the absolute configuration, distinguishing the (2S,4R) enantiomer from its mirror image, (2R,4S).
2.2.1 X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a chiral molecule.
Causality of Experimental Choice: By measuring the diffraction pattern of X-rays from a well-ordered crystal, one can calculate the precise position of every atom in three-dimensional space. The use of a radiation wavelength that can induce anomalous dispersion allows for the unambiguous determination of the absolute configuration (the difference between R and S), a task not possible with most other techniques. The crystal structure of derivatives of (2S,4R)-4-hydroxyproline has been solved, confirming the trans orientation of the C2-carboxyl and C4-hydroxyl groups and the Cγ-exo ring pucker.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the analyte. This is often the most challenging step. A common method is slow evaporation of a saturated aqueous or ethanol/water solution.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to obtain the final structure, including the absolute configuration as determined by the Flack parameter.
2.2.2 Chiroptical Methods: Corroborative Evidence
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
-
Specific Rotation: This is a fundamental property of a chiral compound. The (2S,4R) isomer is levorotatory.
-
Protocol: Prepare a solution of the compound of known concentration (e.g., c = 2.5 in water) in a polarimeter cell of a defined path length. Measure the angle of rotation of plane-polarized light (at the sodium D-line, 589 nm).
-
Expected Value: [α]ᴅ ≈ -76.5°[15]
-
-
Circular Dichroism (CD) Spectroscopy: While most useful for analyzing secondary structures in peptides and proteins, the CD spectrum of hydroxyproline itself is a characteristic fingerprint. More importantly, the presence of (2S,4R)-hydroxyproline strongly influences the CD spectra of peptides containing it, often inducing a polyproline II (PPII) helical structure. This structure gives a characteristic CD signal with a positive peak near 220-225 nm and a strong negative band around 200 nm, which is a hallmark of collagen.[16][17][18]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];
}
Caption: Logical workflow for stereochemical assignment.
Conclusion
The complete structural elucidation of this compound is a sequential and logical process that relies on the synergistic application of multiple advanced analytical techniques. High-resolution mass spectrometry lays the foundation by providing the exact molecular formula. A comprehensive suite of 1D and 2D NMR experiments then pieces together the atomic connectivity. Finally, the critical three-dimensional arrangement is unveiled through a combination of NMR techniques to establish relative stereochemistry and, most definitively, single-crystal X-ray crystallography to assign the absolute configuration. Chiroptical methods serve as a rapid and powerful tool for corroboration. This rigorous, multi-faceted approach ensures a self-validating system, leading to the unambiguous identification of this vital amino acid.
References
- 1. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 8. Page loading... [wap.guidechem.com]
- 9. hmdb.ca [hmdb.ca]
- 10. hmdb.ca [hmdb.ca]
- 11. hmdb.ca [hmdb.ca]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydroxyproline [drugfuture.com]
- 16. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Correlation of proline, hydroxyproline and serine content, denaturation temperature and circular dichroism analysis of type I collagen with the physiological temperature of marine teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of (2S)-4-Hydroxypyrrolidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2S)-4-hydroxypyrrolidine-2-carboxylic acid, a hydroxylated, non-proteinogenic amino acid, is a molecule of significant interest in biomedical research and pharmaceutical development. Its presence in natural sources, particularly as a key component of structural proteins and as a free amino acid with distinct stereochemistry, offers diverse opportunities for its isolation and utilization. This technical guide provides an in-depth exploration of the primary natural reservoirs of this compound, detailing its stereochemical diversity, biosynthetic origins, and practical methodologies for its extraction and purification. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and technical insights required to harness this valuable natural product.
Introduction: The Significance of this compound
This compound, commonly known as 4-hydroxy-L-proline, is a chiral molecule whose biological roles are intrinsically linked to its stereochemistry. The designation "(2S)" refers to the absolute configuration at the alpha-carbon, which is consistent for the L-amino acid. However, the hydroxylation at the C4 position introduces a second chiral center, giving rise to two principal diastereomers found in nature: trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid) and cis-4-hydroxy-L-proline ((2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid).
The trans-isomer is the most abundant, serving as a critical structural component of collagen in animals, where it comprises roughly 13.5% of the protein's amino acid content.[1] Its presence is essential for the stability of the collagen triple helix.[1] In the plant kingdom, this isomer is found in hydroxyproline-rich glycoproteins (HRGPs), which are integral to cell wall structure and defense mechanisms.[1][2] The less common cis-isomer is notably found in its free form in specific plant species and in the toxic cyclic peptides of Amanita mushrooms.[1][3]
The unique biological functions and potential therapeutic applications of these isomers necessitate a thorough understanding of their natural sources and the means to isolate them.
Primary Natural Sources: A Comparative Overview
The distribution of this compound in nature is widespread, yet its concentration and isomeric form vary significantly across different biological kingdoms.
Animal Kingdom: The Collagen Reservoir
The most significant natural source of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is animal collagen.[1] Collagen is the most abundant protein in mammals, constituting a major part of connective tissues such as skin, bone, tendons, and cartilage. The hydroxylation of proline to hydroxyproline is a post-translational modification crucial for the structural integrity of collagen.[1] Consequently, tissues rich in collagen are primary raw materials for the industrial production of this amino acid, which is typically achieved through the acid hydrolysis of gelatin, a denatured form of collagen.[1]
Plant Kingdom: Bound and Free Forms
Plants synthesize both trans- and cis-4-hydroxy-L-proline, with distinct localizations and forms.
The trans-isomer is a key component of HRGPs, a superfamily of proteins in the plant cell wall.[1][2] These proteins, which include extensins and arabinogalactan proteins (AGPs), play vital roles in cell wall assembly, signaling, and plant defense.[2] The hydroxyl groups of the hydroxyproline residues serve as attachment points for glycan chains.[1] While HRGPs are ubiquitous in higher plants, specific quantitative data on hydroxyproline content across a wide range of species is not extensively compiled. However, legumes, such as beans and peanuts, are known to contain notable amounts of hydroxyproline-containing proteins.[4][5]
The sandalwood tree (Santalum album) is a remarkable and well-documented source of free (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.[6][7] Unlike most other plants where hydroxyproline is protein-bound, sandalwood leaves, flowers, and seeds contain the cis-isomer as a free amino acid.[6][8] The leaves of S. album also contain the trans-isomer in a bound, protein-associated form.[9] The presence of free cis-4-hydroxy-L-proline is a distinctive chemotaxonomic marker for the Santalaceae family.[7]
Microbial Sources: A Note on Hydroxyectoine
Certain halophilic (salt-loving) bacteria and archaea produce compatible solutes to survive in extreme environments. Among these are ectoine and its hydroxylated derivative, hydroxyectoine. While the name might suggest a structural similarity, hydroxyectoine is (4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid , a tetrahydropyrimidine derivative.[10] It is structurally distinct from 4-hydroxypyrrolidine-2-carboxylic acid and therefore is not a direct natural source of the compound of interest for this guide.
Quantitative Comparison of Natural Sources
| Natural Source | Isomer | Form | Typical Concentration | Reference(s) |
| Mammalian Collagen | trans-(2S,4R) | Bound (Protein) | ~13.5% of total amino acids | [1] |
| Santalum album (leaves, flowers, seeds) | cis-(2S,4S) | Free Amino Acid | Can constitute up to 10% of dry weight in some tissues | [11][12] |
| Plant Cell Walls (HRGPs) | trans-(2S,4R) | Bound (Protein) | Varies widely among species and tissues | [1][2] |
| Legumes (e.g., Peanuts, Beans) | trans-(2S,4R) | Bound (Protein) | Significant but variable | [4][5] |
| Alfalfa Sprouts | Not specified | Not specified | High content reported | [13] |
Biosynthetic Pathways: The Formation of Stereoisomers
The biosynthetic routes to trans- and cis-4-hydroxy-L-proline are distinct, reflecting their different biological roles and distributions.
Biosynthesis of trans-(2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid
In both animals and plants, the formation of the trans-isomer is a post-translational modification that occurs on proline residues within polypeptide chains. This reaction is catalyzed by the enzyme prolyl 4-hydroxylase (P4H) .[8][9][11][14][15] P4Hs are non-heme iron-containing dioxygenases that require Fe²⁺, 2-oxoglutarate, molecular oxygen (O₂), and ascorbate (vitamin C) as co-substrates and cofactors.[15]
The reaction mechanism involves the binding of Fe²⁺, 2-oxoglutarate, O₂, and the proline-containing substrate to the enzyme's active site. During the hydroxylation of proline, 2-oxoglutarate is stoichiometrically decarboxylated to succinate and CO₂.[15] One atom of the O₂ molecule is incorporated into the succinate, and the other forms the hydroxyl group on the proline residue.[15]
Caption: Biosynthesis of trans-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Biosynthesis of cis-(2S,4S)-4-Hydroxypyrrolidine-2-Carboxylic Acid in Santalum album
The biosynthesis of the cis-isomer in sandalwood is less completely understood but is known to differ from the pathway for the trans-isomer. Studies using radiolabeled precursors in S. album indicate that the hydroxylation likely occurs on a proline residue that is part of a peptide, particularly one bound to glutamic or aspartic acid.[6][7][8] The resulting cis-hydroxyprolyl-peptide is then hydrolyzed to release free cis-4-hydroxy-L-proline.[7][8] This suggests the involvement of a specific hydroxylase with cis-directing activity and subsequent peptidase action.
Caption: Proposed biosynthesis of cis-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
Extraction and Purification Methodologies
The extraction and purification protocols for this compound are dictated by its form (free or protein-bound) and the source material.
Extraction from Animal Collagen (for trans-isomer)
The standard method for obtaining hydroxyproline from collagen involves acid hydrolysis to break down the protein into its constituent amino acids.
Experimental Protocol: Acid Hydrolysis of Collagenous Tissue
-
Sample Preparation: Weigh approximately 10-100 mg of lyophilized and minced tissue into a pressure-tight vial with a PTFE-lined cap.
-
Hydrolysis: Add a sufficient volume of 6 M hydrochloric acid (HCl) to the vial (e.g., 1-2 mL). Tightly seal the vial.
-
Incubation: Place the vial in an oven or heating block at 110-120°C for 16-24 hours.
-
Neutralization: After cooling, the hydrolysate can be dried under vacuum to remove the acid. The dried residue is then redissolved in a suitable buffer for analysis.
-
Purification (Optional): For higher purity, the amino acid mixture can be subjected to ion-exchange chromatography to separate hydroxyproline from other amino acids.
Caption: Workflow for extracting trans-4-hydroxyproline from collagen.
Extraction from Santalum album (for cis-isomer)
As the cis-isomer exists in its free form in sandalwood, the extraction protocol aims to isolate free amino acids without harsh hydrolysis.
Experimental Protocol: Extraction of Free Amino Acids from S. album Leaves
-
Sample Preparation: Fresh or dried leaves of S. album are finely ground to a powder.
-
Extraction: The powdered material is extracted with a polar solvent, typically 75-80% aqueous methanol or ethanol, at room temperature with agitation for several hours or overnight.[8]
-
Filtration and Clarification: The extract is filtered to remove solid plant material. The filtrate may be further clarified by centrifugation.
-
Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator.
-
Purification: The resulting aqueous extract, rich in free amino acids and other polar compounds, is then subjected to chromatographic purification. Ion-exchange chromatography is a highly effective method for separating cis-4-hydroxy-L-proline from other amino acids and impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Common Beans as a Source of Amino Acids and Cofactors for Collagen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acids in sandal (Santalum album L) with special reference to cis-4-hydroxy-l-proline and sym. homospermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]
- 9. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxyectoine | C6H10N2O3 | CID 12011795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Involvement of Arabidopsis Prolyl 4 Hydroxylases in Hypoxia, Anoxia and Mechanical Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. List of foods high in hydroxyproline – Botanical online [botanical-online.com]
- 14. Frontiers | An Arabidopsis Prolyl 4 Hydroxylase Is Involved in the Low Oxygen Response [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
(2S)-4-hydroxypyrrolidine-2-carboxylic acid CAS number and synonyms
An In-Depth Technical Guide to (2S)-4-Hydroxypyrrolidine-2-carboxylic Acid: Stereoisomers, Properties, and Applications
Introduction
This compound, a hydroxylated analog of the amino acid proline, is a pivotal molecule in biochemistry and pharmaceutical sciences. Its rigid pyrrolidine ring and chiral centers make it an invaluable building block for a wide array of complex molecules and a tool for probing biological systems. The designation "(2S)" fixes the stereochemistry at the alpha-carbon, consistent with L-proline. However, the addition of a hydroxyl group at the 4th position introduces a second stereocenter, giving rise to two key diastereomers: trans-4-hydroxy-L-proline ((2S,4R)) and cis-4-hydroxy-L-proline ((2S,4S)). This guide provides a comprehensive overview of these isomers, detailing their distinct properties, synthesis, and applications for researchers and drug development professionals.
The most abundant form in nature is the trans isomer, a critical component of collagen, the most prevalent protein in mammals. The cis isomer is less common but serves as a powerful tool in chemical biology and as a component in novel therapeutic modalities. Understanding the stereochemical distinctions is paramount, as they dictate the molecule's conformation and, consequently, its biological activity and utility.
| Parameter | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid |
| Common Name | trans-4-Hydroxy-L-proline, L-Hydroxyproline (Hyp) | cis-4-Hydroxy-L-proline, L-Allohydroxyproline |
| CAS Number | 51-35-4[1][2] | 618-27-9[3][4][5] |
| Abbreviation | trans-Hyp | cis-Hyp |
Physicochemical Properties
The spatial arrangement of the hydroxyl group relative to the carboxylic acid group profoundly influences the physical and chemical properties of these diastereomers. These differences are critical for their separation, identification, and application in synthesis.
| Property | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid |
| Molecular Formula | C₅H₉NO₃[6] | C₅H₉NO₃[5][7] |
| Molecular Weight | 131.13 g/mol [1][8] | 131.13 g/mol [5] |
| Appearance | White to off-white crystalline powder[6][8] | Solid[7] |
| Melting Point | ~274 °C (decomposes) | Data not consistently available |
| Water Solubility | Soluble (approx. 100 mg/mL)[8] | Soluble[5] |
| IUPAC Name | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid[9] | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid |
| InChI Key | PMMYEEVYMWASQN-IUYQGCFVSA-N[10] | PMMYEEVYMWASQN-IMJSIDKUSA-N[7] |
Synthesis and Manufacturing
The synthetic routes to the trans and cis isomers of 4-hydroxy-L-proline are markedly different, reflecting their natural abundance and intended applications.
(2S,4R)-trans-4-Hydroxy-L-proline: Industrial Production
The vast majority of commercially available trans-4-hydroxy-L-proline is produced not by chemical synthesis but by the acid hydrolysis of collagen.[8] Collagen is exceptionally rich in this amino acid, making its extraction from animal connective tissues (like gelatin) an economically viable and scalable method.
(2S,4S)-cis-4-Hydroxy-L-proline: Stereoselective Synthesis
The synthesis of the less common cis isomer requires precise stereochemical control. Numerous diastereoselective synthetic routes have been developed. A common strategy involves starting with a chiral precursor and controlling the stereochemistry during ring formation or functional group manipulation. One notable approach is the 5-exo-tet ring closure reaction, which can achieve high diastereoselectivity.[11] These syntheses are typically more complex and costly than the extraction of the trans isomer, reserving the cis form for specialized applications where its unique stereochemistry is essential.
Applications in Research and Drug Development
The distinct stereochemistry of the hydroxyproline isomers translates into vastly different roles in biology and medicine.
The Role of trans-4-Hydroxy-L-proline ((2S,4R)-isomer)
-
Collagen Stability and Biomarker: The post-translational hydroxylation of proline to trans-4-hydroxy-L-proline is essential for the stability of the collagen triple helix. The hydroxyl groups form crucial hydrogen bonds that lock the protein into its characteristic structure. Consequently, levels of hydroxyproline in urine and serum are used as diagnostic markers for bone turnover and liver fibrosis, conditions involving significant collagen metabolism.[12]
-
Chiral Building Block: As a readily available, enantiomerically pure molecule, it is a valuable chiral starting material in the synthesis of pharmaceuticals. Its rigid ring structure allows for the predictable placement of functional groups in three-dimensional space, a critical aspect in designing molecules that fit precisely into biological targets.
The Role of cis-4-Hydroxy-L-proline ((2S,4S)-isomer)
-
Collagen Synthesis Inhibitor: When incorporated into procollagen chains in place of the trans isomer, cis-4-hydroxy-L-proline disrupts the formation of a stable triple helix. The incorrect stereochemistry prevents the formation of the necessary hydrogen bonds, leading to a non-functional protein that is often retained within the cell and degraded. This property makes it a useful tool for studying collagen synthesis and pathology in a laboratory setting.[7]
-
Linker in Advanced Therapeutics: The unique stereochemistry and functional handles of the cis isomer have been leveraged in the design of sophisticated drug delivery systems and therapeutic modalities. It is used as a non-cleavable linker component in the synthesis of antibody-drug conjugates (ADCs) and as a structural element in proteolysis-targeting chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.[13]
Experimental Protocol: Quantification of Hydroxyproline in Tissue
This protocol provides a standard method for determining total collagen content in a tissue sample by measuring its trans-4-hydroxy-L-proline concentration.
Objective: To quantify the hydroxyproline content in a biological sample as an index of collagen content.
Principle: Tissue samples are hydrolyzed to break down proteins into their constituent amino acids. The hydroxyproline is then oxidized, and the resulting product reacts with a chromogen (e.g., p-dimethylaminobenzaldehyde) to produce a colored compound that can be measured spectrophotometrically.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of lyophilized tissue into a pressure-resistant, screw-cap glass tube.
-
Add 1 mL of 6 M HCl.
-
Securely cap the tube and place it in an oven or heating block at 110-120 °C for 18-24 hours to completely hydrolyze the tissue.
-
-
Hydrolysate Processing:
-
Allow the tubes to cool completely to room temperature.
-
Centrifuge the tubes to pellet any insoluble material.
-
Transfer a known aliquot (e.g., 50 µL) of the clear supernatant to a new microcentrifuge tube.
-
Dry the aliquot under vacuum or using a speed-vac to remove the acid.
-
Re-dissolve the dried amino acid pellet in 100 µL of assay buffer (e.g., acetate-citrate buffer, pH 6.0).
-
-
Colorimetric Reaction:
-
Prepare a standard curve using known concentrations of pure trans-4-hydroxy-L-proline (0-100 µg/mL).
-
To 50 µL of each standard and sample, add 1 mL of Chloramine-T reagent. Mix and let stand at room temperature for 20 minutes to allow for oxidation.
-
Add 1 mL of Ehrlich's reagent (p-dimethylaminobenzaldehyde solution). Mix thoroughly and incubate at 65 °C for 15-20 minutes. A pink/red color will develop.
-
Cool the samples to room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance of each sample and standard at 550-560 nm using a spectrophotometer.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of hydroxyproline in the samples from the standard curve.
-
Calculate the total hydroxyproline content in the original tissue sample, typically expressed as µg of hydroxyproline per mg of dry tissue weight.
-
Safety and Handling
While generally considered to have low toxicity, standard laboratory precautions should be observed when handling 4-hydroxypyrrolidine-2-carboxylic acid and its derivatives.
| Parameter | (2S,4R)-isomer | (2S,4S)-isomer |
| GHS Pictograms | Warning | Danger |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[10] |
| Precautions | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P261: Avoid breathing dust.P284: In case of inadequate ventilation wear respiratory protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
General Handling:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
The this compound framework, represented by its key diastereomers trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, offers a striking example of how subtle changes in stereochemistry can lead to dramatically different biological functions and applications. The trans isomer is a cornerstone of structural biology, fundamental to the integrity of collagen and serving as a vital biomarker and chiral synthon. In contrast, the synthetically accessible cis isomer provides a powerful tool for inhibiting collagen synthesis and has been ingeniously incorporated into the linkers of next-generation therapeutics like ADCs and PROTACs. For researchers and drug developers, a thorough understanding of the distinct properties and applications of these isomers is essential for leveraging their full potential in both basic science and translational medicine.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 51-35-4|(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 618-27-9|(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, CAS No. 618-27-9 - iChemical [ichemical.com]
- 5. (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid - CAS:618-27-9 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]
- 6. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]
- 7. (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid | C10H18N2O5 | CID 67105300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Hydroxypyrrolidine-2-carboxylic acid_TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Stereoisomers of 4-Hydroxypyrrolidine-2-Carboxylic Acid
This guide provides a comprehensive technical overview of the four stereoisomers of 4-hydroxypyrrolidine-2-carboxylic acid, commonly known as 4-hydroxyproline. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their synthesis, characterization, and biological significance, offering a foundation for their application in research and pharmaceutical development.
Executive Summary
The hydroxylation of proline at the C4 position introduces a second chiral center, giving rise to four distinct stereoisomers. These isomers—trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, trans-4-hydroxy-D-proline, and cis-4-hydroxy-D-proline—exhibit unique three-dimensional structures that dictate their biological activities and potential therapeutic applications. While trans-4-hydroxy-L-proline is a well-known structural component of collagen, the other "unnatural" isomers are emerging as valuable chiral building blocks for the synthesis of novel therapeutics and as probes for studying biological processes. This guide will explore the stereoselective synthesis of each isomer, the analytical techniques for their separation and identification, and their diverse roles in biochemistry and pharmacology.
Introduction to the Stereoisomers of 4-Hydroxypyrrolidine-2-Carboxylic Acid
4-Hydroxypyrrolidine-2-carboxylic acid possesses two chiral centers, at C2 and C4, resulting in four possible stereoisomers. The nomenclature of these isomers is defined by the relative stereochemistry of the hydroxyl group at C4 and the carboxyl group at C2 (cis or trans), and the absolute configuration at the alpha-carbon (L or D).
-
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-L-proline): The most abundant and well-studied isomer, it is a major component of collagen, contributing to the stability of the triple helix.[1][2][3]
-
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-L-proline): A non-proteinogenic amino acid that acts as a proline analog and an inhibitor of collagen synthesis.[4][5]
-
(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-D-proline): A chiral building block used in the synthesis of various pharmaceutical compounds.
-
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-D-proline): Utilized as a starting material for the synthesis of antifungal agents and as a substrate for studying enzyme kinetics.[6][7][8]
The distinct spatial arrangement of the hydroxyl and carboxyl groups in each isomer leads to different conformational preferences of the pyrrolidine ring, which in turn influences their biological activity.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure 4-hydroxyproline isomers is crucial for their application in drug development. Various stereoselective methods have been developed, often starting from commercially available isomers.
Synthesis of trans-4-hydroxy-L-proline
trans-4-hydroxy-L-proline is primarily produced through the acidic hydrolysis of collagen.[9] However, for research and specialized applications, microbial fermentation and enzymatic hydroxylation of L-proline offer more controlled and sustainable production methods.[9][10]
Protocol: Enzymatic Synthesis of trans-4-hydroxy-L-proline [10]
-
Culture Preparation: Cultivate a recombinant Escherichia coli strain expressing a proline-4-hydroxylase gene.
-
Biotransformation: Resuspend the cells in a reaction buffer containing L-proline, α-ketoglutarate, and FeSO₄.
-
Reaction Conditions: Incubate the mixture with agitation at a controlled temperature (e.g., 30-37°C) and pH (e.g., 6.0-7.0).
-
Monitoring: Monitor the production of trans-4-hydroxy-L-proline using HPLC.
-
Purification: After the reaction, separate the cells and purify the product from the supernatant using ion-exchange chromatography.
Synthesis of cis-4-hydroxy-L-proline
cis-4-hydroxy-L-proline can be synthesized from trans-4-hydroxy-L-proline through an inversion of configuration at the C4 position. Enzymatic methods using L-proline cis-4-hydroxylase have also been developed.[11]
Protocol: Chemical Synthesis of cis-4-hydroxy-L-proline derivatives [12]
-
Protection: Protect the amino and carboxyl groups of trans-4-hydroxy-L-proline (e.g., as an N-acyl ester).
-
Activation: Activate the hydroxyl group (e.g., through tosylation or mesylation).
-
Inversion: Perform an SN2 reaction with a nucleophile (e.g., acetate), followed by hydrolysis to invert the stereochemistry at C4.
-
Deprotection: Remove the protecting groups to yield cis-4-hydroxy-L-proline.
Synthesis of D-Stereoisomers
The D-isomers, trans-4-hydroxy-D-proline and cis-4-hydroxy-D-proline, are typically synthesized from their L-counterparts or through asymmetric synthesis routes. For example, cis-4-hydroxy-D-proline can be synthesized from trans-4-hydroxy-L-proline by treating the N-acyl derivative with acetic anhydride, which proceeds through a mesoionic intermediate.[12]
Analytical Techniques for Separation and Characterization
The structural similarity of the 4-hydroxyproline stereoisomers presents a significant analytical challenge. Advanced chromatographic and spectroscopic techniques are required for their effective separation and unambiguous identification.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common methods for separating the stereoisomers.[13][14][15][16] Derivatization with a chiral reagent can also be employed to form diastereomeric pairs that can be separated on a standard achiral column.[13]
Protocol: Chiral HPLC Separation of 4-Hydroxyproline Stereoisomers [13][14]
-
Derivatization (Optional): React the sample with a chiral derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).
-
Chromatographic System: Use an HPLC system equipped with a chiral column (e.g., a cyclodextrin-based column).
-
Mobile Phase: Employ a mobile phase optimized for chiral separation, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detection: Use a suitable detector, such as a UV or mass spectrometry (MS) detector.
-
Quantification: Quantify each isomer based on the peak area relative to a standard curve.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) can be used to differentiate between the isomers based on their fragmentation patterns.[1][17][18] The position of the hydroxyl group influences the fragmentation pathways, allowing for the distinction between 3- and 4-hydroxyproline, and in some cases, between the cis and trans diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the stereochemistry of the molecule.[19][20][21][22][23] The coupling constants between the protons on the pyrrolidine ring are particularly informative for determining the cis or trans configuration.
Table 1: Key Analytical Techniques for 4-Hydroxyproline Stereoisomers
| Technique | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of all four stereoisomers. |
| Tandem MS | Analysis of fragment ions generated from the parent molecule. | Differentiation of isomers based on unique fragmentation patterns. |
| NMR Spectroscopy | Measurement of nuclear spin transitions in a magnetic field. | Determination of the 3D structure and stereochemistry. |
| Infrared Ion Spectroscopy | Vibrational spectroscopy of gas-phase ions. | Differentiation of isomers based on their unique IR spectra.[24] |
Biological Significance and Applications in Drug Development
The distinct stereochemistry of each 4-hydroxyproline isomer translates into a unique biological profile and a diverse range of applications in drug discovery and development.
trans-4-hydroxy-L-proline
As a fundamental component of collagen, trans-4-hydroxy-L-proline is essential for the stability of connective tissues.[25] In drug development, it is widely used as a versatile chiral starting material for the synthesis of a variety of complex molecules, including neuroexcitatory kainoids and antifungal echinocandins.[2][3]
cis-4-hydroxy-L-proline
This isomer acts as an inhibitor of collagen synthesis by preventing the proper folding of the collagen triple helix.[5] This property has led to its investigation as a potential therapeutic agent for fibrotic diseases and cancer.[5][26]
trans-4-hydroxy-D-proline and cis-4-hydroxy-D-proline
The D-isomers are primarily utilized as chiral building blocks in asymmetric synthesis.[6] cis-4-Hydroxy-D-proline has been used as a starting material for the stereocontrolled synthesis of N-benzyl pyrrolidinyl sordaricin derivatives, which exhibit antifungal activity.[8]
Conclusion
The four stereoisomers of 4-hydroxypyrrolidine-2-carboxylic acid represent a fascinating example of how subtle changes in stereochemistry can lead to profound differences in biological function. From the structural role of trans-4-hydroxy-L-proline in collagen to the therapeutic potential of its "unnatural" counterparts, these molecules offer a rich platform for research and development. A thorough understanding of their stereoselective synthesis and analytical characterization is paramount for unlocking their full potential in the design of novel drugs and the elucidation of complex biological pathways.
References
- 1. Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ≥99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cis-4-Hydroxy-D-proline | 2584-71-6 | FH24331 | Biosynth [biosynth.com]
- 8. cis-4-Hydroxy-D-proline 2584-71-6 [sigmaaldrich.com]
- 9. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of 4-Hydroxyproline at the Xaa Position in Collagen by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 21. cis-4-Hydroxy-D-proline(2584-71-6) 1H NMR spectrum [chemicalbook.com]
- 22. cis-4-Hydroxy-L-proline(618-27-9) 1H NMR spectrum [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 26. nbinno.com [nbinno.com]
The Imino Acid of Stability: A Technical History of Hydroxyproline
For researchers, scientists, and drug development professionals, a deep understanding of foundational biomolecules is paramount. Hydroxyproline, an unassuming imino acid, stands as a testament to the intricate relationship between molecular structure and biological function. This technical guide delves into the discovery and history of hydroxyproline, tracing its journey from a curious isolate to a critical component in our understanding of connective tissue, disease pathology, and as a valuable biomarker. We will explore the causal links behind key experimental choices and provide insights into the evolution of analytical techniques that have shaped our knowledge of this pivotal molecule.
Part 1: The Dawn of Discovery and Structural Elucidation
The story of hydroxyproline begins in the early 20th century, a period of fervent activity in the field of protein chemistry. At the forefront of this research was the Nobel laureate Hermann Emil Fischer, whose work on amino acids and proteins laid the groundwork for modern biochemistry.
The Initial Isolation from Gelatin
In 1902, Emil Fischer reported the isolation of a new amino acid from the hydrolysate of gelatin, a protein derived from collagen.[1][2] His method, a testament to the analytical techniques of the era, involved the fractional distillation of amino acid esters. This pioneering work not only introduced hydroxyproline to the scientific community but also highlighted gelatin, and by extension collagen, as its primary source.
Experimental Protocol: Fischer's Isolation of Hydroxyproline (Conceptual Reconstruction)
This protocol is a conceptual reconstruction based on the methods available to Emil Fischer in the early 1900s.
-
Protein Hydrolysis:
-
A significant quantity of gelatin was subjected to prolonged acid hydrolysis, typically by boiling with strong hydrochloric acid (e.g., 6 M HCl) for an extended period (e.g., 24 hours).[3][4] This harsh treatment was necessary to break the peptide bonds and liberate the constituent amino acids.
-
Causality: Acid hydrolysis was the standard method for protein breakdown at the time, despite its known limitations, such as the destruction of certain amino acids like tryptophan.[3] The choice of a robust method was essential to ensure complete cleavage of the highly stable collagen protein.
-
-
Esterification:
-
The resulting mixture of amino acid hydrochlorides was then esterified, likely by refluxing with absolute ethanol and dry hydrogen chloride gas. This converted the carboxylic acid groups of the amino acids into their corresponding ethyl esters.
-
Causality: Esterification was a crucial step to increase the volatility of the amino acids, making them amenable to separation by fractional distillation. This was a key innovation championed by Fischer for the separation of amino acids.
-
-
Fractional Distillation:
-
The mixture of amino acid ethyl esters was subjected to fractional distillation under reduced pressure. This technique separates compounds based on their different boiling points.
-
Causality: By carefully controlling the temperature and pressure, Fischer was able to separate the amino acid esters into different fractions. The fraction containing the ester of the new amino acid, hydroxyproline, was collected.
-
-
Saponification and Crystallization:
-
The collected ester fraction was then saponified (hydrolyzed with a base, such as sodium hydroxide) to convert the ester back into the free amino acid.
-
The resulting solution was neutralized and the free hydroxyproline was isolated by crystallization. The distinct crystalline structure of hydroxyproline would have served as a key indicator of its purity and novelty.
-
The First Chemical Synthesis
Just three years after its discovery, in 1905, Hermann Leuchs achieved the first chemical synthesis of a racemic mixture of 4-hydroxyproline.[1][2] This was a significant achievement, confirming the structure of the newly discovered amino acid and demonstrating the power of organic synthesis in verifying natural product structures.
Part 2: Unraveling the Biological Significance
The discovery of hydroxyproline spurred further investigation into its biological role. It soon became apparent that this imino acid was not just another building block of proteins but a key player in the structure and function of the most abundant protein in the animal kingdom: collagen.
The Collagen Connection and the "Madras" Model
Early research established that hydroxyproline is a major component of collagen, comprising roughly 13.5% of mammalian collagen by weight.[1] However, the precise role of hydroxyproline in collagen's structure remained a puzzle for several decades. A major breakthrough came in the 1950s with the proposal of the triple-helical structure of collagen. The "Madras" model, proposed by G. N. Ramachandran, provided a detailed picture of collagen's unique quaternary structure, a right-handed triple helix of three left-handed polyproline II-type helices.[5] This model highlighted the critical role of proline and hydroxyproline in permitting the sharp twisting of the collagen helix.[1]
The Post-Translational Secret: The Role of Vitamin C and Prolyl Hydroxylase
A pivotal discovery in understanding hydroxyproline's biology was the realization that it is not incorporated into proteins during translation. Instead, it is synthesized from proline residues already incorporated into the polypeptide chain through a post-translational modification. This hydroxylation reaction is catalyzed by the enzyme prolyl 4-hydroxylase.[1]
The crucial role of Vitamin C (ascorbic acid) in this process was elucidated through studies on scurvy, a disease characterized by impaired wound healing and connective tissue defects. It was discovered that prolyl 4-hydroxylase requires ascorbic acid as a cofactor to maintain the iron atom in its active ferrous (Fe2+) state.[6][7] In the absence of Vitamin C, the enzyme is inactivated, leading to the production of under-hydroxylated and unstable collagen, which manifests as the symptoms of scurvy.
Caption: The enzymatic hydroxylation of proline and the role of Vitamin C.
Part 3: The Evolution of Analytical Techniques
The ability to accurately quantify hydroxyproline has been instrumental in advancing our understanding of collagen metabolism and its role in disease. The evolution of analytical methods reflects the broader progress in biochemical analysis.
From Cumbersome Beginnings to a Colorimetric Revolution
Early methods for amino acid analysis were laborious and required large amounts of sample. The landscape of hydroxyproline quantification was transformed in 1950 with the development of a simple and sensitive colorimetric assay by Robert E. Neuman and Milan A. Logan.[8][9] This assay, based on the reaction of oxidized hydroxyproline with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product, became the gold standard for decades.
Experimental Protocol: The Neuman and Logan Hydroxyproline Assay (1950)
This protocol outlines the key steps of the original Neuman and Logan colorimetric assay.
-
Sample Hydrolysis:
-
The tissue or protein sample is hydrolyzed in 6 M HCl at elevated temperature and pressure (e.g., autoclaved) to liberate free hydroxyproline.
-
Self-Validation: The completeness of hydrolysis is critical for accuracy. This was often validated by ensuring that further hydrolysis did not yield higher hydroxyproline values.
-
-
Oxidation:
-
The hydroxyproline in the hydrolysate is oxidized, typically using Chloramine-T. This step converts hydroxyproline to a pyrrole derivative.
-
Causality: The oxidation is a necessary prerequisite for the color-forming reaction with Ehrlich's reagent.
-
-
Color Development:
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in a solution of perchloric acid and isopropanol) is added to the oxidized sample. This reacts with the pyrrole derivative to form a stable red chromophore.
-
Causality: The choice of perchloric acid was to maintain a strongly acidic environment required for the reaction and to prevent the precipitation of salts.
-
-
Spectrophotometric Quantification:
-
The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (typically around 550-560 nm).
-
The concentration of hydroxyproline is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of pure hydroxyproline.
-
Trustworthiness: The use of a standard curve is a fundamental principle of quantitative analysis, ensuring that the measurements are calibrated and reproducible.
-
Modern High-Throughput and High-Sensitivity Methods
While the Neuman and Logan assay was a significant advancement, it has been largely superseded by more modern techniques that offer higher sensitivity, specificity, and throughput. These include:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with pre- or post-column derivatization, allow for the separation and quantification of hydroxyproline from other amino acids with high precision.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become the method of choice for many applications due to its exceptional sensitivity and specificity. It allows for the direct detection and quantification of hydroxyproline, often without the need for derivatization.
Caption: The evolution of analytical methods for hydroxyproline.
Part 4: Hydroxyproline Metabolism and Clinical Significance
The catabolism of hydroxyproline is also a well-defined pathway. Free hydroxyproline, primarily derived from the breakdown of collagen, is metabolized in the mitochondria. The initial step is catalyzed by hydroxyproline oxidase (also known as proline dehydrogenase 2, PRODH2), which converts hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate.[10][11] This is a key regulatory step in hydroxyproline degradation.
The clinical significance of hydroxyproline is primarily as a biomarker of collagen turnover. Elevated levels of hydroxyproline in urine or serum can be indicative of conditions associated with increased bone resorption or connective tissue breakdown, such as:
-
Paget's disease of bone: A chronic disorder that results in enlarged and misshapen bones.
-
Bone metastases: The spread of cancer to the bones.
-
Severe burns: Where there is extensive tissue damage and repair.
-
Marfan syndrome: A genetic disorder of the connective tissue.[5]
Conversely, decreased levels of hydroxyproline can be associated with conditions of impaired collagen synthesis, such as scurvy.
Quantitative Data Summary
| Parameter | Value | Source |
| Year of Discovery | 1902 | [1][2] |
| Discoverer | Hermann Emil Fischer | [1][2] |
| Year of First Synthesis | 1905 | [1][2] |
| Synthesizer | Hermann Leuchs | [1][2] |
| Abundance in Mammalian Collagen | ~13.5% | [1] |
| Key Enzyme in Synthesis | Prolyl 4-hydroxylase | [1] |
| Essential Cofactor for Synthesis | Ascorbic Acid (Vitamin C) | [6][7] |
| Key Enzyme in Catabolism | Hydroxyproline Oxidase (PRODH2) | [10][11] |
Conclusion
The journey of hydroxyproline from its discovery in a flask of hydrolyzed gelatin to its current status as a critical molecule in collagen biology and a valuable clinical biomarker is a compelling narrative of scientific progress. For researchers in drug development and related fields, understanding this history provides not only a deeper appreciation for this unique imino acid but also a framework for exploring its role in health and disease. The continued refinement of analytical techniques will undoubtedly uncover further subtleties of hydroxyproline's function and its potential as a therapeutic target and diagnostic tool.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein hydrolysates in animal nutrition: Industrial production, bioactive peptides, and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keypublishing.org [keypublishing.org]
- 5. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of different methods of hydrolysis of protein sources and the role of peptides resulting from hydrolysis in nutrition and health of farm animals [domesticsj.ut.ac.ir]
- 7. Hydrolyzed protein - Wikipedia [en.wikipedia.org]
- 8. The determination of hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The determination of hydroxyproline. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
- 11. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S)-4-Hydroxypyrrolidine-2-carboxylic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (2S)-4-hydroxypyrrolidine-2-carboxylic acid, a critical chiral building block in contemporary drug discovery and development. We will delve into the distinct physicochemical properties of its key diastereomers, namely (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-L-proline) and (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-L-proline). This document will explore their synthesis, analytical characterization, and pivotal roles in biological systems, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Significance of Stereochemistry
This compound is a non-proteinogenic amino acid that serves as a versatile scaffold in the synthesis of a wide array of pharmaceutical agents.[1] The stereochemistry at the C4 position gives rise to two key diastereomers, the trans and cis isomers, which exhibit markedly different biological activities and conformational preferences. The naturally abundant (2S,4R) isomer, commonly known as L-hydroxyproline, is a fundamental component of collagen, the most abundant protein in mammals, where it is crucial for structural stability.[2] Conversely, the (2S,4S) or cis isomer, acts as an inhibitor of collagen production and has been investigated for its therapeutic potential in fibrotic diseases.[2]
This guide will elucidate the distinct characteristics of these two isomers, providing a framework for their strategic utilization in research and drug development.
Physicochemical Properties: A Tale of Two Isomers
The physical and chemical properties of the cis and trans isomers of this compound are summarized below. These differences are a direct consequence of their distinct three-dimensional structures, which influence their intermolecular interactions and biological recognition.
| Property | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans) | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis) |
| Synonyms | L-Hydroxyproline, trans-4-Hydroxy-L-proline | cis-4-Hydroxy-L-proline, L-allo-Hydroxyproline |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [3] | 131.13 g/mol |
| Melting Point | 274 °C | 257 °C (dec.) |
| Appearance | White crystalline powder[2] | White to beige powder |
| Solubility | Soluble in water.[2] | Soluble in water. |
| pKa Values | Not explicitly found in searched literature. | Not explicitly found in searched literature. |
| Optical Rotation | [α]D ~ -76° (c=2, H₂O) | [α]D ~ -59° (c=2, H₂O) |
Synthesis and Reactivity: Accessing the Chiral Scaffolds
The synthesis of both trans- and cis-4-hydroxy-L-proline is of significant interest for their application as chiral building blocks.
Synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-L-proline)
The trans isomer is naturally abundant and can be obtained by the acid hydrolysis of collagen.[1] However, for synthetic applications requiring high purity, several chemical synthesis routes have been developed. One common approach involves the stereoselective hydroxylation of L-proline.
Illustrative Synthetic Workflow:
Synthetic overview for trans-4-hydroxy-L-proline.
Synthesis of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-L-proline)
The synthesis of the cis isomer often starts from the more readily available trans isomer, involving an inversion of stereochemistry at the C4 position. A common strategy is the Mitsunobu reaction.
Step-by-Step Protocol for N-Boc-cis-4-hydroxyproline methyl ester synthesis (conceptual):
-
N-protection of trans-4-hydroxy-L-proline: React (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent (e.g., methanol) to yield N-Boc-trans-4-hydroxy-L-proline.
-
Esterification: Convert the carboxylic acid to its methyl ester using a reagent like diazomethane or by Fischer esterification (refluxing in methanol with a catalytic amount of strong acid).
-
Mitsunobu Reaction for Stereochemical Inversion: Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester in an anhydrous solvent like THF. Add triphenylphosphine (PPh₃) and a carboxylic acid (e.g., benzoic acid or acetic acid). Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. This results in the formation of an ester at the C4 position with inverted stereochemistry.
-
Hydrolysis of the Ester: Saponify the newly formed ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water to yield N-Boc-cis-4-hydroxy-L-proline methyl ester.
-
Purification: The final product can be purified by column chromatography on silica gel.
Analytical Characterization: Confirming Structure and Purity
The structural elucidation and purity assessment of this compound isomers are typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for confirming the stereochemistry of the hydroxyl group. The chemical shifts of the protons and carbons in the pyrrolidine ring are sensitive to the cis or trans orientation of the substituents.
General NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
-
Spectral Analysis: The relative stereochemistry can be determined by analyzing the coupling constants (J-values) between the protons on the pyrrolidine ring and through the observation of Nuclear Overhauser Effects (NOEs) in a 2D NOESY or ROESY experiment. In the trans isomer, a NOE is expected between H2 and H4, which is absent in the cis isomer.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for assessing the purity of 4-hydroxyproline isomers and for separating them.[4][5] Chiral HPLC can be employed to resolve enantiomers if a racemic synthesis is performed.
General HPLC Protocol:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like trifluoroacetic acid (TFA) or formic acid is typically employed.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds as they lack a strong chromophore.
-
Derivatization for Enhanced Detection: For more sensitive detection and improved separation, pre-column derivatization with reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole chloride (NBD-Cl) can be used.[4]
Biological Significance and Applications in Drug Development
The distinct biological roles of the cis and trans isomers of this compound make them valuable molecules in drug discovery.
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid: The Architect of Collagen
The trans isomer is a cornerstone of collagen stability. During collagen biosynthesis, specific proline residues in the procollagen chain are hydroxylated by the enzyme prolyl 4-hydroxylase in the endoplasmic reticulum. This post-translational modification is essential for the formation of the stable collagen triple helix.[6]
Role of trans-4-hydroxy-L-proline in collagen synthesis.
Due to its rigid, cyclic structure, derivatives of trans-4-hydroxy-L-proline are widely used as constrained scaffolds in the design of peptidomimetics and small molecule drugs to impart specific conformations and improve binding affinity to biological targets.
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid: An Inhibitor of Collagen Synthesis
In contrast to its diastereomer, the cis isomer acts as an inhibitor of collagen production.[2] It is incorporated into procollagen chains in place of proline, but the resulting conformation is unstable and prevents the formation of the triple helix, leading to the degradation of the procollagen. This property has made cis-4-hydroxy-L-proline a valuable tool for studying collagen metabolism and a potential therapeutic agent for diseases characterized by excessive collagen deposition, such as fibrosis.
Conclusion
The stereoisomers of this compound represent a fascinating example of how a subtle change in three-dimensional structure can lead to vastly different biological functions. The trans isomer is essential for the structural integrity of collagen, while the cis isomer disrupts its synthesis. A thorough understanding of their distinct physicochemical properties, synthetic accessibility, and biological roles is paramount for their effective application in drug discovery and chemical biology. This guide provides a foundational understanding to empower researchers in harnessing the potential of these valuable chiral building blocks.
References
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 51-35-4|(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
metabolic pathways involving (2S)-4-hydroxypyrrolidine-2-carboxylic acid
An In-Depth Technical Guide to the Metabolic Pathways of (2S)-4-Hydroxypyrrolidine-2-Carboxylic Acid
Authored by a Senior Application Scientist
Foreword
This compound, more commonly known as L-hydroxyproline, is a non-proteinogenic amino acid of profound biological significance. While it is not incorporated into proteins during translation, its post-translational formation is critical for the structural integrity of collagen, the most abundant protein in mammals.[1] Beyond its structural role, the metabolic flux of free L-hydroxyproline, derived from collagen turnover, is intricately linked to cellular signaling, redox balance, and provides metabolic substrates for various pathways.[2][3] This guide offers a comprehensive exploration of the anabolic and catabolic pathways involving L-hydroxyproline, designed for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery, cellular compartmentalization, and diverse metabolic fates of this molecule in both mammalian and microbial systems, providing field-proven insights into the methodologies essential for its study.
The Anabolic Pathway: Post-Translational Hydroxylation of Proline
The synthesis of hydroxyproline is not a de novo process for a free amino acid but rather a critical post-translational modification occurring within the lumen of the endoplasmic reticulum.[1] This distinction is fundamental to understanding its role in protein structure.
The Prolyl 4-Hydroxylase (P4H) Catalytic Cycle
The conversion of proline residues to 4-hydroxyproline within procollagen polypeptide chains is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs).[4] These enzymes are dioxygenases that require specific co-substrates and a metal cofactor to function.
Key Enzymatic Reaction: Prolyl-residue + α-ketoglutarate + O₂ --(Fe²⁺, Ascorbate)--> (2S,4R)-4-Hydroxyprolyl-residue + Succinate + CO₂
This reaction is central to collagen stability. The 4-hydroxyl group of hydroxyproline plays an essential role in stabilizing the collagen triple helix through stereoelectronic effects and the formation of a hydrogen-bonding network, which is critical for its thermal stability at body temperature.[4][5]
Causality Behind Co-Substrate Requirements:
-
α-Ketoglutarate: Acts as a co-substrate that is decarboxylated to succinate. This oxidative decarboxylation is coupled to the activation of molecular oxygen.
-
Molecular Oxygen (O₂): One oxygen atom is incorporated into the proline residue as a hydroxyl group, while the other is incorporated into the succinate molecule.
-
Ferrous Iron (Fe²⁺): Located in the enzyme's active site, it is essential for binding and activating oxygen.
-
Ascorbate (Vitamin C): While not consumed stoichiometrically in every cycle, ascorbate is crucial for reducing the iron cofactor from its oxidized ferric (Fe³⁺) state back to the active ferrous (Fe²⁺) state, should it become unproductively oxidized. A deficiency in Vitamin C leads to scurvy, a disease characterized by impaired collagen synthesis and unstable triple helices.[6]
P4H Isoenzymes and Substrate Specificity
In vertebrates, there are two principal isoenzymes of collagen prolyl 4-hydroxylase, C-P4H-I and C-P4H-II, with a third, C-P4H-III, also identified.[4] These isoenzymes exhibit distinct substrate specificities, which explains the need for multiple forms to ensure complete hydroxylation of the various collagen types. They preferentially hydroxylate proline residues in the Y-position of the repeating -X-Y-Gly- triplet common to collagen sequences.[4]
-
C-P4H-I primarily targets prolines preceded by an X-position amino acid with a positively charged or polar uncharged side chain.[4]
-
C-P4H-II shows a preference for triplets where the X-position is occupied by a negatively charged residue like glutamate or aspartate.[4]
This specificity ensures the correct folding and assembly of diverse collagen fibrils and basement membranes, highlighting a sophisticated level of biological control.[4]
Microbial Synthesis for Industrial Applications
While mammals modify proline within a protein backbone, many microorganisms can be engineered to produce free trans-4-hydroxy-L-proline. This has significant implications for the pharmaceutical industry, where it serves as a valuable chiral building block.[7][8] Metabolic engineering strategies in hosts like Escherichia coli and Corynebacterium glutamicum have proven successful.[7]
Core Engineering Strategy:
-
Introduce a Proline 4-Hydroxylase (P4H): A gene for a P4H enzyme, often from a bacterium like Dactylosporangium sp., is cloned and overexpressed in the host.[9]
-
Enhance Precursor Supply: The endogenous pathway for L-proline synthesis from glutamate is upregulated. This often involves using a mutant γ-glutamyl kinase (ProB) that is insensitive to feedback inhibition by proline.[7]
-
Block Degradation Pathways: The host's native proline degradation pathway, typically mediated by the putA gene product (proline dehydrogenase), is deleted to prevent catabolism of the L-proline precursor.[10]
-
Optimize Cofactor Supply: The cellular metabolism is engineered to ensure a sufficient supply of the α-ketoglutarate co-substrate, often by manipulating the flux through the TCA cycle.[9][10]
This approach allows for the high-yield fermentative production of L-hydroxyproline from simple carbon sources like glucose.[9]
Catabolic Pathways: The Fate of Free Hydroxyproline
Free L-hydroxyproline is primarily generated from the degradation of collagen and other hydroxyproline-containing proteins.[1][2] Its subsequent catabolism varies significantly between mammals and microorganisms.
Mammalian Catabolism
In animals, the breakdown of free trans-4-hydroxy-L-proline is a multi-compartmental process that ultimately yields glycine, pyruvate, and glyoxylate.[11] The kidneys are a major site for this conversion.[11]
The Primary Mitochondrial Pathway:
-
Oxidation: L-hydroxyproline is oxidized to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) by hydroxyproline dehydrogenase (PRODH2) , an enzyme bound to the inner mitochondrial membrane.[3][6]
-
Hydrolysis & Dehydrogenation: OH-P5C is non-enzymatically hydrolyzed and then converted to γ-hydroxy-L-glutamate.
-
Transamination/Dehydrogenation: γ-hydroxy-L-glutamate is further metabolized to α-keto-γ-hydroxyglutarate.
-
Aldol Cleavage: This intermediate is cleaved by an aldolase into glyoxylate and pyruvate .[11]
The resulting glyoxylate can be further metabolized to glycine by alanine-glyoxylate aminotransferase (AGT) or oxidized to oxalate, a clinically relevant metabolite in certain metabolic disorders.[1][11]
Diagram: Mammalian Catabolism of L-Hydroxyproline
Caption: Key steps in the mammalian degradation of L-hydroxyproline.
Microbial Catabolism
Bacteria have evolved diverse and efficient pathways to utilize L-hydroxyproline as a sole source of carbon and nitrogen. These pathways differ based on oxygen availability.
2.2.1. Aerobic Microbial Pathway
Characterized in bacteria such as Sinorhizobium meliloti and Pseudomonas species, this pathway converts L-hydroxyproline into the central metabolite α-ketoglutarate.[12][13]
Key Enzymatic Steps:
-
Epimerization: trans-4-L-Hydroxyproline is converted to cis-4-D-Hydroxyproline by hydroxyproline 2-epimerase .[12]
-
Oxidation: cis-4-D-Hydroxyproline is oxidized to Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC) by a FAD-dependent cis-4-hydroxy-D-proline dehydrogenase .[12][14]
-
Deamination: HPC is deaminated to α-ketoglutarate semialdehyde (α-KGSA) by HPC deaminase .[12]
-
Dehydrogenation: α-KGSA is oxidized to α-ketoglutarate by α-KGSA dehydrogenase , feeding directly into the TCA cycle.[12]
2.2.2. Anaerobic Microbial Pathway
A more recently discovered pathway, prominent in the human gut microbiome, utilizes a glycyl radical enzyme (GRE) to catabolize L-hydroxyproline under anaerobic conditions.[15][16]
Key Enzymatic Step:
-
Dehydration: The GRE trans-4-hydroxy-L-proline dehydratase (HypD) catalyzes the direct dehydration of its substrate to form (S)-Δ¹-pyrroline-5-carboxylate (P5C) and water.[15]
P5C is a key metabolic intermediate that can be further reduced to L-proline by P5C reductase, effectively reversing the post-translational modification, or it can be funneled into other fermentative pathways to generate ATP.[15]
Diagram: Comparison of Microbial Catabolic Pathways
Caption: Divergent aerobic and anaerobic microbial strategies for L-hydroxyproline catabolism.
Table 1: Key Enzymes in Hydroxyproline Metabolism
| Enzyme Name | Pathway | Organism Type | Cellular Location | Function |
| Prolyl 4-Hydroxylase (P4H) | Anabolism | Mammals | Endoplasmic Reticulum | Post-translational hydroxylation of proline residues in collagen. |
| Hydroxyproline Dehydrogenase (PRODH2) | Catabolism | Mammals | Inner Mitochondrial Membrane | Oxidation of free L-hydroxyproline to OH-P5C. |
| Hydroxyproline 2-Epimerase | Catabolism | Bacteria (Aerobic) | Cytoplasm | Converts trans-L-Hyp to cis-D-Hyp.[12] |
| cis-4-Hydroxy-D-proline Dehydrogenase | Catabolism | Bacteria (Aerobic) | Cytoplasm | Oxidizes cis-D-Hyp to HPC.[14] |
| trans-4-Hydroxy-L-proline Dehydratase (HypD) | Catabolism | Bacteria (Anaerobic) | Cytoplasm | Dehydrates trans-L-Hyp to P5C.[15][16] |
Methodologies for Studying Hydroxyproline Metabolism
A robust understanding of these pathways requires precise and validated analytical methods. The choice of methodology is dictated by the specific research question, whether it's quantifying total collagen, tracing metabolic flux, or characterizing a new enzyme.
Quantification of Hydroxyproline Content
This is often used as a proxy for total collagen content in a tissue, a critical measurement in fibrosis and connective tissue research.
Experimental Protocol: Colorimetric Quantification of Hydroxyproline in Tissue
This protocol is a self-validating system as it relies on the chemical reaction between oxidized hydroxyproline and a specific chromogen, with results benchmarked against a standard curve.
Principle: This method is based on the complete acid hydrolysis of tissue to liberate all amino acids, followed by the oxidation of hydroxyproline to a pyrrole intermediate, which then reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored compound measured spectrophotometrically.[17]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of lyophilized tissue into a pressure-resistant, acid-washed glass hydrolysis tube.
-
Acid Hydrolysis: Add 1 mL of 6 M Hydrochloric Acid (HCl). Seal the tube under nitrogen or argon to prevent oxidative degradation. Place the sealed tube in an oven or heating block at 110°C for 18-24 hours.
-
Causality: Harsh acid and heat are required to break all peptide bonds and release the constituent amino acids, including hydroxyproline, from the collagen backbone.
-
-
Neutralization: After cooling, carefully open the tube in a fume hood. Transfer the hydrolysate to a microcentrifuge tube. Evaporate the HCl to dryness using a vacuum concentrator (e.g., SpeedVac) or by heating at 60°C under a stream of nitrogen. Re-dissolve the dried residue in a known volume (e.g., 1 mL) of ultrapure water.
-
Standard Curve Preparation: Prepare a series of hydroxyproline standards (e.g., 0, 2, 5, 10, 20, 50 µg/mL) from a stock solution in ultrapure water.
-
Oxidation: In a new set of tubes, mix 50 µL of each sample, standard, and a water blank with 100 µL of an oxidizing solution (e.g., Chloramine-T). Incubate at room temperature for 20-25 minutes.
-
Causality: Chloramine-T is a mild oxidizing agent that specifically converts the hydroxyl group of hydroxyproline into a ketone, facilitating its rearrangement to a pyrrole derivative.
-
-
Color Development: Add 1 mL of Ehrlich's reagent solution to each tube. Mix thoroughly and incubate in a 60-65°C water bath for 15-20 minutes until a stable pink/red color develops.
-
Measurement: Cool the tubes to room temperature. Measure the absorbance of each sample and standard at 550-560 nm using a spectrophotometer.
-
Calculation: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation from this curve to calculate the concentration of hydroxyproline in the unknown samples. Express the final result as µg of hydroxyproline per mg of dry tissue weight.
Advanced Analytical Techniques
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantifying free hydroxyproline and its specific catabolites in biological fluids (plasma, urine) and cell extracts. Its high sensitivity and specificity allow for the precise measurement of multiple analytes in a single run, making it ideal for metabolic flux analysis.
-
Stable Isotope Tracing: By providing cells or organisms with proline labeled with stable isotopes (e.g., ¹³C₅, ¹⁵N₁-Proline), researchers can trace the metabolic fate of the proline backbone as it is converted to hydroxyproline and subsequently catabolized. The incorporation of these heavy isotopes into downstream metabolites can be precisely tracked by mass spectrometry, providing a dynamic view of pathway activity.
Pharmacological and Clinical Relevance
The metabolic pathways of hydroxyproline are not merely academic curiosities; they have direct relevance to human health, disease, and drug development.
-
Biomarker of Disease: Urinary or serum levels of hydroxyproline can serve as biomarkers for conditions involving high collagen turnover, such as bone resorption, Paget's disease, and liver fibrosis.[18][19]
-
Therapeutic Targets: Enzymes in the hydroxyproline metabolic pathways represent potential targets for therapeutic intervention. For instance, inhibiting collagen synthesis is a key strategy in treating fibrotic diseases.
-
Proline Analogs in Research and Drug Development:
-
cis-4-Hydroxy-L-proline: This stereoisomer acts as a proline analog that gets incorporated into procollagen but, due to its different stereochemistry, disrupts the proper folding of the triple helix.[20][21] This leads to the intracellular degradation of procollagen, effectively inhibiting collagen deposition. It is a powerful research tool for studying collagen-dependent processes and has been investigated for its anti-fibrotic and anti-tumor properties.[22][23]
-
Conclusion
The metabolism of this compound is a tale of two distinct phases: its creation as an integral, structure-defining component of proteins via post-translational modification, and its degradation as a free molecule fueling central metabolism. The enzymatic pathways governing its synthesis and catabolism are elegant examples of biochemical adaptation, spanning from the endoplasmic reticulum of human cells to the anaerobic environment of the gut microbiome. For researchers, understanding these pathways is critical for deciphering the pathophysiology of fibrotic diseases, developing novel therapeutics, and harnessing microbial systems for the biotechnological production of valuable chiral chemicals. The continued application of advanced analytical and molecular techniques will undoubtedly uncover further layers of regulation and interaction in the fascinating metabolic life of hydroxyproline.
References
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. drinkharlo.com [drinkharlo.com]
- 6. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Molecular basis for catabolism of the abundant metabolite trans-4-hydroxy-L-proline by a microbial glycyl radical enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anaerobic 4-hydroxyproline utilization: Discovery of a new glycyl radical enzyme in the human gut microbiome uncovers a widespread microbial metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-Hydroxypyrrolidine-2-carboxylic acid | 4-hydroxyproline | TargetMol [targetmol.com]
- 19. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cis-4-Hydroxy-L-proline | Endogenous Metabolite | TargetMol [targetmol.com]
- 23. medchemexpress.com [medchemexpress.com]
spectroscopic data (NMR, IR, MS) for (2S)-4-hydroxypyrrolidine-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-4-Hydroxypyrrolidine-2-carboxylic Acid
Introduction
This compound, commonly known as hydroxyproline, is a non-essential amino acid critical to the structure and function of collagen, the most abundant protein in mammals.[1] Its presence is fundamental to the stability of the collagen triple helix, and its quantification in biological samples serves as a marker for bone turnover and liver fibrosis.[1] This guide provides a detailed technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this vital molecule.
The stereochemistry at the C4 position relative to the C2 carboxyl group gives rise to two key diastereomers:
-
trans-4-Hydroxy-L-proline ((2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid)
-
cis-4-Hydroxy-L-proline ((2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid)
Accurate structural elucidation and differentiation of these isomers are paramount for research in drug development, biochemistry, and materials science. This document serves as a practical reference for scientists and researchers, offering not just data, but also the underlying principles and experimental considerations for robust spectroscopic analysis.
Molecular Structure and Stereoisomerism
The pyrrolidine ring's puckered nature and the two stereocenters at C2 and C4 define the distinct three-dimensional structures of the cis and trans isomers. Understanding this structural difference is the foundation for interpreting their unique spectroscopic signatures.
Caption: Figure 1: Stereoisomers of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
Principle and Experimental Workflow
The choice of solvent is a critical first step in NMR analysis of hydroxyproline. Due to its high polarity, deuterated water (D₂O) is the preferred solvent. It readily dissolves the zwitterionic amino acid and simplifies the ¹H NMR spectrum by exchanging the acidic protons of the amine (NH) and hydroxyl (OH) groups with deuterium, effectively removing their signals from the spectrum.
Caption: Figure 2: General workflow for NMR analysis of hydroxyproline.
¹H NMR Spectral Data
The proton NMR spectra of the cis and trans isomers show distinct differences in chemical shifts and coupling constants, arising from their different spatial arrangements.
Table 1: ¹H NMR Data for Hydroxyproline Isomers (in D₂O)
| Proton Assignment | trans-4-Hydroxy-L-proline ((2S,4R)) [2][3] | cis-4-Hydroxy-L-proline ((2S,4S)) [4] |
| H-2 (α-H) | ~4.35 ppm (t) | ~4.23 ppm (m) |
| H-3 | ~2.17 ppm (m), ~2.44 ppm (m) | ~2.29 ppm (m), ~2.53 ppm (m) |
| H-4 | ~4.67 ppm (m) | ~4.60 ppm (m) |
| H-5 | ~3.37 ppm (m), ~3.49 ppm (m) | ~3.39 ppm (m), ~3.50 ppm (m) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities: t = triplet, m = multiplet. Exact values may vary based on pH and concentration.
Expert Interpretation: The key differentiating feature is often the chemical shift of the α-proton (H-2). The through-space magnetic environment, influenced by the relative orientation of the hydroxyl group, causes noticeable shifts in the pyrrolidine ring protons, allowing for confident diastereomer identification.
¹³C NMR Spectral Data
¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbons and their functional groups.
Table 2: ¹³C NMR Data for trans-4-Hydroxy-L-proline ((2S,4R)) in D₂O [2]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~177.1 |
| C-4 (CH-OH) | ~72.8 |
| C-2 (α-CH) | ~62.5 |
| C-5 (CH₂-N) | ~55.7 |
| C-3 (CH₂) | ~40.2 |
Expert Interpretation: The five distinct signals in the ¹³C NMR spectrum correspond to the five carbon atoms of the molecule. The downfield signal at ~177 ppm is characteristic of a carboxylic acid carbon. The signals at ~73 ppm and ~63 ppm are indicative of carbons bearing electronegative oxygen and nitrogen atoms (C-4 and C-2), respectively.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. For amino acids like hydroxyproline, which exist as zwitterions in the solid state, the IR spectrum provides clear evidence of the carboxylate (COO⁻) and ammonium (NH₂⁺) groups.
Experimental Protocol
The standard method for acquiring an IR spectrum of solid hydroxyproline is via the KBr pellet technique. A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a transparent disk, which is then analyzed.
Table 3: Key IR Absorption Bands for Hydroxyproline
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300 - 2500 (very broad) | O-H and N-H stretch | H-bonding in COOH, OH, and NH₂⁺ groups[5] |
| ~1620 - 1580 | N-H bend / C=O asymmetric stretch | Ammonium (NH₂⁺) and Carboxylate (COO⁻) |
| ~1450 - 1400 | C=O symmetric stretch | Carboxylate (COO⁻) |
| ~1300 - 1200 | C-O stretch | Hydroxyl and Carboxylic Acid |
Expert Interpretation: The most telling feature in the IR spectrum of a solid amino acid is the absence of a sharp C=O stretch around 1710 cm⁻¹ (typical for a carboxylic acid) and the presence of strong, broad absorptions between 1620-1580 cm⁻¹ and 1450-1400 cm⁻¹.[5] This pattern is definitive evidence of the zwitterionic form, where the proton has transferred from the carboxylic acid to the amine. The extremely broad absorption above 2500 cm⁻¹ arises from the combined, hydrogen-bonded stretching vibrations of the O-H and N-H groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation patterns can offer valuable structural clues.
Experimental Approach
Electrospray ionization (ESI) is the preferred method for analyzing polar, non-volatile molecules like amino acids. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight (131.13 g/mol ).[6] For fragmentation studies, electron impact (EI) ionization or tandem MS (MS/MS) can be employed.
Fragmentation Analysis
Under EI conditions, the molecular ion (m/z 131) undergoes characteristic fragmentation. The resulting mass-to-charge ratios (m/z) of the fragments help to piece together the molecular structure.
Table 4: Major Mass Fragments for trans-4-Hydroxy-L-proline (EI-MS) [3]
| m/z | Relative Intensity | Proposed Fragment | Neutral Loss |
| 131 | Low | [M]⁺ | - |
| 86 | 100% (Base Peak) | [M - COOH]⁺ | Carboxyl radical (•COOH) |
| 68 | ~35% | [C₄H₆N]⁺ | H₂O from m/z 86 |
| 41 | ~38% | [C₃H₅]⁺ | Further fragmentation |
Proposed Fragmentation Pathway
The dominant fragmentation pathway involves the initial loss of the carboxyl group, a common feature in the mass spectra of α-amino acids. This leads to the formation of the highly stable base peak at m/z 86.
Caption: Figure 3: Proposed EI-MS Fragmentation of Hydroxyproline.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its identification and characterization. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and, crucially, allow for the differentiation of the cis and trans diastereomers. IR spectroscopy provides definitive evidence of the key functional groups and confirms the zwitterionic nature of the molecule in its solid state. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these techniques provide the robust, multi-faceted data required by researchers for quality control, structural verification, and further investigation in all fields where this important amino acid is studied.
References
- 1. 4-Hydroxypyrrolidine-2-carboxylic acid | 4-hydroxyproline | TargetMol [targetmol.com]
- 2. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 3. L-Hydroxyproline(51-35-4) 1H NMR [m.chemicalbook.com]
- 4. (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, CAS No. 618-27-9 - iChemical [ichemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Diastereoselective Synthesis of (2S,4S)-4-Hydroxypyrrolidine-2-Carboxylic Acid: A Practical Guide to C4 Stereoinversion
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, also known as cis-4-hydroxy-L-proline, is a valuable non-proteinogenic amino acid and a chiral building block for the synthesis of numerous pharmaceutical agents, including carbapenem antibiotics and novel peptide-based therapeutics.[1][2] Unlike its abundant diastereomer, trans-4-hydroxy-L-proline ((2S,4R)-Hyp), the cis isomer is rare in nature, necessitating robust and stereocontrolled synthetic methods for its preparation. This guide provides a detailed, field-proven protocol for the diastereoselective synthesis of cis-4-hydroxy-L-proline starting from the commercially available and inexpensive trans isomer. The core strategy involves a highly efficient, three-step sequence centered on the inversion of the C4 stereocenter via an intramolecular displacement reaction. We offer in-depth explanations for experimental choices, detailed step-by-step protocols, and critical troubleshooting insights to ensure reliable and reproducible execution.
Introduction: The Synthetic Challenge and Strategic Approach
The rigid pyrrolidine ring of hydroxyproline isomers provides a valuable scaffold in medicinal chemistry, enabling the design of conformationally constrained peptides and small molecules with enhanced biological activity and stability. While trans-4-hydroxy-L-proline is a major component of collagen, the synthesis of its cis-(2S,4S) diastereomer presents a distinct stereochemical challenge.[3] Direct hydroxylation of proline often lacks the desired stereoselectivity or requires complex enzymatic systems.[4]
A more practical and widely adopted strategy, which forms the basis of this protocol, is the stereochemical inversion of the hydroxyl group at the C4 position of readily available N-protected trans-4-hydroxy-L-proline. This approach is advantageous due to the low cost of the starting material and the high diastereoselectivity that can be achieved. The method detailed herein is adapted from a highly efficient procedure that utilizes an intramolecular cyclization to form a lactone, followed by hydrolysis to yield the inverted cis product.[5] This pathway avoids common issues associated with intermolecular SN2 reactions and the often problematic byproducts of the Mitsunobu reaction.
Synthetic Workflow Overview
The synthesis is performed in three main stages starting from trans-4-hydroxy-L-proline:
-
N-Protection and Esterification: The secondary amine of the starting material is protected, and the carboxylic acid is converted to a methyl ester. An N-phenylsulfonyl (Ns) group is chosen for its stability and ease of installation.
-
C4-Stereoinversion via Lactonization: The key stereoinversion is achieved by treating the N-protected trans-hydroxyproline ester with a base. This promotes intramolecular SN2 displacement of a tosylated hydroxyl group by the N-sulfonyl amide, forming a bicyclic lactone. This intramolecular reaction proceeds with complete inversion of stereochemistry at the C4 position.
-
Hydrolysis and Deprotection: The lactone is then hydrolyzed under basic conditions to open the ring and furnish the N-protected cis-4-hydroxy-L-proline derivative. Subsequent removal of the protecting groups yields the final target molecule.
Below is a diagram illustrating the complete experimental workflow.
Caption: Workflow for the synthesis of cis-4-hydroxy-L-proline.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Phenylsulfonyl-trans-4-hydroxy-L-proline methyl ester (3)
This initial stage protects the nitrogen atom to prevent unwanted side reactions and converts the carboxylic acid to an ester, which facilitates purification and handling in subsequent steps.
Materials:
-
trans-4-Hydroxy-L-proline (1)
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
N-Protection:
-
Dissolve trans-4-hydroxy-L-proline (10.0 g, 76.3 mmol) in 2 M NaOH (80 mL) in a 250 mL round-bottom flask cooled in an ice bath.
-
Slowly add benzenesulfonyl chloride (11.7 mL, 91.5 mmol) portion-wise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the aqueous mixture with diethyl ether (2 x 50 mL) to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-phenylsulfonyl-trans-4-hydroxy-L-proline (2) as a white solid.
-
-
Esterification:
-
Suspend the crude product (2) in anhydrous methanol (100 mL) and cool to 0 °C.
-
Add thionyl chloride (8.3 mL, 114.4 mmol) dropwise over 20 minutes.
-
Remove the ice bath and stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure. The resulting residue is the methyl ester hydrochloride salt.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to afford the desired methyl ester 3 .
-
Causality and Expertise:
-
N-Protection: The phenylsulfonyl (Ns) group is chosen because it is robust under various reaction conditions but can be removed when needed. The Schotten-Baumann conditions (NaOH/water) are classic for sulfonamide formation.
-
Esterification: Using thionyl chloride in methanol is a standard and highly effective method for converting carboxylic acids to methyl esters. The reaction proceeds via an acid chloride intermediate.
Protocol 2: Stereoinversion to N-Phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester (6)
This is the critical, diastereoselectivity-determining stage of the synthesis. A two-step, one-pot process converts the trans-hydroxy ester to the cis-hydroxy ester via a bicyclic lactone.[5]
Materials:
-
N-Phenylsulfonyl-trans-4-hydroxy-L-proline methyl ester (3)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH), 1 M solution
Procedure:
-
Tosylation of the Hydroxyl Group:
-
Dissolve the ester 3 (5.0 g, 17.5 mmol) in anhydrous pyridine (30 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (4.0 g, 21.0 mmol) in one portion.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the crude tosylate 4 . This intermediate is often used directly in the next step without further purification.
-
-
Intramolecular Cyclization (Lactonization):
-
Dissolve the crude tosylate 4 in anhydrous acetone (100 mL).
-
Add anhydrous potassium carbonate (7.2 g, 52.5 mmol).
-
Heat the mixture to reflux and stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC for the disappearance of the tosylate.
-
Cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure to yield the crude bicyclic lactone 5 .
-
-
Lactone Hydrolysis:
-
Dissolve the crude lactone 5 in a mixture of THF (30 mL) and water (10 mL).
-
Add 1 M NaOH (20 mL, 20 mmol) and stir at room temperature for 2 hours, or until the lactone is fully consumed (monitored by TLC).
-
Neutralize the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester 6 .
-
Causality and Expertise:
-
Tosylation: The hydroxyl group is converted into a tosylate, which is an excellent leaving group for the subsequent SN2 reaction.
-
Intramolecular SN2: The N-sulfonyl amide, once deprotonated by the mild base K₂CO₃, acts as an internal nucleophile. It attacks the C4 carbon, displacing the tosylate from the opposite face. This intramolecular cyclization guarantees a clean inversion of stereochemistry, leading to the cis product upon ring-opening.[5] This method is highly diastereoselective.
-
Hydrolysis: Mild basic hydrolysis selectively cleaves the lactone ester bond without affecting the methyl ester or the Ns group, yielding the desired product with the inverted hydroxyl configuration.
Quantitative Data Summary
The following table summarizes typical yields and key analytical data for the synthetic intermediates and the final product.
| Compound | Description | Typical Yield | Key Analytical Data |
| 2 | N-Phenylsulfonyl-trans-4-hydroxy-L-proline | >95% | White Solid |
| 3 | N-Phenylsulfonyl-trans-4-hydroxy-L-proline methyl ester | ~90% (2 steps) | Colorless Oil or Low-Melting Solid |
| 6 | N-Phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester | ~82% (from 3 ) | White Solid |
| Final Product | (2S,4S)-4-Hydroxy-L-proline | >85% (deprotection) | White Crystalline Solid |
Yields are representative and may vary based on reaction scale and purification efficiency.
Troubleshooting and Key Considerations
-
Incomplete Tosylation: Ensure all reagents are anhydrous, as moisture will consume TsCl. If the reaction stalls, an additional portion of TsCl can be added.
-
Slow Lactonization: The reaction requires a truly anhydrous solvent and a fine powder of K₂CO₃ to ensure a sufficient reaction rate. If the reaction is sluggish, increasing the temperature or adding a phase-transfer catalyst like tetrabutylammonium bromide may help.
-
Purification: The final purification of ester 6 by column chromatography is crucial to remove any unreacted tosylate or diastereomeric impurities. A well-chosen solvent system (e.g., starting with 20% EtOAc in hexanes and gradually increasing polarity) is key.
-
Deprotection: The final deprotection of the Ns group and hydrolysis of the methyl ester to yield the target amino acid can be achieved under various conditions (e.g., using a strong acid or reducing agents like SmI₂ or Mg/MeOH for the Ns group, followed by saponification). The choice of method depends on the compatibility with other functional groups if this molecule is an intermediate in a larger synthesis.
Conclusion
This application note details a robust and highly diastereoselective protocol for the synthesis of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid from its abundant trans isomer. The key C4 stereoinversion via intramolecular lactonization is efficient and reliable, providing access to this valuable chiral building block for applications in drug discovery and development. By understanding the rationale behind each step, researchers can confidently implement and adapt this methodology for their specific synthetic needs.
References
Application Note: Advanced Analytical Strategies for the Quantification of Hydroxyproline Isomers
Introduction: The Significance of Hydroxyproline Isomers in Biological Research
Hydroxyproline (Hyp) is a non-essential amino acid that plays a critical role in the structural integrity of collagen, the most abundant protein in mammals.[1][2] The stability of the collagen triple helix is largely dependent on the hydroxylation of proline residues, a post-translational modification catalyzed by prolyl hydroxylases.[1] The two primary isomers found in collagen are trans-4-hydroxy-L-proline and, to a lesser extent, trans-3-hydroxy-L-proline.[2][3] The presence and relative abundance of these and other isomers, such as cis-4-hydroxyproline, can serve as important biochemical markers for collagen metabolism and are implicated in various physiological and pathological conditions, including wound healing, fibrosis, and cancer.[2][3]
Accurate quantification of hydroxyproline isomers is therefore crucial for researchers in fields ranging from fundamental biochemistry to drug development. This application note provides a comprehensive overview of modern analytical methods for the separation and quantification of hydroxyproline isomers, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind various experimental choices, provide detailed protocols, and offer insights to guide researchers in selecting the most appropriate method for their specific needs.
Core Principles in Hydroxyproline Isomer Analysis
The analytical challenge in quantifying hydroxyproline isomers lies in their structural similarity. Most methods, therefore, rely on a combination of chemical derivatization and high-resolution chromatographic separation.
Sample Preparation: The Critical First Step
Given that hydroxyproline is a component of proteins, the initial step for its analysis from biological matrices is typically acid hydrolysis to liberate the free amino acids.
Protocol 1: Acid Hydrolysis of Collagen-Containing Samples
-
Sample Collection: Obtain tissue or biological fluid samples. For solid tissues, lyophilize and determine the dry weight.
-
Hydrolysis: Add 6 N HCl to the sample in a sealed, acid-resistant tube. A general guideline is 1 mL of 6 N HCl per 10 mg of dry tissue.
-
Incubation: Heat the sealed tube at 110°C for 16-24 hours. This step breaks down the peptide bonds to release individual amino acids.
-
Neutralization: After cooling, the acid must be removed or neutralized. This can be achieved by evaporation under a stream of nitrogen or by neutralization with a suitable base (e.g., NaOH).
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer or solvent compatible with the subsequent derivatization and analytical steps.
Causality Behind the Choices:
-
6 N HCl: This concentration of hydrochloric acid is a standard and effective reagent for complete protein hydrolysis.
-
110°C for 16-24 hours: These conditions ensure the complete breakdown of peptide bonds. Shorter incubation times may result in incomplete hydrolysis and underestimation of hydroxyproline content.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of amino acids, including hydroxyproline isomers. Due to the lack of a strong chromophore in hydroxyproline, pre-column derivatization is essential for sensitive UV or fluorescence detection.
Derivatization Strategies for HPLC Analysis
Several derivatization reagents are commonly employed for the analysis of hydroxyproline by HPLC. The choice of reagent depends on the desired sensitivity and the specific isomers to be separated.
-
Phenylisothiocyanate (PITC): Reacts with the secondary amine of hydroxyproline to form a phenylthiocarbamyl (PTC) derivative that can be detected by UV absorbance at 254 nm.[4]
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This reagent reacts with both primary and secondary amines to yield highly fluorescent derivatives, enabling sensitive detection.[5]
-
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): This reagent is selective for imino acids under specific conditions and provides a chromophore for spectrophotometric detection at 495 nm.[6]
-
Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA): A chiral derivatizing agent that allows for the separation of hydroxyproline stereoisomers.[7][8]
Protocol 2: HPLC Quantification of Hydroxyproline Isomers using PITC Derivatization
-
Reagent Preparation: Prepare fresh solutions of PITC in a suitable organic solvent (e.g., acetonitrile) and a coupling buffer (e.g., triethylamine in water/acetonitrile).
-
Derivatization: Mix the sample hydrolysate with the coupling buffer and PITC solution. Incubate at room temperature for a defined period (e.g., 20 minutes).
-
Drying: Remove the excess reagent and solvents by evaporation under vacuum.
-
Reconstitution: Reconstitute the dried derivative in the HPLC mobile phase.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).
-
Detection: UV detector at 254 nm.
-
Quantification: Use a calibration curve prepared with hydroxyproline standards derivatized in the same manner.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of hydroxyproline isomers. Similar to HPLC, derivatization is necessary to increase the volatility of the amino acids for gas-phase separation.
Derivatization for GC-MS
Common derivatization strategies for GC-MS involve converting the polar functional groups of hydroxyproline into more volatile esters and/or silyl ethers. A two-step process is often employed:
-
Esterification: The carboxyl group is converted to an ester (e.g., methyl or propyl ester) using an alcohol in the presence of an acid catalyst.
-
Acylation or Silylation: The hydroxyl and amino groups are acylated (e.g., with trifluoroacetic anhydride - TFAA) or silylated (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.
Protocol 3: GC-MS Analysis of Hydroxyproline Isomers
-
Esterification: Add an acidic alcohol solution (e.g., 3 N HCl in n-propanol) to the dried sample hydrolysate. Heat at a specific temperature (e.g., 110°C) for a defined time (e.g., 20 minutes).
-
Acylation: After cooling and evaporating the alcohol, add an acylating agent (e.g., TFAA) and an organic solvent (e.g., ethyl acetate). Heat again (e.g., 60°C for 10 minutes).
-
GC-MS Analysis:
-
Column: A capillary column suitable for amino acid analysis (e.g., a chiral column for isomer separation).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient to separate the derivatized amino acids.
-
Mass Spectrometry: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for enhanced sensitivity.
-
Quantification: Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and specificity.[9][10] This technique can often be performed with minimal or no derivatization, simplifying sample preparation.
Principles of LC-MS/MS for Hydroxyproline Analysis
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the hydroxyproline isomer) is selected and fragmented, and a specific product ion is monitored for quantification.[11] This highly specific detection minimizes interferences from the sample matrix.
While derivatization is not always necessary, it can improve chromatographic retention and separation, especially for early-eluting polar compounds like hydroxyproline.
Protocol 4: LC-MS/MS Quantification of Hydroxyproline Isomers
-
Sample Preparation: Perform acid hydrolysis as described in Protocol 1. Derivatization (e.g., with NBD-F) can be performed if necessary to improve chromatographic performance.[12]
-
LC Separation:
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC can be advantageous for retaining and separating polar analytes like underivatized amino acids.[13]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid to promote ionization.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-hydroxyproline) for the most accurate and precise quantification.
-
Method Comparison and Selection
The choice of analytical method depends on several factors, including the required sensitivity, the specific isomers of interest, available instrumentation, and sample throughput.
| Method | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| HPLC-UV/Fluorescence | Chromatographic separation of derivatized isomers with UV or fluorescence detection. | Widely available instrumentation, relatively low cost. | Requires derivatization, lower sensitivity and selectivity compared to MS methods. | pmol range.[6] |
| GC-MS | Gas chromatographic separation of volatile derivatives with mass spectrometric detection. | High chromatographic resolution, good sensitivity. | Requires extensive sample derivatization, not suitable for thermolabile compounds. | ng to pg range.[16] |
| LC-MS/MS | Liquid chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry. | High sensitivity and specificity, can often be performed without derivatization, high throughput. | Higher instrument cost and complexity. | fmol to pmol range.[9][10] |
Table 1: Comparison of analytical methods for hydroxyproline isomer quantification.
Conclusion and Future Perspectives
The accurate quantification of hydroxyproline isomers is essential for advancing our understanding of collagen metabolism in health and disease. While traditional HPLC and GC-MS methods remain valuable, LC-MS/MS has become the preferred technique for its superior sensitivity, selectivity, and throughput. The development of novel derivatization reagents and advanced chromatographic stationary phases continues to improve the separation and detection of all eight potential stereoisomers of hydroxyproline.[8] As research in areas such as fibrosis, aging, and connective tissue disorders progresses, the demand for robust and reliable analytical methods for hydroxyproline isomer analysis will undoubtedly continue to grow.
References
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Measurement of hydroxyproline in collagen with three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
using (2S)-4-hydroxypyrrolidine-2-carboxylic acid as a chiral building block
An Application Guide to (2S)-4-Hydroxypyrrolidine-2-Carboxylic Acid: A Chiral Cornerstone for Synthesis
Introduction: The Strategic Value of a Natural Building Block
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, commonly known as trans-4-hydroxy-L-proline (Hyp), is a non-proteinogenic amino acid most famously recognized as a major component of collagen, where it comprises up to 13.5% of the protein's structure.[1] Its natural abundance, derived from the post-translational hydroxylation of proline residues, makes it an inexpensive and readily available chiral starting material.[1][2] For the synthetic chemist, hydroxyproline is not merely a modified amino acid but a powerful chiral building block. Its rigid pyrrolidine ring, endowed with three stereocenters (C2, C4, and upon N-derivatization, the nitrogen itself), offers a conformationally constrained scaffold. The true synthetic versatility of Hyp, however, lies in the strategic placement of its functional groups: a secondary amine, a carboxylic acid, and a secondary alcohol. The C4-hydroxyl group, in particular, serves as a versatile handle for a vast array of chemical transformations, enabling chemists to access a diverse library of complex chiral molecules, from novel amino acids and peptide mimetics to potent pharmaceuticals like carbapenem antibiotics and neuroexcitatory kainoid analogues.[3][4]
This guide provides an in-depth exploration of the key synthetic strategies and protocols that leverage the unique stereochemical and functional attributes of (2S,4R)-4-hydroxy-L-proline, empowering researchers in medicinal chemistry and drug development to harness its full potential.
Physicochemical Properties & Handling
A clear understanding of the fundamental properties of the starting material is paramount for successful and safe experimentation.
| Property | Value |
| IUPAC Name | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid[1] |
| Common Names | L-Hydroxyproline, trans-4-Hydroxy-L-proline, Hyp |
| CAS Number | 51-35-4[1] |
| Molecular Formula | C₅H₉NO₃[1] |
| Molar Mass | 131.13 g·mol⁻¹[1] |
| Appearance | White to off-white crystalline powder[5] |
| Solubility | Soluble in water (approx. 100 mg/mL)[4] |
| Storage | Store at room temperature, keep dry. |
Core Synthetic Strategy: Protection and Activation
The synthetic utility of hydroxyproline is unlocked through a logical sequence of protecting group manipulations and functional group transformations. The secondary amine and carboxylic acid must typically be masked to allow for selective chemistry at the C4-hydroxyl group.
References
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]
Application Note: Quantitative Analysis of (2S)-4-Hydroxypyrrolidine-2-carboxylic Acid by HPLC-MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of (2S)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as 4-hydroxyproline, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a critical non-proteinogenic amino acid, primarily found as a post-translational modification in collagen.[1][2] Its quantification is essential for understanding collagen metabolism, which is implicated in various physiological and pathological conditions, including fibrosis, bone diseases, and tissue repair.[1][2][3] This guide provides a comprehensive protocol, from sample preparation to data analysis, tailored for researchers, scientists, and drug development professionals. The methodology emphasizes the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction
This compound is a key structural component of collagen, the most abundant protein in mammals.[4] The hydroxylation of proline residues is a crucial post-translational modification that stabilizes the collagen triple helix.[5] Consequently, the concentration of 4-hydroxyproline in biological matrices serves as a valuable biomarker for collagen content and turnover.[6] Traditional methods for hydroxyproline quantification, such as colorimetric assays, can be time-consuming and prone to interference from complex sample matrices.[7] HPLC-MS offers superior sensitivity, specificity, and a shorter analysis time, making it the preferred method for accurate quantification.[1][2][3]
This application note details a validated HPLC-MS method for the reliable determination of this compound in various sample types. The protocol is designed to be a self-validating system, with explanations for each step to empower the user to adapt and troubleshoot the method as needed.
Experimental Workflow
The overall experimental workflow for the HPLC-MS analysis of this compound is depicted below. This process begins with sample preparation, which is critical for releasing the amino acid from its protein matrix, followed by chromatographic separation and mass spectrometric detection.
Figure 1: General workflow for the HPLC-MS analysis of this compound.
Materials and Methods
Reagents and Standards
-
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid standard (CAS: 51-35-4)[8]
-
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid (for isomer separation, if necessary) (CAS: 618-27-9)[9]
-
Internal Standard (IS): Isotope-labeled 4-hydroxyproline (e.g., L-Hydroxyproline-¹³C₅,¹⁵N) or a structural analog like pipecolic acid.[10]
-
Hydrochloric acid (HCl), concentrated (~12 N)
-
Formic acid (FA), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
Sample Preparation: Acid Hydrolysis
The liberation of 4-hydroxyproline from the collagen polypeptide chain is a prerequisite for its analysis. Acid hydrolysis is the most common and effective method for this purpose.
Protocol:
-
Sample Aliquoting: Accurately weigh approximately 10-20 mg of tissue or pipette a known volume of liquid sample (e.g., 100 µL of plasma) into a pressure-tight, Teflon-capped vial.[11][12]
-
Acid Addition: Add an equal volume of concentrated HCl (~12 N) to the sample. For tissue, a common ratio is 100 µL of HCl for every 10 mg of tissue.[11]
-
Hydrolysis: Securely cap the vial and place it in a heating block or oven at 120°C for 3 to 24 hours. The optimal hydrolysis time may need to be determined empirically for different sample types, with longer times generally ensuring complete protein breakdown.[11][12]
-
Neutralization and Cleanup (Optional but Recommended):
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal evaporator to remove the excess acid.[12][13] Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.
Causality behind the choices: Concentrated hydrochloric acid at elevated temperatures effectively cleaves the peptide bonds of the collagen backbone. The pressure-tight vial is crucial to prevent evaporation and maintain a consistent acid concentration. Activated charcoal is a porous material that adsorbs hydrophobic and colored impurities, leading to a cleaner sample and reducing potential matrix effects in the MS analysis. Evaporation of the acid is necessary to prevent damage to the HPLC column and interference with the ionization process. Reconstitution in the initial mobile phase ensures good peak shape during the chromatographic separation.
HPLC-MS Instrumentation and Parameters
The following parameters provide a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | Reversed-phase C18 column (e.g., HALO® ES-C18, 150 x 1.5 mm, 2.7 µm).[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification |
| MRM Transitions | This compound: Precursor ion (Q1) m/z 132.1 -> Product ion (Q3) m/z 86.1 |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Gas Flow Rates | Optimize for the specific instrument |
Rationale for Parameter Selection: A C18 column is a versatile reversed-phase column suitable for separating polar analytes like amino acids. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is essential for positive ESI. Gradient elution allows for the efficient separation of the target analyte from other matrix components. MRM mode provides high selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition. The chosen transition for 4-hydroxyproline corresponds to the fragmentation of the protonated molecule [M+H]⁺.
Results and Discussion
A typical chromatogram will show a sharp, well-defined peak for this compound at a specific retention time. The identity of the peak should be confirmed by comparing its retention time and mass spectrum with that of a pure standard.
Isomer Separation
It is important to note that this compound exists as part of a group of stereoisomers, including cis- and trans- forms, as well as their enantiomers.[5][14] While the described reversed-phase method may not resolve all isomers, specialized chiral chromatography or derivatization techniques can be employed if the separation of these isomers is necessary.[4][5] For many applications focused on total collagen content, the quantification of the most abundant trans-4-L-hydroxyproline is sufficient.
Quantification
Quantification is typically performed using an external calibration curve constructed from a series of known concentrations of the this compound standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response.
The concentration of this compound in the original sample can be calculated using the following formula:
Concentration (µg/mg or µg/mL) = (C_measured × V_reconstitution) / M_sample
Where:
-
C_measured is the concentration determined from the calibration curve.
-
V_reconstitution is the final volume of the reconstituted sample.
-
M_sample is the initial mass or volume of the sample.
Conclusion
The HPLC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological samples. The thorough sample preparation protocol ensures the complete liberation of the analyte from the protein matrix, while the optimized HPLC-MS parameters allow for accurate and reproducible measurements. This method is a valuable tool for researchers and professionals in drug development and related fields who require precise quantification of this important biomarker of collagen metabolism.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Measurement of hydroxyproline in collagen with three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. earthwormexpress.com [earthwormexpress.com]
- 8. 51-35-4|(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. 618-27-9|(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
derivatization of (2S)-4-hydroxypyrrolidine-2-carboxylic acid for GC analysis
An In-Depth Guide to the Derivatization of (2S)-4-hydroxypyrrolidine-2-carboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
This compound, a stereoisomer of 4-hydroxyproline, is a non-proteinogenic amino acid of significant interest in pharmaceutical and metabolic research. Its analysis is crucial for understanding collagen metabolism, developing novel therapeutics, and as a chiral building block in organic synthesis. However, its direct analysis by gas chromatography (GC) is impeded by its inherent physicochemical properties. As a zwitterionic molecule with high polarity, strong hydrogen-bonding capabilities, and low volatility, it exhibits poor chromatographic behavior and is prone to thermal degradation at temperatures typical for GC analysis.
This application note provides a comprehensive technical guide for researchers and drug development professionals on the essential derivatization strategies required to render this compound amenable to robust and reproducible GC-MS analysis. We will explore the causality behind various experimental choices, present detailed, field-proven protocols, and discuss the interpretation of the resulting data, including key mass spectrometric fragmentation patterns.
The Analytical Challenge: Why Derivatization is Essential
The structure of this compound contains three polar functional groups: a carboxylic acid (-COOH), a secondary amine (-NH-), and a hydroxyl group (-OH). At physiological pH, the molecule exists as a zwitterion. This combination of features leads to:
-
Low Volatility: Strong intermolecular hydrogen bonds require a large amount of energy to overcome, preventing the molecule from readily entering the gas phase.
-
Thermal Instability: High temperatures in the GC injector can cause the molecule to decompose rather than vaporize, leading to a loss of analyte and inaccurate quantification.
-
Poor Peak Shape: Residual polarity can cause interactions with active sites in the GC system (injector liner, column), resulting in broad, tailing peaks and poor resolution.
Derivatization addresses these challenges by chemically modifying the polar functional groups, replacing the active hydrogen atoms with nonpolar moieties.[1] This process effectively neutralizes the hydrogen-bonding capabilities, increases the molecule's volatility, and enhances its thermal stability, making it suitable for GC analysis.
Strategic Approaches to Derivatization
The successful derivatization of this compound requires blocking all three active sites. The primary methods can be broadly categorized into two-step (esterification/acylation), single-step silylation, and rapid alkoxycarbonylation.
Two-Step Derivatization: Esterification Followed by Acylation
This classic and highly robust approach involves two distinct reactions to target the different functional groups.
-
Step 1: Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or isopropyl ester) typically using an alcohol under acidic conditions. This neutralizes the most acidic site.
-
Step 2: Acylation: The remaining secondary amine and hydroxyl groups are acylated using a reagent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This caps the remaining polar sites with nonpolar acyl groups.
This method is highly effective and produces stable derivatives. A notable outcome of using TFAA is the potential formation of two distinct products: a fully derivatized N,O-bis(trifluoroacetyl) methyl ester and a partially derivatized N-trifluoroacetyl methyl ester, which can be separated chromatographically.[2][3] The fully derivatized product is generally preferred for quantification.
Single-Step Silylation
Silylation is a common and efficient one-step method where a silylating reagent replaces all active hydrogens with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][5]
-
Mechanism: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the carboxylic acid, amine, and hydroxyl groups simultaneously to form TBDMS derivatives.[1][6]
-
Advantages: The procedure is often simpler and faster than the two-step method. TBDMS derivatives are notably more stable and resistant to hydrolysis compared to their TMS counterparts, making MTBSTFA a preferred reagent for robust assays.[1]
Rapid Derivatization with Alkyl Chloroformates
This method provides a very fast and efficient single-step derivatization in an aqueous medium.
-
Mechanism: Reagents like ethyl chloroformate (ECF) react rapidly with the amine, hydroxyl, and carboxyl groups to form N(O,S)-ethoxycarbonyl ethyl ester derivatives.[7][8]
-
Advantages: The entire derivatization and extraction can be completed in under 20 minutes, making it ideal for high-throughput applications.[7][9]
Visual Workflow: From Sample to Analysis
The general workflow for the derivatization and analysis of this compound is outlined below.
Caption: General experimental workflow for GC-MS analysis.
Detailed Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Two-Step Derivatization (Methylation and Trifluoroacetylation)
This protocol is adapted from methodologies described for the analysis of hydroxyproline in biological matrices.[2][3][10]
Reagents & Equipment:
-
This compound standard or dried sample extract
-
3 N Hydrochloric Acid (HCl) in Methanol
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas supply for drying
-
Heating block or oven set to 80-100°C
-
2 mL GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Place the dried residue in a GC vial insert.
-
Esterification (Methylation):
-
Acylation (Trifluoroacetylation):
-
To the dried methyl ester residue, add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 60°C for 20 minutes.[11]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Caption: Two-step esterification and acylation reaction.
Protocol 2: Single-Step Silylation with MTBSTFA
This protocol uses MTBSTFA to create stable TBDMS derivatives, as demonstrated in the analysis of amino acids in bone hydrolysates.[1][6]
Reagents & Equipment:
-
This compound standard or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Nitrogen gas supply for drying
-
Heating block or oven set to 100°C
-
2 mL GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial insert. Moisture is highly detrimental to this reaction.
-
Silylation:
Caption: Single-step silylation reaction with MTBSTFA.
Protocol 3: Rapid Derivatization with Ethyl Chloroformate (ECF)
This protocol is ideal for high-throughput screening due to its speed and is based on established methods for amino acid analysis.[7][8][12]
Reagents & Equipment:
-
This compound standard or sample in aqueous solution
-
Ethanol
-
Pyridine
-
Ethyl Chloroformate (ECF)
-
Chloroform
-
Sodium Bicarbonate solution (for quenching)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of aqueous sample, 200 µL of ethanol, and 50 µL of pyridine.
-
Derivatization:
-
Add 20 µL of ECF to the mixture.
-
Vortex vigorously for 30 seconds. A biphasic system will form.
-
-
Extraction:
-
Add 200 µL of chloroform to extract the derivatives. Vortex for 30 seconds.
-
Add 200 µL of sodium bicarbonate solution to quench excess ECF and aid phase separation. Vortex again.
-
-
Sample Collection:
-
Centrifuge for 2 minutes to separate the layers.
-
Carefully transfer the lower organic (chloroform) layer containing the derivatives to a GC vial for analysis.
-
Caption: Rapid, single-step reaction with ECF.
GC-MS Method Parameters and Data Interpretation
The optimal GC-MS parameters will depend on the specific derivative and instrumentation. The following table provides a validated starting point.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; DB-5ms, HP-5ms, or equivalent non-polar phase. | Provides good separation for a wide range of derivatives. |
| Chiral Column | Chirasil-L-Val or equivalent | Required for separating D/L enantiomers. The achiral derivatization preserves the stereocenter.[11][13][14] |
| Injector | Splitless mode, 250-280°C | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert gas standard for GC-MS. |
| Oven Program | Initial 100°C for 2 min, ramp at 10-15°C/min to 280-300°C, hold for 5-10 min. | A starting temperature around 100°C helps focus the analytes at the head of the column. The ramp rate can be optimized for best resolution.[1] |
| MS Interface Temp | 280-300°C | Prevents condensation of analytes. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) for method development; Selected Ion Monitoring (SIM) for quantification. | Full scan confirms identity, while SIM provides superior sensitivity and selectivity for target analytes. |
Expected Mass Fragments for Identification
Confirming the identity of the derivatized analyte is crucial. The following table lists key ions to monitor in SIM mode or look for in full-scan spectra.
| Derivative Type | Parent Molecule | Key Diagnostic Ions (m/z) | Source / Reference |
| N,O-bis(TFA) Methyl Ester | N,O-bis(trifluoroacetyl)-4-hydroxy-L-proline methyl ester | 278 [M-COOCH₃]⁺, 164 | [2][3] |
| N-TFA Methyl Ester | N-trifluoroacetyl-4-hydroxy-L-proline methyl ester | 182 [M-COOCH₃]⁺, 164 | [2][3] |
| Tris-TBDMS | N,O,O-tris(tert-butyldimethylsilyl)-4-hydroxyproline | 314 , 256 | [6] |
| N,O-Ethoxycarbonyl Ethyl Ester | N,O-bis(ethoxycarbonyl)-4-hydroxyproline ethyl ester | [M-COOC₂H₅]⁺ and other characteristic fragments. The exact m/z depends on the full derivative structure. | [12] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak | Incomplete derivatization; Sample degradation; Presence of moisture (especially for silylation). | Ensure sample is completely dry before adding reagents.[15] Increase reaction time or temperature. Check reagent quality (use fresh reagents). |
| Broad, tailing peaks | Incomplete derivatuation (free polar groups remain); Active sites in the GC system. | Confirm derivatization is complete (check MS for expected fragments). Deactivate GC inlet liner or use a fresh one. Condition the GC column. |
| Multiple peaks for analyte | Formation of multiple derivatives (e.g., mono- vs. di-acylated); Thermal degradation in injector. | Optimize reaction conditions (e.g., increase reagent excess) to favor a single product. Lower the injector temperature.[2] |
| Poor reproducibility | Inconsistent sample drying; Moisture contamination; Inaccurate pipetting of reagents. | Use an internal standard for quantification. Standardize the drying procedure. Store reagents under inert gas and use anhydrous solvents. |
| Co-elution with matrix | Insufficient chromatographic resolution. | Adjust the oven temperature program (slower ramp rate). If co-elution persists, consider a different derivatization method to alter retention time.[16] |
Conclusion
The successful GC-MS analysis of this compound is critically dependent on proper derivatization to enhance volatility and thermal stability. This guide presents three robust methods—two-step esterification/acylation, single-step silylation, and rapid ECF derivatization—each with distinct advantages for different analytical needs. By understanding the chemistry behind these protocols, adhering to the detailed procedures, and correctly interpreting the resulting mass spectra, researchers can achieve reliable and accurate quantification of this important amino acid. For enantiomeric purity analysis, the use of a chiral GC column is mandatory following any of these achiral derivatization procedures.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry determination of 18O2 in 18O-labelled 4-hydroxyproline for measurement of collagen synthesis and intracellular degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 12. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Hydroxyproline interference during the gas chromatographic analysis of D/L aspartic acid in human dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Renaissance of Peptide Therapeutics
An Application Guide to Modern Peptide Synthesis and Drug Discovery
Peptides, short chains of amino acids, represent a unique therapeutic class that bridges the gap between small molecules and large biologics.[1] Their high specificity, potency, and lower off-target toxicity have propelled a resurgence in their development, leading to a pipeline of over 80 globally approved peptide drugs and hundreds more in clinical development for metabolic disorders, oncology, and infectious diseases.[1] This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the core synthetic methodologies that underpin this progress and their direct application in the discovery of novel therapeutics. We will delve into the causality behind experimental choices, present validated protocols, and illustrate the workflows that transform a synthetic peptide into a potential drug candidate.
Section 1: The Engine of Peptide Production: Solid-Phase Peptide Synthesis (SPPS)
The foundation of modern peptide chemistry is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield that allows for the stepwise assembly of amino acids on an insoluble polymer support.[] This approach revolutionizes peptide production by simplifying the purification process; excess reagents and byproducts are removed by simple filtration and washing, which is a significant advantage over traditional solution-phase synthesis.[3][4]
The success of SPPS hinges on the principle of orthogonal protection . This strategy employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[5][6] This ensures that only the desired reaction occurs at each step of the synthesis cycle. Two dominant chemistries, Fmoc/tBu and Boc/Bzl, have emerged, each with a distinct orthogonal scheme.
-
Fmoc/tBu Strategy: This is the most widely used approach today.[7] It uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups, such as tert-butyl (tBu), for "permanent" side-chain protection.[5] The mild conditions for Fmoc removal make it highly versatile.[8]
-
Boc/Bzl Strategy: This original strategy is based on graduated acid lability.[9] The Nα-amino group is protected by the moderately acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected by benzyl-based (Bzl) groups that require a very strong acid (like anhydrous HF) for removal.[5]
Table 1: Comparison of Major SPPS Chemistries
| Feature | Fmoc/tBu Chemistry | Boc/Bzl Chemistry |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection Agent | Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strongly acid-labile (e.g., Bzl, Tos) |
| Final Cleavage Agent | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., Anhydrous HF) |
| Key Advantage | Milder overall conditions, easier automation.[7] | Robust for long/difficult sequences.[9] |
| Primary Limitation | Piperidine can cause side reactions with certain residues. | Harsh final cleavage requires specialized equipment. |
Section 2: The Fmoc/tBu SPPS Workflow: A Detailed Protocol
The Fmoc-SPPS process is a cyclical series of steps: deprotection, washing, coupling, and more washing.[8] Each cycle adds one amino acid to the growing peptide chain, which remains anchored to the solid support until the final cleavage step.[3]
Diagram 1: The Fmoc-SPPS Cycle
This diagram illustrates the repetitive workflow for elongating the peptide chain on the solid support.
References
- 1. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Incorporation of Hydroxyproline Analogues into Peptides
Abstract
This guide provides a comprehensive overview and detailed protocols for the incorporation of hydroxyproline (Hyp) analogues into synthetic peptides. Hydroxyproline is a critical residue for the structure and function of many proteins, most notably collagen, where it is essential for triple helix stability. The introduction of its analogues offers a powerful strategy to modulate peptide conformation, enhance proteolytic stability, and introduce novel functionalities for applications in drug discovery, biomaterials science, and chemical biology. This document details two primary incorporation strategies: direct incorporation of protected analogues during Solid-Phase Peptide Synthesis (SPPS) and post-synthetic modification of a hydroxyproline residue. It provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to successfully synthesize and verify these modified peptides.
Introduction: The Significance of Hydroxyproline and Its Analogues
(4R)-hydroxy-L-proline (Hyp) is a post-translationally modified amino acid that constitutes up to 14% of the residues in collagen, the most abundant protein in mammals. The hydroxyl group of Hyp is crucial for stabilizing the collagen triple helix through stereoelectronically-governed hydrogen bonding networks.[1] The rigid pyrrolidine ring of proline and its derivatives already imparts significant conformational constraints on the peptide backbone. By replacing the native hydroxyl group with other functionalities, researchers can fine-tune these constraints and introduce new chemical properties.
The rationale for incorporating Hyp analogues is multifaceted:
-
Conformational Control: Analogues like 4-fluoro-L-proline can exert potent stereoelectronic effects, more strongly biasing the pyrrolidine ring pucker (Cγ-exo or Cγ-endo) and the cis/trans isomerization of the preceding peptide bond. This allows for precise control over secondary structure.[2][3]
-
Enhanced Stability: Modification at the C4 position can increase resistance to proteolytic degradation, a critical attribute for peptide therapeutics.[4]
-
Novel Functionality: Introducing groups like azides, alkynes, or ketones via Hyp analogues creates chemical handles for bio-orthogonal conjugation, enabling the attachment of labels, drugs, or imaging agents.[5]
-
Probing Interactions: Peptides containing Hyp analogues are valuable tools for investigating protein-protein interactions, particularly those involving proline-rich domains or collagen-binding proteins.[4]
This guide will focus on the practical aspects of incorporating these valuable building blocks into peptide sequences.
Selecting the Right Hydroxyproline Analogue
A variety of Fmoc-protected hydroxyproline analogues are commercially available or can be synthesized.[3][6] The choice of analogue is dictated by the desired outcome of the study.
| Analogue | Key Feature/Effect | Common Application |
| (2S, 4R)-4-Fluoro-L-proline (Flp) | Strong electron-withdrawing group; strongly favors Cγ-exo pucker and trans amide bond. | Stabilizing collagen triple helices; inducing β-turn conformations.[3][7] |
| (2S, 4S)-4-Fluoro-L-proline (flp) | Strong electron-withdrawing group; strongly favors Cγ-endo pucker and cis amide bond. | Destabilizing collagen helices; probing the role of cis-proline isomers.[2] |
| 4-Oxo-L-proline | Ketone functionality. | A synthetic intermediate for creating diverse 4-substituted prolines; handle for oxime ligation.[5] |
| 4-Azido-L-proline | Azide group. | Bio-orthogonal "click" chemistry (CuAAC or SPAAC) for conjugation. |
| 4-Amino-L-proline | Amine functionality. | Site for further derivatization; altering electrostatic properties. |
| 4-Thio-L-proline | Thiol group. | Can form disulfide bridges (under specific conditions); metal chelation. |
Methodologies for Incorporation
There are two primary strategies for generating peptides containing hydroxyproline analogues: direct incorporation during synthesis and post-synthetic modification on the solid support.
Strategy 1: Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This is the most straightforward method, involving the use of a pre-synthesized, Nα-Fmoc protected hydroxyproline analogue. The analogue is treated as a standard amino acid building block within an automated or manual SPPS protocol.
The Fmoc/tBu (tert-butyl) strategy is the most common approach for SPPS. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups (like tBu).[8] Hydroxyproline analogues with functional groups (e.g., 4-amino-proline) will require their own orthogonal side-chain protecting groups. Analogues like 4-fluoroproline do not require side-chain protection.
Due to the rigid ring structure, proline and its derivatives are sterically hindered amino acids. This can lead to slower and less efficient coupling reactions compared to other amino acids.[9] Therefore, the choice of coupling reagent is critical. High-reactivity uronium or phosphonium salt-based reagents, such as HATU, HCTU, or COMU, are strongly recommended over standard carbodiimides.[10][11] These reagents rapidly form highly reactive esters, driving the coupling reaction to completion and minimizing side reactions like racemization.[9]
References
- 1. Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods - MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for Cell Culture Studies with Hydroxyproline
Introduction: The Evolving Role of Hydroxyproline Beyond a Structural Component
Hydroxyproline, a post-translationally modified amino acid, is a hallmark of collagen, constituting a significant portion of this abundant structural protein.[1][2] Historically, its measurement in hydrolyzed tissues has served as a reliable proxy for collagen content, making it an indispensable tool in studies of fibrosis, wound healing, and connective tissue disorders. However, emerging research has unveiled a more nuanced and active role for free hydroxyproline and its derivatives in cellular signaling and function, extending far beyond its structural contribution to the extracellular matrix.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell culture experiments to investigate the multifaceted effects of hydroxyproline. We will delve into the causality behind experimental choices, provide detailed, validated protocols for key assays, and explore the intricate signaling pathways modulated by this intriguing molecule. Our focus is on empowering researchers to generate robust and reproducible data, underpinned by scientific integrity and a deep understanding of the underlying cellular mechanisms.
I. Foundational Concepts: Hydroxyproline Metabolism and Cellular Impact
Hydroxyproline is not incorporated into proteins during translation; instead, it is synthesized from proline residues within procollagen chains in the endoplasmic reticulum.[1][4] Beyond its role in stabilizing the collagen triple helix, free hydroxyproline can influence a variety of cellular processes.[3] Its metabolism is linked to the production of reactive oxygen species (ROS) and can impact cellular redox homeostasis.[4] Furthermore, hydroxyproline has been shown to modulate key signaling pathways, including the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, which is central to cellular responses to oxygen deprivation.[3]
Understanding these fundamental aspects is crucial for designing experiments that accurately probe the biological effects of hydroxyproline. For instance, when studying its role in oxidative stress, it is important to consider both its potential antioxidant properties and its metabolic byproducts that might influence the cellular redox environment.
II. Experimental Design: Key Considerations for Hydroxyproline Studies
A well-designed experiment is the cornerstone of reliable scientific inquiry. When investigating the effects of hydroxyproline in cell culture, several factors must be carefully considered to ensure the validity and reproducibility of the findings.
A. Cell Line Selection
The choice of cell line is paramount and should be dictated by the research question.
-
Fibroblasts (e.g., NIH/3T3, primary dermal fibroblasts): These are the primary producers of collagen and are ideal for studying the effects of hydroxyproline on collagen synthesis, proliferation, and wound healing models.
-
Cancer Cell Lines (e.g., HeLa, HCT116): Given the link between hydroxyproline and HIF-1α, cancer cell lines are valuable for investigating its role in tumor progression, angiogenesis, and metabolic reprogramming.[3]
-
Endothelial Cells (e.g., HUVECs): To study the effects on angiogenesis and vascular biology.
-
Immune Cells (e.g., Macrophages): To investigate the immunomodulatory properties of hydroxyproline.
B. Hydroxyproline Concentration and Treatment Duration
The concentration of hydroxyproline used in cell culture experiments is a critical parameter that requires careful optimization. The appropriate concentration range depends on the specific research question and the cell type being used.
| Application | Typical Concentration Range | Rationale & Key Considerations |
| Collagen Synthesis | 10⁻⁸ µg/mL - 10⁻⁴ µg/mL | Lower concentrations have been shown to stimulate procollagen production in fibroblasts.[5] Higher concentrations may not necessarily yield a greater effect and could potentially have confounding effects on cell behavior. |
| Cell Proliferation | 200 nmol/mL (for Pro-Hyp dipeptide) | Studies have shown that specific dipeptides of hydroxyproline can enhance fibroblast proliferation.[6] It is crucial to distinguish between free hydroxyproline and its peptide forms, as they may have different activities. |
| Anti-Aging/Glycation | Varies (often proprietary in commercial applications) | N-acetyl-L-hydroxyproline has been shown to inhibit the formation of advanced glycation end-products (AGEs).[7] Dose-response studies are essential to determine the optimal concentration for these effects. |
| Oxidative Stress | Varies | The effect of hydroxyproline on oxidative stress is complex. It can act as an antioxidant, but its metabolism can also generate ROS.[4] A broad concentration range should be tested to elucidate its dose-dependent effects. |
Treatment duration will also vary depending on the endpoint being measured. Short-term incubations (minutes to hours) are suitable for studying acute signaling events like protein phosphorylation, while long-term incubations (days) are necessary for assessing changes in cell proliferation, collagen deposition, or apoptosis.
C. Essential Controls
To ensure the scientific validity of your findings, the inclusion of appropriate controls is non-negotiable.
-
Vehicle Control: Cells treated with the same solvent used to dissolve hydroxyproline (e.g., sterile water or PBS) to account for any effects of the vehicle itself.
-
Positive Controls: A known inducer of the effect you are studying. For example, when assessing collagen synthesis, TGF-β1 can be used as a positive control.[8]
-
Negative Controls: For signaling studies, using pathway-specific inhibitors can help confirm that the observed effects are mediated by the pathway of interest. For instance, when investigating the TGF-β pathway, an inhibitor like SB-431542 can be used.[9]
III. Core Experimental Protocols
This section provides detailed, step-by-step protocols for key assays used in hydroxyproline research.
A. Quantification of Collagen Synthesis: The Hydroxyproline Assay
The hydroxyproline assay remains the gold standard for quantifying total collagen content in cell cultures and tissues. The principle of this colorimetric assay is the chemical conversion of hydroxyproline to a chromophore that can be measured spectrophotometrically.
Experimental Workflow for Hydroxyproline Assay
Caption: Workflow for quantifying collagen via hydroxyproline assay.
Protocol: Hydroxyproline Assay for Cell Culture Samples (Adapted from Sigma-Aldrich MAK008 protocol)[10][11]
Materials:
-
Pressure-tight vials with PTFE-lined caps
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Heating block (120°C)
-
Centrifugal evaporator or 60°C oven
-
Hydroxyproline Assay Kit (e.g., Sigma-Aldrich MAK008)
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Sample Preparation: a. Culture cells to the desired confluency and treat with hydroxyproline for the specified duration. b. For cell lysates: Harvest cells by scraping or trypsinization. Wash the cell pellet with PBS. Homogenize approximately 10 mg of the cell pellet in 100 µL of ultrapure water. c. For conditioned media: Collect the cell culture supernatant and centrifuge to remove any cellular debris. d. Transfer 100 µL of the cell homogenate or conditioned media to a pressure-tight vial. e. Add 100 µL of concentrated HCl (~12 M), cap the vial tightly, and hydrolyze at 120°C for 3 hours. f. After hydrolysis, cool the samples to room temperature. g. Transfer 10-50 µL of the hydrolyzed supernatant to a 96-well plate. h. Evaporate the samples to dryness using a centrifugal evaporator or by placing the plate in a 60°C oven. This step is crucial to remove the acid, which can interfere with the subsequent reaction.
-
Assay: a. Prepare hydroxyproline standards according to the kit manufacturer's instructions. b. Reconstitute the dried samples and standards in the assay buffer provided in the kit. c. Add the Chloramine-T/Oxidation Buffer mixture to each well and incubate at room temperature for 5 minutes. d. Add the DMAB reagent to each well and incubate at 60°C for 90 minutes to allow for color development. e. Cool the plate to room temperature and measure the absorbance at 560 nm.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the hydroxyproline standards against their known concentrations. b. Determine the concentration of hydroxyproline in your samples from the standard curve. c. To estimate the collagen content, a conversion factor is typically used, based on the assumption that hydroxyproline constitutes approximately 13.5% of the total amino acid content of collagen.
Alternative Collagen Quantification Methods:
-
Sircol™ Soluble Collagen Assay: This dye-binding assay is suitable for the quantification of soluble collagen in cell culture media and extracellular matrix extracts.[12][13][14][15]
-
[³H]-Proline Incorporation Assay: This radiometric assay measures the incorporation of radiolabeled proline into newly synthesized collagen, providing a dynamic measure of collagen synthesis.[16][17][18][19][20]
B. Assessment of Cell Viability and Proliferation: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol: MTT Assay (Adapted from Abcam and BroadPharm protocols)[5][21][22][23][24]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well tissue culture plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with various concentrations of hydroxyproline for the desired duration.
-
After the treatment period, carefully aspirate the media.
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm within 1 hour.
C. Detection of Apoptosis: The TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol: TUNEL Assay (Fluorescent) (Adapted from general TUNEL assay protocols)[4][19][25]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips in a multi-well plate and treat with hydroxyproline.
-
Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with the TdT reaction mix.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
IV. Investigating Hydroxyproline-Modulated Signaling Pathways
Hydroxyproline has been implicated in the regulation of several key signaling pathways. Western blotting is a powerful technique to investigate these effects by detecting changes in the phosphorylation status of key signaling proteins.
General Western Blotting Workflow
Caption: Standard workflow for Western blot analysis.
A. HIF-1α Pathway
Hydroxyproline can influence the stability of HIF-1α, a key transcription factor in the cellular response to hypoxia.
Mechanism of HIF-1α Regulation
References
- 1. rndsystems.com [rndsystems.com]
- 2. Molecular Expressions: The Amino Acid Collection - Hydroxyproline [micro.magnet.fsu.edu]
- 3. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
- 4. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-AKT1 (Ser473) Polyclonal Antibody (44-623G) [thermofisher.cn]
- 7. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of TGF-β1 Stimulation on the Smad Signal Transduction Pathway of Human Peritoneal Mesothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 11. Phospho-AKT1 (Ser473) Monoclonal Antibody (14-6) (44-621G) [thermofisher.com]
- 12. accuratechemical.com [accuratechemical.com]
- 13. Sircol-2.0 Soluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 14. biovendor.com [biovendor.com]
- 15. interchim.fr [interchim.fr]
- 16. In vitro synthesis of type I collagen: quantification of carboxyterminal propeptide of procollagen type I versus tritiated proline incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of 3H-proline-labeled protein by rapid filtration in multiwell plates for the study of collagen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Wound healing and collagen formation. III. A quantitative radioautographic study of the utilization of proline-H3 in wounds from normal and scorbutic guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for analyzing transforming growth factor β signaling in dextran-sulfate-sodium-induced colitic mice using flow cytometry and western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. ERK/MAPK (pT202/pY204) Translocation Assay Kit (Cell-Based) (ab133123) is not available | Abcam [abcam.com]
Application Notes and Protocols: (2S)-4-Hydroxypyrrolidine-2-carboxylic Acid as a Chiral Precursor for Novel Antibiotics
Introduction: The Enduring Challenge of Antibiotic Resistance and the Role of Chiral Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibiotics with unique mechanisms of action or improved efficacy against resistant pathogens. A promising strategy in this endeavor is the utilization of chiral building blocks to construct complex and stereochemically defined bioactive molecules. (2S)-4-hydroxypyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, has emerged as a versatile and valuable precursor in the synthesis of innovative antibiotics. Its inherent chirality and functional group handles provide a robust scaffold for the creation of diverse and potent antibacterial agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of novel antibiotics. We will delve into detailed synthetic protocols, explore the mechanistic basis of their antibacterial activity, and present key data to support their potential as next-generation therapeutics.
The Strategic Advantage of this compound in Antibiotic Synthesis
This compound, specifically the trans-4-hydroxy-L-proline isomer, offers several distinct advantages as a starting material for antibiotic development:
-
Inherent Chirality: The stereochemistry of a drug molecule is often critical for its biological activity. The well-defined stereocenters of this compound allow for the synthesis of enantiomerically pure antibiotics, which can lead to improved potency and reduced off-target effects.
-
Structural Rigidity: The pyrrolidine ring imparts a degree of conformational rigidity to the molecule. This can be advantageous in drug design as it can help to lock the molecule into a bioactive conformation, leading to higher affinity for its target.
-
Functional Group Handles: The presence of a carboxylic acid, a secondary amine, and a hydroxyl group provides multiple points for chemical modification and the introduction of diverse side chains. This functional versatility allows for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.
Synthesis of a Carbapenem Antibiotic Side Chain
Carbapenems are a class of broad-spectrum β-lactam antibiotics. The pyrrolidinylthio side chain at the C-2 position of the carbapenem core is crucial for their antibacterial activity and stability against β-lactamases. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a key starting material for the synthesis of the side chain of the carbapenem antibiotic, ertapenem.
Experimental Workflow for Carbapenem Side Chain Synthesis
Caption: Synthetic workflow for a carbapenem side chain from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Protocol: Synthesis of a Protected Pyrrolidinylthiol Side Chain Precursor
This protocol outlines a general procedure for the synthesis of a key intermediate for carbapenem antibiotics, starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Step 1: Protection of the Amine and Carboxylic Acid
-
To a solution of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of water and dioxane), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as sodium bicarbonate (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
After completion of the reaction (monitored by TLC), acidify the mixture with a weak acid (e.g., citric acid solution) to pH 3-4 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
-
The carboxylic acid can be protected as a p-nitrobenzyl (PNB) ester by reacting the N-Boc protected intermediate with p-nitrobenzyl bromide in the presence of a base like triethylamine in a solvent such as DMF.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the fully protected hydroxyproline derivative (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C and add a base such as triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the mesylated intermediate.
Step 3: Nucleophilic Substitution with a Thiol Source
-
Dissolve the mesylated intermediate (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add a thiol source, for example, potassium thioacetate (1.5 eq).
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the protected pyrrolidinylthiol precursor.
Step 4: Deprotection
-
The Boc and PNB protecting groups can be removed in a stepwise or a single-step process depending on the subsequent reaction. For instance, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and the PNB group can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).
Synthesis of Penem Antibiotics with Hydroxyproline-derived Side Chains
Penems are another class of β-lactam antibiotics that exhibit a broad spectrum of antibacterial activity. Incorporating a hydroxyproline-derived side chain at the C-2 position can enhance their potency and pharmacokinetic properties.
Experimental Workflow for Penem Synthesis
Caption: General workflow for the synthesis of a penem antibiotic with a hydroxyproline-derived side chain.
Protocol: Synthesis of a 2-((4-Hydroxy-1-prolinamido)methyl)penem Derivative
This protocol describes the coupling of a protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid to a 2-(aminomethyl)penem core.
Step 1: Activation of the Carboxylic Acid of Protected Hydroxyproline
-
Dissolve N-protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
Step 2: Amide Bond Formation
-
To the activated hydroxyproline solution, add the 2-(aminomethyl)penem precursor (1.0 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected penem derivative.
Step 3: Deprotection
-
The protecting groups on the hydroxyproline moiety and the penem core are removed under appropriate conditions to yield the final antibiotic. The choice of deprotection strategy will depend on the specific protecting groups used.
Mechanism of Action
The novel antibiotics synthesized from this compound, particularly the β-lactam derivatives like carbapenems and penems, primarily exert their antibacterial effect by inhibiting bacterial cell wall synthesis.[1][2][3][4][5]
Inhibition of Peptidoglycan Synthesis
The bacterial cell wall is composed of a rigid peptidoglycan layer that is essential for maintaining cell shape and integrity. The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[2]
Caption: Mechanism of action of β-lactam antibiotics.
The strained β-lactam ring of these antibiotics mimics the D-Ala-D-Ala substrate of the PBPs. This allows the antibiotic to bind to the active site of the PBP and acylate a serine residue, forming a stable, covalent bond.[5] This irreversible inhibition of PBPs prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall. In the hypotonic environment of the host, this structural failure results in cell lysis and bacterial death.
Antibacterial Activity Data
The antibacterial efficacy of antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of Ertapenem
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.015 - 4 | 0.03 | 0.12 |
| Klebsiella pneumoniae | ≤0.015 - >32 | 0.06 | 0.5 |
| Staphylococcus aureus (MSSA) | 0.06 - 4 | 0.25 | 0.5 |
| Streptococcus pneumoniae | ≤0.008 - 1 | 0.015 | 0.03 |
Data compiled from publicly available sources.[6][7][8][9][10] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 2: In Vitro Activity of Representative Penems with Pyrrolidine Side Chains
| Bacterial Species | Representative Penem Compound | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | T425 (five-membered ring) | 0.5 |
| Mycobacterium tuberculosis H37Rv | T426 (five-membered ring) | 0.5 |
| Mycobacterium abscessus ATCC 19977 | T405 (azetidine ring) | 1 |
| Mycobacterium abscessus ATCC 19977 | T425 (five-membered ring) | 1 |
| Mycobacterium abscessus ATCC 19977 | T426 (five-membered ring) | 1 |
Data adapted from a study on penem antibiotics against mycobacteria.[11][12]
Conclusion
This compound stands out as a highly valuable and versatile chiral precursor for the development of novel antibiotics. Its unique structural features enable the synthesis of complex and stereochemically defined molecules, such as carbapenems and penems, which exhibit potent antibacterial activity. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to explore the full potential of this remarkable building block in the ongoing fight against antibiotic resistance. The continued investigation and derivatization of this scaffold hold significant promise for the discovery of the next generation of life-saving antibacterial agents.
References
- 1. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the Optimal Carbapenem MIC That Distinguishes Carbapenemase-Producing and Non-Carbapenemase-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ertapenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. ihma.com [ihma.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship of Penem Antibiotic Side Chains Used against Mycobacteria Reveals Highly Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of N-Boc Protected (2S)-4-Hydroxypyrrolidine-2-carboxylic Acid: An Application Note and Protocol
This comprehensive guide provides detailed protocols and scientific rationale for the synthesis of N-Boc protected (2S)-4-hydroxypyrrolidine-2-carboxylic acid, a critical building block in contemporary drug discovery and peptide synthesis. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth, field-proven insights into the synthesis of both the cis ((2S,4S)) and trans ((2S,4R)) diastereomers.
Introduction
N-Boc-(2S)-4-hydroxypyrrolidine-2-carboxylic acid, in its cis and trans forms, serves as a versatile chiral scaffold. The presence of the hydroxyl group provides a key functional handle for further chemical modification, while the pyrrolidine ring constrains the peptide backbone, enabling the exploration of novel conformational spaces in peptidomimetics and other bioactive molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile, acid-labile removal, making it orthogonal to many other protecting groups used in multi-step synthesis.[2][3] This application note details a robust and scalable laboratory procedure for the synthesis of these valuable compounds starting from the commercially available and relatively inexpensive 4-hydroxy-L-proline isomers.
Core Synthesis Workflow
The synthesis of N-Boc protected this compound is a straightforward one-step process involving the protection of the secondary amine of 4-hydroxy-L-proline with di-tert-butyl dicarbonate (Boc₂O). The choice of starting material, either cis- or trans-4-hydroxy-L-proline, directly dictates the stereochemistry of the final product.
Caption: General workflow for the synthesis of N-Boc protected this compound.
Detailed Experimental Protocols
The following protocols are optimized for laboratory scale and can be adapted for larger quantities with appropriate considerations for reaction monitoring and temperature control.
Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline ((2S,4R)-isomer)
This protocol describes the synthesis starting from trans-4-hydroxy-L-proline.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| trans-4-Hydroxy-L-proline | ≥99% | Sigma-Aldrich | Store at room temperature. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade | Major chemical suppliers | Handle in a well-ventilated fume hood. |
| Sodium hydroxide (NaOH) | ACS reagent grade | Fisher Scientific | Prepare a 1 M aqueous solution. |
| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics | |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR | Use to prepare a 1 M aqueous solution. |
| Ethyl acetate | ACS reagent grade | VWR | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous magnesium sulfate (MgSO₄) | For drying. |
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (38.1 mmol) of trans-4-hydroxy-L-proline in 50 mL of 1 M sodium hydroxide solution. Stir until a clear solution is obtained.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of 9.2 g (42.0 mmol, 1.1 equivalents) of di-tert-butyl dicarbonate in 50 mL of 1,4-dioxane.
-
Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol:acetic acid, 90:8:2).
-
Work-up - Solvent Removal: After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the 1,4-dioxane.
-
Work-up - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A white precipitate will form.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexane mixture to yield N-Boc-trans-4-hydroxy-L-proline as a white crystalline solid.
Protocol 2: Synthesis of N-Boc-cis-4-hydroxy-L-proline ((2S,4S)-isomer)
This protocol is analogous to the synthesis of the trans isomer, starting with cis-4-hydroxy-L-proline.
Materials and Reagents:
As listed in Protocol 1, with the substitution of trans-4-hydroxy-L-proline with cis-4-hydroxy-L-proline.
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 5.0 g (38.1 mmol) of cis-4-hydroxy-L-proline in 50 mL of 1 M sodium hydroxide solution.
-
Addition of Boc Anhydride: Add a solution of 9.2 g (42.0 mmol, 1.1 equivalents) of di-tert-butyl dicarbonate in 50 mL of 1,4-dioxane to the stirred solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 4-8 as described in Protocol 1. The final product, N-Boc-cis-4-hydroxy-L-proline, will be obtained as a white solid.[1]
Mechanism and Rationale
The protection of the secondary amine of 4-hydroxy-L-proline with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction.[4] The reaction is typically performed under basic conditions to deprotonate the amino acid, thereby increasing the nucleophilicity of the nitrogen atom.[4]
Caption: Simplified mechanism of Boc protection of 4-hydroxy-L-proline.
Causality behind Experimental Choices:
-
Base (Sodium Hydroxide): The use of a base like sodium hydroxide is crucial for deprotonating the carboxylic acid and the secondary amine of the starting material. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom, facilitating its attack on the electrophilic carbonyl carbon of the Boc anhydride.[4]
-
Solvent System (Dioxane/Water): A biphasic solvent system of 1,4-dioxane and water is employed to dissolve both the polar amino acid (as its sodium salt in the aqueous phase) and the nonpolar Boc anhydride (in the dioxane phase). Vigorous stirring is essential to maximize the interfacial area and promote the reaction.
-
Acidification: After the reaction, acidification is necessary to protonate the carboxylate group of the product, rendering it less soluble in water and allowing for its precipitation and subsequent extraction into an organic solvent like ethyl acetate.
-
Boc Anhydride as the Reagent of Choice: Di-tert-butyl dicarbonate is an excellent electrophile for this transformation. The reaction is driven by the formation of stable byproducts: tert-butanol and carbon dioxide gas, which shifts the equilibrium towards the product side.[4][5]
Data Summary and Characterization
The following table summarizes typical data for the synthesized products. Researchers should always characterize their synthesized materials using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and optical rotation) to confirm identity and purity.
| Property | N-Boc-trans-4-hydroxy-L-proline ((2S,4R)-isomer) | N-Boc-cis-4-hydroxy-L-proline ((2S,4S)-isomer) |
| Molecular Formula | C₁₀H₁₇NO₅ | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol [6] | 231.25 g/mol [1] |
| Appearance | White crystalline solid | White solid |
| Melting Point | 123-126 °C (lit.) | 146 °C (dec.) (lit.)[1] |
| Optical Rotation [α]²⁰/D | +15.3° (c=1, MeOH) (lit.) | -50.0 ± 3° (c=0.67, MeOH) (lit.)[1] |
| Purity (Typical) | >97% | >97% |
Conclusion
The protocols detailed in this application note provide a reliable and efficient method for the synthesis of both cis and trans isomers of N-Boc-(2S)-4-hydroxypyrrolidine-2-carboxylic acid. The straightforward nature of the Boc protection, coupled with the ready availability of the starting materials, makes this a valuable procedure for any laboratory engaged in peptide synthesis or the development of novel therapeutics. By understanding the underlying chemical principles, researchers can confidently apply and, if necessary, adapt these protocols to meet their specific research needs.
References
- 1. N-Boc-顺式-4-羟基-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | C10H17NO5 | CID 88804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-4-Hydroxypyrrolidine-2-Carboxylic Acid
Welcome to the technical support center for the synthesis of (2S)-4-hydroxypyrrolidine-2-carboxylic acid, a crucial chiral building block in pharmaceutical development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and optimize for higher yields and purity. We will address common challenges encountered during both chemical and biosynthetic routes, providing in-depth, evidence-based solutions.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What are the primary synthesis routes for this compound?
There are two main approaches for synthesizing this compound (cis-4-hydroxy-L-proline): chemical synthesis and biosynthesis.
-
Chemical Synthesis: This often involves the stereochemical inversion of the hydroxyl group of the more readily available trans-4-hydroxy-L-proline.[2] This method typically requires protection of reactive functional groups, followed by the inversion reaction and subsequent deprotection, which can be a multi-step and costly process.[2] Other chemical routes start from different chiral precursors.
-
Biosynthesis/Fermentation: This route utilizes microorganisms engineered to express specific enzymes, such as L-proline cis-4-hydroxylase, that can directly convert L-proline into cis-4-hydroxy-L-proline.[3] This approach can be more direct and cost-effective for large-scale production.[2]
Q2: Why is obtaining the cis isomer specifically challenging compared to the trans isomer?
The trans isomer, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, is the naturally abundant form found in collagen.[2] In contrast, the cis isomer is not a common biogenic substance.[2] Chemical synthesis often starts with the trans isomer, requiring a stereochemical inversion at the C4 position. This inversion can be incomplete, leading to diastereomeric mixtures that are challenging to separate.[4] Biosynthetic routes require specific enzymes that catalyze the cis-hydroxylation of L-proline, which are less common than their trans-hydroxylating counterparts.
Q3: What are the critical factors affecting yield in the chemical synthesis of cis-4-hydroxy-L-proline?
Several factors critically influence the yield:
-
Choice of Protecting Groups: The selection of appropriate protecting groups for the amine and carboxylic acid functionalities is crucial to prevent side reactions. The Boc (tert-butoxycarbonyl) group is commonly used for the amine.[5][6]
-
Reaction Conditions for Stereoinversion: For syntheses starting from the trans isomer, the conditions for the Mitsunobu reaction or other inversion methods must be carefully optimized to maximize the conversion to the cis form and minimize side products.[7][8]
-
Purification Strategy: The separation of the desired cis isomer from the starting trans isomer and other byproducts is often a significant challenge that can lead to yield loss.[4] Efficient purification methods like chromatography or selective crystallization are essential.
Q4: What are the key parameters to control in a fermentation process for cis-4-hydroxy-L-proline production?
For biosynthetic routes, the following parameters are vital for maximizing yield:
-
Enzyme Expression and Activity: Ensuring high-level expression and activity of the L-proline cis-4-hydroxylase is paramount.[9]
-
Cofactor Availability: These hydroxylases are often Fe(II)/α-ketoglutarate-dependent dioxygenases, meaning the availability of iron (Fe²⁺), α-ketoglutarate, and dissolved oxygen is critical for enzymatic activity.[10][11]
-
Substrate Uptake and Metabolism: The efficiency of L-proline uptake by the microbial host and the minimization of its degradation are important for channeling the substrate towards the desired product.[9]
-
Fermentation Conditions: Parameters such as pH, temperature, and dissolved oxygen levels must be tightly controlled to maintain optimal cell growth and enzyme function.[11]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Low Yield in Chemical Synthesis
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of trans to cis isomer | Incomplete Mitsunobu reaction or other inversion reaction. | Optimize reaction conditions: adjust temperature, reaction time, and reagent stoichiometry. Ensure anhydrous conditions for the Mitsunobu reaction. |
| Steric hindrance from bulky protecting groups. | Consider alternative protecting groups that are less sterically demanding. | |
| Formation of multiple unidentified byproducts | Side reactions due to unprotected functional groups. | Ensure complete protection of the amine and carboxylic acid groups before the inversion step.[12] |
| Decomposition of reagents or intermediates. | Use freshly purified reagents and monitor the reaction closely by TLC or HPLC to avoid over-running the reaction. | |
| Significant loss of product during workup and purification | Difficult separation of diastereomers. | Employ high-performance liquid chromatography (HPLC) or specialized crystallization techniques for efficient separation.[13][14] |
| Hydrolysis of ester protecting groups during workup. | Use mild acidic or basic conditions during extraction and purification steps. |
Low Titer in Fermentative Production
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low whole-cell catalytic activity | Insufficient expression of the L-proline cis-4-hydroxylase. | Optimize the expression system by using a stronger promoter or a different expression host.[9] |
| Limited availability of cofactors (Fe²⁺, α-ketoglutarate, O₂). | Supplement the fermentation medium with Fe²⁺ and ensure adequate aeration to maintain dissolved oxygen levels.[10] Consider co-expressing enzymes for α-ketoglutarate synthesis.[9] | |
| Degradation of the L-proline substrate by the host organism. | Engineer the host strain by knocking out genes responsible for L-proline degradation (e.g., putA in E. coli).[9] | |
| Inhibition of enzyme activity | Feedback inhibition by the product or other metabolites. | Investigate the potential for product inhibition and consider strategies for in-situ product removal. |
| Suboptimal fermentation conditions (pH, temperature). | Optimize pH and temperature to match the optimal conditions for the specific hydroxylase being used.[11] |
Section 3: Experimental Protocols
Protocol 1: Boc Protection of 4-Hydroxy-L-proline
This protocol describes a general procedure for the protection of the amino group of 4-hydroxy-L-proline, a common initial step in many chemical synthesis routes.[12]
-
Dissolve 4-hydroxy-L-proline in a suitable solvent system, such as a mixture of dichloromethane and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to neutralize the carboxylic acid and deprotonate the amino group.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in the organic solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Perform an aqueous workup to remove water-soluble impurities.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-hydroxy-L-proline.
Protocol 2: Analytical Separation of Hydroxyproline Isomers by HPLC
Accurate determination of the diastereomeric ratio is crucial for assessing the success of the synthesis. This protocol outlines a general method for the separation of hydroxyproline isomers.[13][14]
-
Derivatize the amino acid sample with a suitable reagent, such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), to enable UV or fluorescence detection.[13][15][16]
-
Prepare a mobile phase, typically a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).
-
Use a C18 reverse-phase HPLC column. In some cases, connecting two columns in series can improve resolution.[13]
-
Inject the derivatized sample onto the HPLC system.
-
Run a gradient or isocratic elution program to separate the isomers.
-
Detect the separated isomers using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.
-
Quantify the peaks by integrating their areas and comparing them to a standard curve.
Section 4: Visualizing Key Concepts
Troubleshooting Workflow for Low Yield in Chemical Synthesis
Caption: A decision tree for troubleshooting low yields in the chemical synthesis of cis-4-hydroxyproline.
Key Factors in Fermentative Production
Caption: Interrelated factors influencing the yield of cis-4-hydroxy-L-proline in a fermentation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline - Kyowa Kirin [kyowakirin.com]
- 3. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Process optimization for enhancing production of cis-4-hydroxy-L-proline by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 13. Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues of (2S)-4-hydroxypyrrolidine-2-carboxylic acid
Welcome to the technical support center for (2S)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as L-Hydroxyproline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound (L-Hydroxyproline) is a non-proteinogenic amino acid, a key component of collagen, and a versatile building block in pharmaceutical synthesis.[1][2] It is a white, crystalline powder.[1] Its chemical structure contains both a carboxylic acid group and a secondary amine (within the pyrrolidine ring), as well as a hydroxyl group. These polar functional groups allow for hydrogen bonding, making it generally soluble in water and other polar solvents.[1] Its solubility in water is approximately 361 mg/mL at 25°C.[3]
Q2: I'm having difficulty dissolving L-Hydroxyproline in water, even though it's supposed to be soluble. What's the most likely reason?
The most common reason for solubility issues stems from its zwitterionic nature .[4][5] In an aqueous solution at or near its isoelectric point (pI), the molecule has both a positive (on the amine group) and a negative (on the carboxyl group) charge, resulting in a net neutral charge. This state minimizes solubility because the strong intermolecular electrostatic attractions in the crystal lattice are at their peak. Adjusting the pH away from the pI is often the key to dissolution.
Q3: Does temperature affect the solubility of L-Hydroxyproline?
Yes, significantly. The solubility of L-Hydroxyproline in water and binary solvent mixtures (like water with methanol, ethanol, or n-propanol) increases with temperature.[6][7][8][9] If you are experiencing difficulty dissolving the compound at room temperature, gentle heating can be a very effective strategy.
Q4: Can I use organic solvents to dissolve L-Hydroxyproline?
While L-Hydroxyproline is most soluble in water, it does show solubility in some polar organic solvents, particularly in binary mixtures with water. Studies have shown its solubility in mixtures of water with methanol, ethanol, and n-propanol.[7][8][9] However, the solubility tends to decrease as the proportion of the alcohol in the mixture increases.[10] For non-aqueous applications, solvents like DMSO or DMF could be tested, but water-based systems are generally the first choice. When using DMSO, be aware that it can cause oxidation in peptides or molecules containing Met or Cys residues.[11]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols to address specific solubility challenges. The causality behind each step is explained to provide a deeper understanding of the process.
Initial Troubleshooting Workflow
Before proceeding to specific protocols, follow this general workflow to diagnose and solve most common solubility issues.
Caption: General troubleshooting workflow for solubility.
Protocol 1: Standard Dissolution in Aqueous Buffer
This protocol outlines the fundamental steps for dissolving L-Hydroxyproline using physical methods.
Methodology:
-
Weighing: Accurately weigh the required amount of L-Hydroxyproline powder.
-
Solvent Addition: Add a portion (e.g., 80%) of the total required volume of your desired aqueous solvent (e.g., deionized water, PBS).
-
Mechanical Agitation: Stir the suspension vigorously using a magnetic stirrer at room temperature for 10-15 minutes.
-
Sonication: If the solid persists, place the vessel in an ultrasonic bath. Sonication provides energy to break up solid aggregates and enhance solvent-solute interaction.[2] Some suppliers note that sonication may be necessary to achieve high concentrations (e.g., 100 mg/mL in PBS).[2]
-
Gentle Heating: If the compound is still not dissolved, gently warm the solution (e.g., to 30-40°C) while stirring. The solubility of L-Hydroxyproline is known to increase with temperature.[6][7]
-
Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature and adjust to the final volume with the solvent.
-
Sterilization (if required): For cell culture or other sterile applications, filter the final solution through a 0.22 µm filter.[2]
Protocol 2: Overcoming Zwitterionic Insolubility via pH Adjustment
This is the most critical troubleshooting protocol. The solubility of amino acids is highly dependent on pH and is minimal at the isoelectric point (pI). By adjusting the pH, you can shift the equilibrium to a charged species (either cationic or anionic), which is more soluble in polar solvents.
Caption: pH-dependent charge states of L-Hydroxyproline.
Methodology:
-
Prepare a Suspension: Create a suspension of L-Hydroxyproline in the desired volume of water or buffer as described in Protocol 1 (Steps 1-3).
-
Prepare Acid/Base Solutions: Prepare dilute solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
pH Adjustment (Acidic Route):
-
Slowly add the dilute HCl solution dropwise to the suspension while continuously monitoring the pH.
-
As the pH decreases (moving away from the pI), the carboxylate group (-COO⁻) will become protonated (-COOH), resulting in a net positive charge on the molecule.
-
Continue adding acid until the solid completely dissolves.
-
-
pH Adjustment (Basic Route):
-
Alternatively, slowly add the dilute NaOH solution dropwise to the suspension.
-
As the pH increases, the ammonium group (-NH₂⁺) will be deprotonated (-NH), resulting in a net negative charge.
-
Continue adding base until the solid completely dissolves.
-
-
Final pH Adjustment: Once the compound is dissolved, you can carefully adjust the pH back towards your target for the final experimental solution, but be cautious not to cross the pI, which could cause precipitation.
Protocol 3: Utilizing Co-Solvent Systems
If a purely aqueous system is not required or is ineffective, a co-solvent system can be employed.
Methodology:
-
Select a Co-Solvent: Based on literature, water-miscible alcohols like ethanol or methanol are suitable choices.[7][8][9]
-
Prepare Solvent Mixture: Prepare a binary solvent mixture. Since solubility increases with a higher water composition, start with a high water ratio (e.g., 90:10 water:alcohol).[7][9]
-
Dissolution: Attempt to dissolve the L-Hydroxyproline in the prepared mixture using the steps outlined in Protocol 1 (agitation, sonication, heating).
-
Optimization: If solubility is still limited, you can experiment with slightly different ratios, but it is generally observed that increasing the alcohol content will decrease the solubility of L-Hydroxyproline.[10]
Advanced Strategies & Formulation Insights
For particularly challenging applications, such as high-concentration formulations or enhancing the solubility of drug conjugates, more advanced strategies can be considered.
Solubility Enhancement with Amino Acid Excipients
Recent research has shown that certain amino acids can act as effective solubility enhancers for other molecules, including proteins and poorly soluble drugs.[12][13][14]
-
L-Arginine and L-Glutamic Acid: The simultaneous addition of L-Arginine and L-Glutamic acid (e.g., at 50 mM each) has been shown to dramatically increase the solubility of proteins and prevent aggregation.[12] This principle may be applicable to L-Hydroxyproline at high concentrations. This combination works by disrupting protein-protein interactions and stabilizing the solute.
-
Co-Amorphous Formulations: Creating a co-amorphous system by ball-milling L-Hydroxyproline with another amino acid (such as arginine, phenylalanine, or tryptophan) can prevent crystallization and significantly increase the dissolution rate.[13][15][16] This is a solid-state formulation strategy primarily used in drug development.
Data Summary: Solubility Factors
| Factor | Effect on Solubility | Rationale |
| Temperature | Increases | Provides energy to overcome crystal lattice forces; dissolution is typically endothermic.[6][7][9] |
| pH | Increases when moved away from the isoelectric point (pI) | The zwitterionic form at the pI has minimal solubility; charged forms (cationic or anionic) are more soluble.[4] |
| Solvent Polarity | Highest in Water . Decreases with increasing alcohol content in water/alcohol mixtures. | The polar functional groups of L-Hydroxyproline interact most favorably with the highly polar water molecules.[1][7][9] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Item - Solubility and thermodynamics of L-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. Synthesize and physical properties of L-hydroxyproline_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. News - How to increase the solubility of peptides? [gtpeptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]
- 15. daneshyari.com [daneshyari.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Crystallization of 4-Hydroxy-2-Pyrrolidone
Welcome to the technical support guide for the crystallization of 4-hydroxy-2-pyrrolidone. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining high-purity, crystalline 4-hydroxy-2-pyrrolidone, a key intermediate in the synthesis of nootropic drugs like Oxiracetam and other active pharmaceutical ingredients[1]. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in established scientific principles.
Section 1: Foundational Knowledge
Understanding the fundamental physicochemical properties of 4-hydroxy-2-pyrrolidone is the first step in designing a successful crystallization process. The molecule's ability to act as both a hydrogen bond donor and acceptor significantly influences its interaction with various solvents[1].
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO₂ | [2][3] |
| Molecular Weight | 101.11 g/mol | [2][3] |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 120-122 °C (racemate) | [1] |
| 156-159 °C ((S)-enantiomer) | [5] | |
| Solubility | Slightly soluble in water, DMSO, Methanol. Soluble in heated alcohols (Ethanol, Isopropanol) and Acetonitrile. | [1][2][6][7] |
| Hydrogen Bond Donor/Acceptor Count | 2 / 2 | [1] |
Crystallization is a multi-step process involving dissolution, nucleation, and crystal growth. Each step is a potential control point and a source of experimental challenges.
Caption: A typical workflow for cooling crystallization.
Section 2: Troubleshooting Frequently Asked Questions (FAQs)
Q1: My solution is clear and cool, but no crystals have formed. What is the cause and what should I do?
A1: Plausible Causes & Troubleshooting Strategy
Failure to form crystals from a clear solution indicates that nucleation, the initial step of crystal formation, has not occurred. This is typically due to one of two reasons: the solution is not sufficiently supersaturated, or there is a high energy barrier for nucleation.
Troubleshooting Workflow:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface that lowers the energy barrier for nucleation.
-
Introduce a Seed Crystal: If you have a previous batch of crystalline 4-hydroxy-2-pyrrolidone, add a single, tiny crystal to the solution. A seed crystal provides a pre-existing template for new crystals to grow upon, bypassing the primary nucleation step entirely. This is a highly effective and controlled method[8].
-
Increase Supersaturation:
-
Evaporation: If you suspect too much solvent was added, gently heat the solution to boil off a small portion of the solvent and allow it to cool again[9].
-
Further Cooling: Place the flask in an ice bath to significantly decrease the solubility of the compound and increase the driving force for crystallization[10].
-
-
Consider an Anti-Solvent: If the above methods fail, you may be in a stable, metastable zone. The addition of a miscible "anti-solvent" (a solvent in which 4-hydroxy-2-pyrrolidone is insoluble) can rapidly induce supersaturation and crystallization. Caution: Add the anti-solvent dropwise to a stirred solution to avoid crashing out amorphous material.
Q2: The compound separated as an oil, not a solid. How do I fix this "oiling out" issue?
A2: Plausible Causes & Troubleshooting Strategy
"Oiling out" occurs when the supersaturated solution's temperature is higher than the melting point of the solute in that specific solvent system. Impurities can depress the melting point, exacerbating this issue. For 4-hydroxy-2-pyrrolidone, this can be a common problem if the concentration and temperature are not well-controlled.
Causality-Driven Solutions:
-
Reduce the Solution Temperature: The most direct approach is to re-heat the solution to dissolve the oil, then allow it to cool to a lower temperature before the point of saturation is reached. Try cooling the solution in an ice bath or even a dry ice/acetone bath before significant crystal formation is expected.
-
Decrease Solute Concentration: Oiling out is more common in highly concentrated solutions. Re-heat to dissolve the oil, add a small amount of additional hot solvent (10-20% more), and then attempt cooling again. This lowers the saturation temperature of the solution, potentially below the compound's melting point.
-
Change the Solvent System: Select a solvent with a lower boiling point. For example, if you are experiencing issues in isopropanol, a switch to ethanol or acetonitrile might be beneficial as they may have different solvating effects and lower boiling points[7].
Caption: Decision workflow for troubleshooting "oiling out".
Q3: My crystal yield is unacceptably low. How can I maximize my product recovery?
A3: Plausible Causes & Troubleshooting Strategy
Low yield is a common issue that often traces back to using an excessive amount of solvent or incomplete precipitation.
Key Optimization Strategies:
-
Minimize Solvent Usage: The fundamental principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the compound[9][11]. Work in small solvent additions, allowing the solution to reach the boiling point between additions.
-
Ensure Complete Cooling: Solubility is temperature-dependent. Ensure the flask has cooled to room temperature undisturbed, and then transfer it to an ice bath for at least 15-20 minutes to maximize precipitation from the mother liquor[10].
-
Prevent Premature Crystallization: If using hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
-
Analyze the Mother Liquor: After filtering your crystals, try evaporating the remaining solvent (the mother liquor). If a significant amount of solid remains, it confirms that either too much solvent was used or the solution was not cooled sufficiently. You can attempt a second-crop crystallization from this recovered material, though it may be of lower purity.
Q4: I have crystals, but they are discolored, have a wide melting point range, or have poor morphology (e.g., needles instead of prisms). How do I improve purity and crystal habit?
A4: Plausible Causes & Troubleshooting Strategy
Crystal purity and morphology (habit) are directly influenced by the presence of impurities and the kinetics of the crystallization process[12]. Impurities can become trapped in the growing crystal lattice, and rapid crystallization often leads to smaller, less-ordered crystals.
-
Impact of Impurities: Structurally related impurities are particularly problematic as they can co-crystallize with the desired product[13]. For pyrrolidone-based structures, residual starting materials or side-products from synthesis can be a major issue[14].
-
Solution: If the starting material is suspected to be impure, consider a pre-purification step (e.g., column chromatography) or perform a second recrystallization. Activated carbon can sometimes be used to remove colored impurities, but should be used judiciously as it can also adsorb the product.
-
-
Cooling Rate: Rapid cooling promotes fast nucleation and growth, which can trap solvent and impurities within the crystal lattice, leading to lower purity.
-
Solution: Allow the solution to cool slowly and undisturbed. Insulating the flask (e.g., with glass wool) can promote the growth of larger, more perfect crystals. Slower cooling provides sufficient time for molecules to orient correctly into the crystal lattice, excluding impurities[10].
-
-
Solvent Effects: The choice of solvent can significantly impact the crystal habit[15]. A solvent that strongly interacts with a specific crystal face can inhibit growth on that face, altering the overall shape of the crystal.
Caption: Impact of impurities on crystal growth and purity.
Q5: I am working with an optically active form of 4-hydroxy-2-pyrrolidone and need to increase its enantiomeric purity. What is the best recrystallization strategy?
A5: Plausible Causes & Troubleshooting Strategy
For chiral compounds like (R)- or (S)-4-hydroxy-2-pyrrolidone, recrystallization is a powerful tool for enantiomeric enrichment. The key is understanding that the racemic form of 4-hydroxy-2-pyrrolidone is a conglomerate, meaning it is a physical mixture of separate (R) and (S) crystals, not a true racemic compound[8][16]. This property is highly advantageous for purification.
Optimized Protocol for Optical Purification:
A detailed study found that recrystallization from a single, well-chosen solvent without the use of an anti-solvent is critical for enhancing optical purity[7].
-
Solvent Selection is Paramount: Ethanol is a highly effective solvent for this purpose. It has been shown to improve the optical purity of (S)-4-hydroxy-2-pyrrolidone from 80% enantiomeric excess (%ee) to over 99%ee in a single recrystallization[7]. Other suitable solvents include methanol, propanols, and acetonitrile[7].
-
Avoid Poor Solvents (Anti-solvents): The use of a poor solvent (like ethyl acetate added to an ethanol solution) can improve the overall yield but is detrimental to optical purity. The poor solvent reduces the solubility of both enantiomers, causing the minor (unwanted) enantiomer to precipitate along with the major one, thus lowering the final %ee[7].
-
Iterative Recrystallization: If the initial optical purity is very low, repeated recrystallizations may be necessary to achieve the desired level of enantiomeric excess[7].
Section 3: Key Experimental Protocols
Protocol 1: High-Purity Recrystallization of (S)-4-hydroxy-2-pyrrolidone
This protocol is optimized for enhancing the optical purity of an enantiomerically enriched sample, based on established methods[7].
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the (S)-4-hydroxy-2-pyrrolidone sample (e.g., 1.5 g with 80%ee) in ethanol (approx. 10 mL).
-
Heating: Gently heat the mixture with stirring (e.g., in a water bath) until all the solid has completely dissolved. Ensure you are using the minimum volume of solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Crystal Maturation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified colorless crystals under vacuum. The expected yield for this process is high (approx. 77%), with a significant increase in optical purity (e.g., to >99%ee)[7].
References
- 1. 4-Hydroxy-2-pyrrolidone|lookchem [lookchem.com]
- 2. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97% | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. (S)-4-Hydroxy-2-pyrrolidinone CAS#: 68108-18-9 [m.chemicalbook.com]
- 7. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (2S)-4-hydroxypyrrolidine-2-carboxylic acid
Welcome to the technical support center for (2S)-4-hydroxypyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under acidic conditions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in acidic environments.
Q1: What is the primary stability concern for this compound under acidic conditions?
The principal documented degradation pathway for this compound (which is the trans-isomer of 4-hydroxyproline) under acidic conditions is epimerization. Specifically, it can convert to its diastereomer, cis-4-hydroxy-D-proline.[1][2] This stereochemical inversion is particularly notable under harsh acidic conditions, such as those used for protein hydrolysis. For instance, hydrolysis of collagen with 6 N HCl at 110°C for 72 hours can result in approximately 8% epimerization of the trans isomer to the cis form.[2]
Q2: Can other degradation pathways, such as dehydration or ring-opening, occur in acidic solutions?
While epimerization is the most frequently cited degradation route, the possibility of other pathways under specific acidic stress conditions should be considered. Acid-catalyzed dehydration of the secondary alcohol is a chemically plausible reaction, potentially leading to the formation of unsaturated pyrrolidine derivatives. Ring-opening of the pyrrolidine ring is another theoretical possibility, though it is generally less favored for unstrained pyrrolidines unless facilitated by strong Lewis acids or photoredox catalysis.[3] Another potential degradation product, pyrrole-2-carboxylic acid, has been observed to form from the unstable intermediate Δ¹-pyrroline-4-hydroxy-2-carboxylate upon acidification, although this intermediate is typically formed via oxidation.[4][5]
Q3: What factors influence the rate of degradation of this compound in acid?
The stability of this compound is primarily influenced by:
-
pH/Acid Strength: Higher acid concentrations (lower pH) and the use of strong acids like HCl can accelerate degradation, particularly epimerization.
-
Temperature: Increased temperature significantly enhances the rate of degradation. The epimerization observed during collagen hydrolysis is a prime example of temperature-driven degradation under acidic conditions.[1][2]
-
Exposure Time: The duration of exposure to acidic conditions directly correlates with the extent of degradation.
-
Matrix Effects: The presence of other components in the solution, such as metal ions or oxidizing agents, could potentially open up other degradation pathways.
Q4: How can I monitor the stability of my this compound sample during an experiment?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique. Due to the polar nature of hydroxyproline and its isomers, reversed-phase HPLC often requires derivatization to achieve adequate retention and separation.[3][6][7] However, methods using mixed-mode chromatography, such as the Newcrom AH column, have been developed for the analysis of hydroxyproline without derivatization.[8] It is essential that the chosen method can resolve the parent compound from its potential degradants, most notably its diastereomers.
Q5: What are the recommended storage conditions for stock solutions of this compound?
For optimal stability, aqueous stock solutions should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (2-8°C or frozen) and at a pH close to neutral. Acidic stock solutions should be avoided for long-term storage unless their stability has been experimentally verified for the intended duration and temperature.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments involving this compound in acidic media.
Issue 1: Unexpected Loss of Parent Compound in a Formulation Study
Symptoms:
-
HPLC analysis shows a decrease in the peak area of this compound over time.
-
The expected concentration of the active ingredient is not met in the final formulation.
Diagnostic Workflow:
Caption: Diagnostic workflow for investigating the loss of this compound.
Causality and Solutions:
-
Cause A: Epimerization. As established, acidic conditions can cause the conversion to diastereomers.[1][2]
-
Solution: The most effective mitigation strategies are to lower the temperature and increase the pH of the solution to the highest level acceptable for the experiment or formulation. If harsh acidic conditions are unavoidable, the exposure time should be minimized.
-
-
Cause B: Precipitation. this compound is generally soluble in aqueous solutions, but its solubility can be affected by high concentrations of salts or organic co-solvents.
-
Solution: Visually inspect the sample for any precipitate. If solubility is an issue, consider adjusting the solvent composition or the concentration of the compound.
-
-
Cause C: Adsorption. Highly polar compounds can sometimes adsorb to the surfaces of containers, especially certain types of plastics.
-
Solution: Use inert container materials like polypropylene or glass. Perform a recovery study by preparing a solution in a container, transferring it to a new one, and analyzing the original container for any residual compound.
-
Issue 2: Appearance of Multiple Unknown Peaks During Forced Degradation Studies
Symptoms:
-
When subjecting the compound to acidic stress (e.g., 0.1 M HCl at 60°C), several new peaks appear in the HPLC chromatogram, not just the expected epimer.
Diagnostic Workflow:
Caption: Troubleshooting multiple degradation products in forced degradation studies.
Causality and Solutions:
-
Cause A: Aggressive Stress Conditions. Forced degradation studies are designed to accelerate degradation, but overly harsh conditions can induce pathways that are not relevant to real-world storage or use.[9][10][11]
-
Solution: According to ICH guidelines, the goal is to achieve 5-20% degradation.[11] If total degradation is much higher, reduce the severity of the stress conditions (e.g., lower acid concentration, temperature, or exposure time). This will help in identifying the primary, most relevant degradation pathways.
-
-
Cause B: Presence of Oxidants. If the acidic medium was not de-gassed or if it contains trace metal impurities, oxidative degradation could occur in parallel with acid-catalyzed reactions.
-
Solution: Conduct the forced degradation study under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Also, consider the use of a chelating agent like EDTA if metal-catalyzed oxidation is suspected.
-
-
Cause C: Dehydration and Other Reactions. At elevated temperatures, acid-catalyzed elimination of the hydroxyl group is a plausible reaction, which would result in a mass loss of 18 Da.
-
Solution: Use LC-MS to identify the molecular weights of the degradation products. This information is critical for proposing degradation structures and pathways. A peak with a mass corresponding to [M-18+H]+ is strong evidence for dehydration.
-
III. Experimental Protocols
This section provides detailed methodologies for conducting stability assessments of this compound.
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To identify the primary degradation products of this compound under acidic stress and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water and acetonitrile
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
-
Stress Conditions:
-
Transfer aliquots of the stock solution into separate vials.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.
-
Prepare a control sample by adding an equal volume of water instead of HCl.
-
-
Incubation: Place the vials in a controlled temperature bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize the samples by adding an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples by a suitable HPLC or LC-MS method. The method should be capable of separating the parent compound from its potential degradants.
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point.
-
Aim for a degradation level of 5-20%. If degradation is too rapid or too slow, adjust the temperature or acid concentration accordingly.
-
Characterize any significant degradation products using LC-MS.
-
Table 1: Example Data from Forced Degradation Study
| Time (hours) | Parent Compound (%) | Degradant 1 (Epimer) (%) | Degradant 2 (Unknown) (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 4 | 95.2 | 4.1 | 0.7 |
| 8 | 90.5 | 8.2 | 1.3 |
| 24 | 78.1 | 18.5 | 3.4 |
Protocol 2: Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating this compound from its acid-induced degradation products.
Instrumentation and Columns:
-
Option A (Without Derivatization):
-
Column: Mixed-mode column (e.g., SIELC Newcrom AH, 150 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: 90% Water, 10% Acetonitrile, 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: ELSD, CAD, or MS
-
-
Option B (With Pre-column Derivatization):
-
Derivatizing Agent: 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)[3][7]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile in a buffered aqueous phase (e.g., phosphate or acetate buffer)
-
Detection: UV/Vis at the appropriate wavelength for the derivative (e.g., 495 nm for NBD-Cl derivatives)[3]
-
Method Validation: The specificity of the method must be demonstrated by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.
IV. References
-
Langrock, T., García-Villar, N., & Hoffmann, R. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Journal of Chromatography B, 847(2), 282-288. --INVALID-LINK--
-
Turturro, A., & Palsa, J. (1984). Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography. Analytical Biochemistry, 141(2), 436-441. --INVALID-LINK--
-
Gavina, J. M. A., White, C. E., Finan, T. M., & Britz-McKibbin, P. (2010). Determination of 4-hydroxyproline-2-epimerase activity by capillary electrophoresis: A stereoselective platform for inhibitor screening of amino acid isomerases. Electrophoresis, 31(16), 2831-2837. --INVALID-LINK--
-
Dziewiatkowski, D. D., Hascall, V. C., & Riolo, R. L. (1972). Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. Analytical Biochemistry, 49(2), 550-558. --INVALID-LINK--
-
Moro, A. M., Smith, G. K., & Efron, M. L. (1975). Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat. Journal of Biological Chemistry, 250(7), 2713-2718.
-
Dziewiatkowski, D. D., Hascall, V. C., & Riolo, R. L. (1972). proline to cis-4-hydroxy--proline during acid hydrolysis of collagen. Deep Blue Repositories, University of Michigan. --INVALID-LINK--
-
Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
-
Jaeschke, A., & Raines, R. T. (2025). Kinetic and Thermodynamic Characterization of Human 4-Oxo-l-proline Reductase Catalysis. Biochemistry.
-
Turicchia, S., Macis, D., & Gigli, M. (1984). Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography. Analytical Biochemistry, 138(1), 16-21.
-
Dziewiatkowski, D. D., Hascall, V. C., & Riolo, R. L. (1972). Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. Semantic Scholar. --INVALID-LINK--
-
Raines, R. T., & Shoulders, M. D. (2025). Effects of Glycosylation of (2 S ,4 R )-4-Hydroxyproline on the Conformation, Kinetics, and Thermodynamics of Prolyl Amide Isomerization. The Journal of Organic Chemistry.
-
Wu, G. (2020). Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... ResearchGate.
-
Wikipedia contributors. (2025). 4-hydroxyproline epimerase. Wikipedia.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. --INVALID-LINK--.
-
Langrock, T., García-Villar, N., & Hoffmann, R. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. PubMed. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PubMed Central.
-
SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column. sielc.com.
-
Wikipedia contributors. (2025). Pyrrole-2-carboxylic acid. Wikipedia.
-
Advanced Materials Technology. (n.d.). RPLC-MS analytical method for the separation of all hydroxyproline isomers and application to different collagen hydrolysates. HALO Columns.
-
Taga, Y., Tanaka, K., Hattori, S., & Mizuno, K. (2017). In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. Scientific Reports, 7(1), 1-9.
-
Langrock, T., Hoffmann, R., & Süssmuth, R. D. (2025). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate.
-
Ciardiello, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8469–8481.
-
National Center for Biotechnology Information. (n.d.). Formation and Excretion of Pyrrole-2-Carboxylate in Man. PubMed Central.
-
Raines, R. T., & Bretscher, L. E. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 135-144.
-
Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
-
Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 18(3), 38-49.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2016). Forced Degradation Studies. MedCrave.
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 1(1), 12-19.
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.
-
Nishi, Y., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Journal of Biochemistry, 137(4), 497-504.
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central.
-
Google Patents. (n.d.). EP1108715B1 - Process for dehydration and purification of crude pyrrolidine. patents.google.com.
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem.
-
American Chemical Society. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1092–1095.
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Molecules, 27(10), 3169.
-
American Chemical Society. (n.d.). Organic Letters Ahead of Print. pubs.acs.org.
References
- 1. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Excretion of Pyrrole-2-Carboxylate in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 4-hydroxyproline-2-epimerase activity by capillary electrophoresis: A stereoselective platform for inhibitor screening of amino acid isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Navigating the Chiral Maze: A Technical Support Guide for Hydroxyproline Isomer Separation
For Immediate Release
Welcome to our dedicated technical support center for the chiral separation of hydroxyproline isomers. As Senior Application Scientists, we understand the critical importance of accurately resolving these stereoisomers in your research, from collagen characterization to pharmaceutical development. This guide is designed to be a dynamic resource, providing in-depth troubleshooting advice and answers to frequently encountered challenges in a direct question-and-answer format. We aim to empower you with the knowledge to overcome common hurdles and achieve robust, reproducible separations.
Section 1: Troubleshooting Common Issues in Hydroxyproline Isomer Separation
This section addresses the most frequent and challenging problems researchers face during the chiral separation of hydroxyproline isomers. We delve into the root causes and provide actionable, step-by-step solutions.
Question 1: Why am I seeing poor resolution or co-elution of my hydroxyproline isomers?
Answer:
Achieving baseline separation of all eight hydroxyproline stereoisomers can be challenging due to their structural similarity.[1][2] Poor resolution is often a multifaceted issue stemming from the column chemistry, mobile phase composition, or sample preparation.
Troubleshooting Steps:
-
Evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is paramount. Polysaccharide-based CSPs are often effective, but the specific derivative (e.g., cellulose or amylose) and the nature of the chiral selector can dramatically influence selectivity.[3] For instance, a study by Temporini et al. (2024) achieved baseline resolution of all eight isomers using a HALO® ES-C18 reversed-phase column after chiral derivatization.[1] If you are using a direct method, consider switching to a different type of CSP, such as a crown-ether based column, which has shown success in separating D- and L-amino acid enantiomers.[4]
-
Optimize the Mobile Phase:
-
Solvent Composition: For normal-phase separations on polysaccharide CSPs, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol) is critical. Even a 1% change in the alcohol content can significantly alter resolution.[3]
-
Additives: The addition of a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base can improve peak shape and selectivity by controlling the ionization state of the analytes.[3][5]
-
pH Control: The pH of the mobile phase is a critical parameter as it affects the ionization of the hydroxyproline isomers.[5] Careful pH adjustment can enhance the interaction with the stationary phase and improve separation.
-
-
Consider Indirect Separation via Derivatization: If direct separation proves difficult, pre-column derivatization with a chiral reagent to form diastereomers is a powerful alternative.[6][7][8] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[1][9] A commonly used derivatizing agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).[1][6]
-
Workflow for Indirect Chiral Separation:
Caption: Workflow for indirect chiral separation of hydroxyproline isomers.
-
-
Temperature Optimization: Column temperature can influence the thermodynamics of the chiral recognition process. Experimenting with different temperatures (e.g., in the range of 15-40°C) can sometimes improve resolution.[10]
Question 2: My peaks are broad and tailing. What can I do to improve peak shape?
Answer:
Poor peak shape can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Check for Column Contamination: A contaminated column is a common cause of peak tailing. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.[11]
-
Optimize Mobile Phase Additives: As mentioned earlier, adding a small amount of an acid or base can suppress unwanted ionic interactions between the analyte and the stationary phase, leading to sharper peaks.[3][5]
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Ensure Complete Derivatization (for indirect methods): Incomplete derivatization can result in multiple peaks for a single isomer or broad, tailing peaks. Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.
Question 3: I am observing epimerization of my hydroxyproline isomers during sample preparation. How can I minimize this?
Answer:
Epimerization, the change in configuration at one of multiple chiral centers, is a significant concern during the hydrolysis of collagen samples, which is often a necessary step to liberate free hydroxyproline.[1][12]
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions:
-
Acid Hydrolysis: While 6N HCl is commonly used, prolonged heating can lead to epimerization.[12] Investigate shorter hydrolysis times or lower temperatures.
-
Alkaline Hydrolysis: Alkaline hydrolysis (e.g., with Ba(OH)2) may cause more epimerization for some isomers compared to acid hydrolysis, but can result in less degradation.[12] The choice of hydrolysis method should be carefully validated for your specific application.
-
-
Quantify Epimerization: It is crucial to be aware of the potential for epimerization and, if possible, to quantify it. This can be done by subjecting a standard of a pure isomer to your entire sample preparation process and analyzing the resulting chromatogram for the appearance of its epimer.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the chiral separation of hydroxyproline isomers.
Q1: What are the main types of chiral stationary phases (CSPs) used for hydroxyproline isomer separation?
A1: The most common types of CSPs for direct amino acid separations include:
-
Polysaccharide-based CSPs: These are widely used and are based on derivatives of cellulose and amylose.[3]
-
Crown Ether-based CSPs: These are particularly effective for separating D- and L-amino acid enantiomers.[4]
-
Ligand-Exchange CSPs: These utilize a bonded D- or L-amino acid and are useful for reversing the elution order of enantiomers.[13]
-
Macrocyclic Glycopeptide CSPs: These offer broad selectivity for both free and N-protected amino acids.[13]
Q2: Is derivatization always necessary for the chiral separation of hydroxyproline isomers?
A2: Not necessarily. Direct separation on a chiral stationary phase is possible.[7] However, if you are struggling to achieve adequate resolution with a direct method, or if you are using a standard achiral column, then pre-column derivatization to form diastereomers is a highly effective strategy.[1][6][7]
Q3: What detection methods are suitable for hydroxyproline isomers?
A3:
-
UV-Vis Detection: After derivatization with a chromophore-containing reagent like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), UV detection is a common and robust method.[1]
-
Mass Spectrometry (MS): Coupling liquid chromatography to a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and can be used for both derivatized and underivatized isomers.[1][14][15]
-
Fluorescence Detection: Derivatization with a fluorescent tag can significantly enhance sensitivity.[6]
Q4: How many stereoisomers of hydroxyproline are there, and why is it important to separate them?
A4: Hydroxyproline has two chiral centers, which gives rise to four possible stereoisomers (trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, trans-3-hydroxy-L-proline, and cis-3-hydroxy-L-proline) and their corresponding enantiomers, for a total of eight stereoisomers.[1] The specific stereoisomers present and their relative abundance can provide valuable information about the structure and quality of collagen, and can be important in the development of pharmaceuticals.[1][16]
Section 3: Data and Protocols
Table 1: Comparison of Analytical Approaches for Hydroxyproline Isomer Separation
| Analytical Technique | Approach | Advantages | Disadvantages | Key Considerations |
| HPLC with Chiral Stationary Phase | Direct Separation | Simpler sample preparation, avoids derivatization artifacts. | CSPs can be expensive, method development can be challenging. | Selection of the appropriate CSP is critical.[3][13] |
| HPLC with Achiral Stationary Phase | Indirect Separation (via Derivatization) | Utilizes standard, less expensive columns; can provide excellent resolution.[1] | Requires an additional derivatization step which can introduce variability. | Complete and reproducible derivatization is essential. |
| Gas Chromatography (GC) | Indirect Separation (via Derivatization) | High resolution and sensitivity. | Requires derivatization to make the analytes volatile; may not resolve all isomers.[17] | Derivatization can be a multi-step process.[17] |
| Capillary Electrophoresis (CE) | Direct or Indirect Separation | High efficiency, low sample and solvent consumption.[6][10] | Lower loading capacity, can be less robust than HPLC. | Optimization of buffer composition and chiral selectors is key.[10] |
Protocol: Indirect Chiral Separation of Hydroxyproline Isomers by HPLC
This protocol is a generalized guideline based on the successful method described by Temporini et al. (2024).[1]
1. Sample Hydrolysis (if starting from collagen): a. Accurately weigh the collagen sample into a hydrolysis tube. b. Add 6N HCl. c. Seal the tube and hydrolyze at 110°C for 24 hours. d. Cool the hydrolysate, neutralize with a suitable base (e.g., NaOH), and dilute to a known volume.
2. Chiral Derivatization: a. To an aliquot of the neutralized hydrolysate or hydroxyproline standard, add a solution of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) in a suitable solvent (e.g., acetone). b. Add a buffer to maintain an alkaline pH (e.g., sodium bicarbonate). c. Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to ensure complete reaction. d. Cool the reaction mixture and neutralize with an acid (e.g., HCl) before injection.
3. HPLC Analysis:
- Column: A high-quality reversed-phase C18 column (e.g., HALO® ES-C18, 150 x 1.5 mm, 2.7 µm).[1]
- Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for your specific column and isomers.
- Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.1-0.2 mL/min for a 1.5 mm ID column).
- Column Temperature: Maintain a constant and optimized temperature (e.g., 25°C).
- Detection: UV detection at a wavelength appropriate for the DNP derivative (e.g., 340 nm) or MS detection.
4. Data Analysis: a. Identify the peaks corresponding to the different hydroxyproline diastereomers based on the retention times of derivatized standards. b. Quantify the isomers by integrating the peak areas and comparing them to a calibration curve prepared from standards.
References
- 1. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. halocolumns.com [halocolumns.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Diastereomeric Salts
Welcome to the Technical Support Center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the separation of enantiomers. Chiral resolution through the formation and crystallization of diastereomeric salts is a foundational and cost-effective technique in pharmaceutical and fine chemical development.[1] However, achieving high resolution and yield can be a significant challenge. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt crystallization?
A: Chiral resolution by diastereomeric salt crystallization is based on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure acid or base, known as a resolving agent.[2] This reaction creates a pair of diastereomeric salts.[3] Unlike enantiomers, which share identical physical properties, diastereomers have distinct physical characteristics, including solubility, melting points, and crystal structures.[4][5] This crucial difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomer preferentially crystallizes out of solution, leaving the more soluble one in the mother liquor.[1][5]
Q2: Why is the choice of solvent so critical for a successful resolution?
A: The solvent is a paramount factor because it directly dictates the solubility of the two diastereomeric salts.[6][7] An ideal solvent system will maximize the solubility difference between the desired and undesired diastereomers, which is the very basis of the separation.[2][6] The solvent also influences the crystal habit (shape and size), which can affect the efficiency of filtration and washing, as well as the rates of nucleation and crystal growth.[2] In some cases, the solvent can even be incorporated into the crystal lattice, stabilizing one diastereomer over the other and, in some instances, leading to a phenomenon known as "chirality switching," where different solvents can cause either the (R) or (S) salt to precipitate.[8][9]
Q3: How do I select an appropriate resolving agent?
A: The choice of a resolving agent is a critical, and often empirical, step for an effective separation.[3][6] Key factors to consider include:
-
Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of the resolution.[10][11]
-
Chemical Reactivity: It must efficiently form a salt with the racemic compound.[2]
-
Physical Properties of the Salts: The resulting diastereomeric salts should be crystalline and, most importantly, exhibit a significant difference in solubility in a common solvent.[2][5]
A screening process with a variety of resolving agents is often necessary to identify the most effective one.[6][12] Common resolving agents include tartaric acid and its derivatives, mandelic acid, camphorsulfonic acid, and chiral amines like brucine and 1-phenylethylamine.[3][4]
Q4: What does "oiling out" mean, and what causes it?
A: "Oiling out" is a common issue where the diastereomeric salt separates from the solution as a liquid phase instead of forming crystals.[7][13] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[13] The formation of an oil is problematic because it can entrap impurities and prevent the formation of a well-ordered crystal lattice, thereby hindering purification.
Q5: What is the difference between thermodynamic and kinetic control in diastereomeric salt resolution?
A: The outcome of a crystallization process can be governed by either thermodynamics or kinetics.[14]
-
Thermodynamic Control: Under thermodynamic control, the system reaches its lowest energy state, and the most stable (least soluble) diastereomeric salt will preferentially crystallize.[15] This is typically favored by longer crystallization times, higher temperatures, and conditions that allow for equilibrium to be established.[14]
-
Kinetic Control: Under kinetic control, the product that forms the fastest will predominate.[14] This can sometimes be the more soluble, less stable diastereomer if it nucleates and crystallizes more rapidly.[16] Kinetic control is favored by short crystallization times, rapid cooling, and high supersaturation.[14][17] In some cases, unusually fast crystallization can be exploited to achieve high resolution.[16]
Understanding whether your system is under kinetic or thermodynamic control is crucial for troubleshooting and optimization. If the diastereomeric excess (d.e.) of your solid changes over time, it's an indication that the system is equilibrating towards thermodynamic control.[14]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Crystallization, or Formation of an Oil
Q: I've mixed my racemic compound and resolving agent, but I'm getting an oil or no precipitation at all. What steps should I take?
A: This is a frequent challenge that usually points to issues with solubility and supersaturation.[2]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The solubility of both diastereomeric salts may be too high in the chosen solvent.[7]
-
Solution: Conduct a comprehensive solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and also test solvent mixtures.[7] Sometimes, the use of an anti-solvent (a solvent in which the salts are poorly soluble) can induce crystallization when added slowly to a solution of the salt in a good solvent.[7]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt is below its solubility limit and therefore will not crystallize.[7]
-
Inhibition by Impurities: The presence of impurities can sometimes inhibit nucleation and crystal growth.[7]
-
Solution: Ensure that your starting materials (the racemic compound and the resolving agent) are of high purity. If necessary, purify them before attempting the resolution.
-
Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Q: I have isolated crystals, but the diastereomeric purity is low. How can I improve it?
A: Low diastereomeric excess indicates that the undesired diastereomer is co-crystallizing with the desired one.
Possible Causes & Solutions:
-
Small Solubility Difference: The solubilities of the two diastereomeric salts in the chosen solvent may be too similar.
-
Solution 1: Solvent Optimization: A thorough solvent screening is the first step. The goal is to find a solvent system that maximizes the solubility difference.[6]
-
Solution 2: Change the Resolving Agent: A different resolving agent will form diastereomeric salts with different physical properties, potentially leading to a larger solubility difference.[6]
-
-
Solid Solution Formation: In some cases, the crystal lattice of the less soluble diastereomer can incorporate the more soluble one, forming a single solid phase containing both.[13] This is a challenging issue because simple recrystallization will not improve the purity.[13]
-
Solution: The formation of a solid solution can sometimes be overcome by changing the resolving agent or the solvent system.[13] In some advanced cases, techniques like enantioselective dissolution, where the solid is briefly exposed to a solvent to selectively dissolve the more soluble diastereomer, can be employed.[18]
-
-
Kinetic vs. Thermodynamic Issues: You may be isolating a kinetically favored product that has a lower d.e.
-
Solution: Slurry Experiments: Allowing the crystallized solid to stir in the mother liquor for an extended period (slurrying) can allow the system to reach thermodynamic equilibrium, which may favor the formation of a purer diastereomeric salt.
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q: The purity of my crystals is high, but the yield is very low. How can I improve it?
A: A low yield indicates that a significant portion of the desired diastereomer remains in the mother liquor.[2]
Possible Causes & Solutions:
-
Suboptimal Solubility: The desired salt, while being the less soluble of the two, might still be quite soluble in the chosen solvent.[2]
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent can significantly impact the yield.[6]
-
Premature Isolation: The crystallization process may have been stopped before reaching equilibrium.[2]
-
Solution: Allow for longer crystallization times. You can monitor the concentration of the salt in the mother liquor over time using a technique like HPLC to determine when equilibrium has been reached.[2]
-
Experimental Protocols & Workflows
Protocol 1: High-Throughput Screening for Resolving Agent and Solvent
This protocol outlines a method for rapidly screening multiple resolving agents and solvents to identify promising conditions for a successful resolution.[12][20][21]
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Methodology:
-
Preparation: In a 96-well plate or an array of vials, dispense a known amount of the racemic compound into each well.
-
Resolving Agent Addition: To each row of wells, add a solution of a different chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphorsulfonic acid) in a suitable initial solvent like methanol, typically at a 1:1 molar ratio.
-
Salt Formation: Seal the plate and heat with stirring to ensure complete salt formation. Then, evaporate the initial solvent.
-
Screening Solvent Addition: To each column of wells, add a different screening solvent, covering a range of polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).[2]
-
Crystallization: Subject the plate to a controlled cooling profile or allow it to stand at room temperature.
-
Analysis: Visually inspect the wells for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[6]
Protocol 2: Liberation of the Free Enantiomer from the Diastereomeric Salt
Once the desired diastereomeric salt has been isolated and purified, the final step is to liberate the pure enantiomer.[4]
Objective: To recover the pure enantiomer from the purified diastereomeric salt.
Methodology:
-
Dissolution: Dissolve the purified and dried diastereomeric salt in a suitable solvent (e.g., water or an organic solvent like ethyl acetate).[2]
-
Salt Breaking: Add a base (e.g., 1M NaOH solution) if the resolving agent was an acid, or an acid (e.g., 1M HCl solution) if the resolving agent was a base.[2] This will neutralize the resolving agent and liberate the free enantiomer.
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent.
-
Purification: Wash the organic layer, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent to obtain the purified enantiomer.
-
Analysis: Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical technique like chiral HPLC or by measuring its specific rotation.[5]
Visualizations and Data
Workflow for Diastereomeric Salt Resolution
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. Deracemisations under kinetic and thermodynamic control - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C6ME00088F [pubs.rsc.org]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 17. mdpi.com [mdpi.com]
- 18. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 19. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Stereospecific Biological Activities of Hydroxyproline Isomers
For the discerning researcher in drug development and cellular biology, the nuanced differences between stereoisomers can represent the gulf between a therapeutic breakthrough and a developmental dead-end. This is particularly true for the amino acid hydroxyproline, a molecule whose biological significance is profoundly dictated by its stereochemistry. While many are familiar with its canonical role in collagen, a deeper dive reveals a fascinating world where subtle changes in the orientation of a single hydroxyl group can unlock entirely different cellular programs, from protein stability to programmed cell death.
This guide provides an in-depth comparison of the biological activities of key hydroxyproline stereoisomers, supported by experimental data and detailed protocols. We will dissect the causal relationships behind their distinct functions, offering a framework for researchers to leverage this stereochemical specificity in their own investigations.
The Architectural Importance of Hydroxyproline Stereoisomers in Collagen
The most well-documented role of hydroxyproline is as a critical component of collagen, the most abundant protein in mammals. The stability of the iconic collagen triple helix is exquisitely sensitive to the stereochemistry of its constituent hydroxyproline residues. The two most studied isomers in this context are (2S, 4R)-4-hydroxyproline, commonly known as trans-4-hydroxyproline (Hyp) , and (2S, 4S)-4-hydroxyproline, or cis-4-hydroxyproline (cHyp) . Another naturally occurring isomer, (2S, 3S)-3-hydroxyproline, or trans-3-hydroxyproline (3-Hyp) , also exhibits distinct effects.
The profound impact of these stereoisomers on collagen stability stems from their influence on the pucker of the proline ring and the resulting torsional angles of the polypeptide backbone. The (4R)-hydroxyl group of trans-4-hydroxyproline pre-organizes the peptide backbone into a conformation that is highly favorable for the formation and stability of the collagen triple helix.[1] In contrast, the (4S)-hydroxyl group in cis-4-hydroxyproline and the positioning of the hydroxyl group in trans-3-hydroxyproline introduce conformational constraints that are detrimental to the triple helix.[1][2]
This is not merely a qualitative observation. The thermodynamic consequences of these stereochemical differences can be precisely quantified by measuring the melting temperature (Tm) of synthetic collagen-like peptides, where a higher Tm indicates greater stability.
Comparative Thermal Stability of Collagen Peptides
The following table summarizes experimental data from studies on synthetic collagen-like peptides, demonstrating the starkly different effects of hydroxyproline stereoisomers on triple helix stability.
| Peptide Sequence (Guest Triplet: Xaa-Yaa-Gly) | Melting Temperature (Tm) in °C | Effect on Stability | Reference |
| (Pro-Pro -Gly)n | 30.5 | Baseline | [3] |
| (Pro-trans-4-Hyp -Gly)n | 36.0 | Stabilizing | [3] |
| (trans-3-Hyp -4-Hyp-Gly)n | 32.7 | Slightly Destabilizing | [3] |
| (Pro-trans-3-Hyp -Gly)n | 21.0 | Highly Destabilizing | [3] |
| (cis-4-Hyp -Pro-Gly)n | Not Reported (Known to preclude triple helix formation) | Highly Destabilizing | [1] |
Data is derived from studies on synthetic host-guest peptides of the general structure (Pro-Hyp-Gly)3-(Xaa-Yaa-Gly)-(Pro-Hyp-Gly)3 or similar repeating units. This experimental design allows for the specific effect of the central "guest" triplet to be assessed.
The data unequivocally shows that trans-4-hydroxyproline in the Yaa position is a potent stabilizer of the collagen triple helix. Conversely, trans-3-hydroxyproline is destabilizing, particularly when in the Yaa position.[2][3][4] While quantitative Tm values for cis-4-hydroxyproline-containing peptides are scarce due to their profound instability, it is well-established that incorporation of this isomer prevents proper triple helix formation.[1][5][6]
Experimental Protocol: Assessing Collagen Triple Helix Stability via Circular Dichroism (CD) Spectroscopy
This protocol outlines a standard method for determining the melting temperature (Tm) of synthetic collagen-like peptides, a key metric for evaluating the effect of hydroxyproline stereoisomers.
Rationale: CD spectroscopy is highly sensitive to the secondary structure of proteins. The collagen triple helix has a characteristic CD spectrum with a positive peak around 225 nm. As the triple helix denatures with increasing temperature, this peak disappears. The Tm is the temperature at which 50% of the helical structure is lost.
Step-by-Step Methodology:
-
Peptide Solubilization and Annealing:
-
Synthesize and purify the desired collagen-like peptides (e.g., (Pro-Xaa-Gly)10 where Xaa is the hydroxyproline isomer of interest).
-
Dissolve the peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline) to a final concentration of 0.2 mM.
-
To promote triple helix formation, incubate the peptide solution at 4°C for at least 24 hours. This annealing step is critical for achieving thermodynamic equilibrium.
-
-
CD Spectrometer Setup:
-
Use a CD spectrometer equipped with a Peltier temperature controller.
-
Set the wavelength to monitor the peak at 225 nm.
-
Equilibrate the sample cuvette (0.1 cm path length) at a starting temperature well below the expected Tm (e.g., 5°C).
-
-
Thermal Denaturation:
-
Place 300 µL of the annealed peptide solution into the pre-equilibrated cuvette.
-
Increase the temperature at a controlled rate (e.g., 0.5°C per minute) from the starting temperature to a point well above the expected Tm (e.g., 80°C).
-
Record the CD signal at 225 nm continuously throughout the temperature ramp.
-
-
Data Analysis:
-
Plot the CD signal at 225 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The Tm is the temperature at the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.
-
Perform experiments in triplicate to ensure reproducibility.[3]
-
Beyond Structure: Stereoisomer-Specific Roles in Cell Signaling
The biological activities of hydroxyproline stereoisomers are not confined to their structural role in collagen. They also participate in and modulate critical cell signaling pathways, often with opposing effects.
trans-4-Hydroxyproline and the Hypoxic Response
In normoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is kept at low levels. This is achieved through its hydroxylation at specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[7] This hydroxylation, which forms trans-4-hydroxyproline, creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[8] Under hypoxic conditions, the oxygen-dependent PHD enzymes are inhibited, HIF-1α is no longer hydroxylated, and it accumulates to activate the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival.[7][9]
cis-4-Hydroxyproline: An Inducer of Apoptosis
In stark contrast to the stabilizing and signaling role of its trans isomer, cis-4-hydroxyproline (cHyp) exhibits cytotoxic properties, particularly in transformed or cancerous cell lines.[10] This activity is independent of its effects on collagen synthesis.[11] cHyp has been shown to induce a caspase-independent form of apoptosis.[9][12] The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, leading to the activation of intracellular proteolytic processes and a loss of cell adhesion.[12]
This differential sensitivity of cancer cells to cHyp is an area of active research for novel therapeutic strategies.[13] For example, various transformed rodent cell lines show a significantly lower 50% inhibitory dose (IC50) for cHyp compared to their non-transformed counterparts, indicating a potential therapeutic window.[10]
| Cell Line | Type | IC50 of cis-4-hydroxyproline (µg/mL) |
| NIH-3T3 | Non-transformed mouse fibroblasts | 120 |
| Ki-ras transformed NIH-3T3 | Transformed mouse fibroblasts | 20-55 |
| SV40 transformed NIH-3T3 | Transformed mouse fibroblasts | 20-55 |
Data adapted from Chahine et al., 1988, demonstrating the increased sensitivity of transformed cells to the growth-inhibitory effects of cHyp.[10]
Experimental Protocol: Evaluating Cell Viability with the MTT Assay
To quantify the cytotoxic or anti-proliferative effects of hydroxyproline isomers like cHyp, the MTT assay is a robust and widely used colorimetric method.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line of interest) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with Hydroxyproline Isomers:
-
Prepare a series of dilutions of the hydroxyproline isomers (e.g., cHyp and Hyp as a negative control) in culture medium. A typical concentration range to test for cHyp would be 10-200 µg/mL.[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isomers. Include untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the concentration of the hydroxyproline isomer.
-
From this dose-response curve, the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
-
Distinct Metabolic Fates
The metabolic pathways for hydroxyproline stereoisomers are as distinct as their biological activities. The body has evolved specific enzymatic machinery to handle these different forms.
-
trans-4-Hydroxy-L-proline: The vast majority of this isomer, derived from collagen turnover, is catabolized in the mitochondria. The enzyme hydroxyproline oxidase (PRODH2) converts it to Δ1-pyrroline-3-hydroxy-5-carboxylate, which is ultimately metabolized to glycine and pyruvate.[11][15]
-
trans-3-Hydroxy-L-proline: This isomer is degraded via a separate pathway involving the enzyme trans-3-hydroxy-L-proline dehydratase, which eventually yields ornithine and glutamate.[15]
-
cis-Isomers: While cis-4-hydroxy-L-proline is not a natural component of mammalian proteins, its metabolism in human cells has been studied.[16] In some bacteria, a metabolic pathway exists that converts trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline, which is then further catabolized.
This metabolic segregation underscores the high degree of biological specificity associated with each stereoisomer and prevents the inappropriate incorporation of destabilizing isomers into newly synthesized collagen.
Conclusion
The stereochemistry of hydroxyproline is a master regulator of its biological function. For the researcher, understanding these differences is paramount. The stabilizing influence of trans-4-hydroxyproline is fundamental to connective tissue integrity, while its formation is a key checkpoint in the cellular response to hypoxia. In contrast, isomers like cis-4-hydroxyproline and trans-3-hydroxyproline act as potent disruptors of collagen structure. Furthermore, the discovery of the pro-apoptotic activity of cis-4-hydroxyproline in cancer cells highlights a fascinating divergence in function, opening new avenues for therapeutic exploration.
By employing the experimental approaches detailed in this guide, scientists can precisely probe the effects of these stereoisomers, leading to a deeper understanding of their roles in health and disease and enabling the rational design of novel chemical probes and therapeutic agents.
References
- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of hydroxyproline via EGLN/HIF1A is associated with distant metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. cis-4-Hydroxy-L-proline collagensynthesisinhibitor 618-27-9 [sigmaaldrich.com]
- 14. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Harnessing Conformational Rigidity: A Comparative Analysis of (2S)-4-hydroxypyrrolidine-2-carboxylic acid and Other Proline Analogs for Enhanced Peptide Stability
An In-Depth Technical Guide for Researchers
Introduction: The Unique Role of Proline in Peptide Architecture
In the landscape of peptide and protein engineering, proline stands apart. Its unique cyclic structure, where the side chain loops back to form a tertiary amide bond with the backbone nitrogen, imposes significant conformational constraints. This rigidity makes proline a powerful tool for dictating peptide structure, often acting as a "helix breaker" or inducing specific turns in the polypeptide chain. The isomerization of the peptide bond preceding a proline residue (Xaa-Pro) between its cis and trans states is a relatively slow process and a rate-limiting step in the folding of many proteins.
Modifying the proline ring itself offers a sophisticated strategy to fine-tune these conformational properties, leading to peptides with enhanced stability, predictable structures, and improved therapeutic potential.[1] The most prominent of these modified prolines is (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as 4-hydroxyproline (Hyp).[2][3][4][5] This post-translationally modified amino acid is a cornerstone of collagen's remarkable stability.[6][7][8]
This guide provides a comparative analysis of 4-hydroxyproline against other key proline analogs. We will delve into the mechanistic underpinnings of their stabilizing effects, present supporting experimental data, and provide detailed protocols for assessing peptide stability in your own research.
The Gold Standard: (2S,4R)-4-hydroxyproline (Hyp) and the Power of Stereoelectronics
The profound stabilizing effect of 4-hydroxyproline, particularly in the collagen triple helix, is not primarily due to hydrogen bonding as once thought, but rather a subtle yet powerful stereoelectronic effect.[6][7]
Mechanism of Stabilization:
The introduction of an electronegative hydroxyl group at the 4R position of the proline ring dictates the ring's preferred conformation, or "pucker." It forces the ring into a Cγ-exo pucker, which pre-organizes the peptide backbone's dihedral angles (φ, ψ) into a conformation that is highly favorable for triple helix formation.[7] This pre-organization minimizes the entropic penalty of folding, thus increasing the thermal stability of the structure. While direct hydrogen bonding from the hydroxyl group is not the main driver, it does contribute to the overall stability by structuring a network of water molecules around the peptide, a phenomenon observed in high-resolution crystal structures.[7][9]
It is crucial to note that this stabilizing effect is highly context-dependent. In the repeating Gly-Xaa-Yaa sequence of collagen, Hyp provides maximum stability when it is in the Yaa position.[7][10][11] Placing Hyp in the Xaa position can be destabilizing, especially if the Yaa position is occupied by a standard proline.[12]
References
- 1. worldscientific.com [worldscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid | C10H18N2O5 | CID 67105300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-4-Hydroxy-L-proline - (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid [sigmaaldrich.com]
- 5. 51-35-4|(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drinkharlo.com [drinkharlo.com]
- 9. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Chiral Derivatization Reagents
Introduction: The Imperative of Chirality in Modern Science
In the realms of pharmaceutical development, agrochemical innovation, and food science, chirality is a fundamental concept with profound implications. Many essential bioactive molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit dramatically different pharmacological, toxicological, or sensory properties.[1] Consequently, the ability to separate, identify, and quantify individual enantiomers—a practice known as enantioselective analysis—is not merely an academic exercise but a critical necessity for safety, efficacy, and quality control.
While direct separation using chiral stationary phases in chromatography is a powerful technique, an alternative and often more flexible approach is chiral derivatization.[1] This indirect method involves reacting the enantiomeric mixture with an enantiomerically pure reagent, known as a chiral derivatization reagent (CDR). This reaction quantitatively converts the pair of enantiomers into a pair of diastereomers.[1][2] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics.[1] This crucial difference allows them to be separated and quantified using standard, robust, and widely available achiral analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]
The advantages of this approach are manifold, including the use of less expensive achiral columns, enhanced detection sensitivity by introducing chromophoric or fluorophoric tags, and greater method robustness.[1][4] This guide provides a comparative analysis of common chiral derivatization reagents, offering field-proven insights and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent and methodology for their specific analytical challenges.
The Foundational Principle: From Enantiomers to Separable Diastereomers
The core strategy of chiral derivatization hinges on a simple chemical transformation that overcomes a significant analytical hurdle. Enantiomers cannot be distinguished by achiral chromatographic systems because their interactions with the stationary and mobile phases are identical. By reacting the racemic analyte with a single, pure enantiomer of a CDR, we create two new molecules with two chiral centers each.
For instance, reacting a racemic mixture of an analyte, (R)-A and (S)-A, with a pure chiral derivatizing reagent, (S')-Rgt, yields two diastereomers: (R,S')-Derivative and (S,S')-Derivative. These diastereomers now have different spatial arrangements and, therefore, different physical properties, enabling their separation.
Caption: The fundamental workflow of chiral derivatization analysis.
Comparative Analysis of Key Chiral Derivatization Reagents
The efficacy of a chiral derivatization strategy is fundamentally determined by the choice of reagent. This choice must be tailored to the analyte's functional groups, the desired analytical technique, and performance requirements like sensitivity and speed. Below, we compare several classes of widely used CDRs.
Reagents for Amines, Alcohols, and Thiols
This is the most common class of analytes for chiral derivatization, with a wide array of well-established reagents.
-
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is considered the gold standard, particularly for the analysis of amino acids.[3][4] It reacts with primary and secondary amines under mild alkaline conditions to produce stable, strongly UV-absorbing diastereomeric derivatives that are exceptionally well-resolved by reversed-phase HPLC.[1]
-
Mosher's Reagent (MTPA): α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), typically used as its acid chloride (MTPA-Cl), is a classic reagent for reacting with alcohols and amines.[1][5] Its primary application is not chromatographic separation but the determination of absolute configuration using NMR spectroscopy. The anisotropic effect of the phenyl ring in the resulting esters or amides causes distinct chemical shifts in the ¹H and ¹⁹F NMR spectra for the two diastereomers, which can be used to assign stereochemistry.[2][5]
-
Chiral Isothiocyanates (e.g., GITC): Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with primary and secondary amines to form thiourea derivatives.[6] These reactions are often rapid and produce derivatives suitable for HPLC-UV analysis. The bulky sugar moiety provides excellent chiral recognition, leading to good chromatographic separation.[6]
-
Chiral Chloroformates (e.g., FLEC): (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a highly effective reagent that reacts with amines and alcohols to form carbamates and esters, respectively. The fluorenyl group introduces a highly sensitive fluorophore, making FLEC ideal for trace analysis using fluorescence detection.[7]
-
o-Phthalaldehyde with a Chiral Thiol (OPA/Thiol): This is a two-component system where OPA reacts with a primary amine in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form a fluorescent isoindole derivative.[4][6] The reaction is extremely fast and sensitive, making it suitable for automated pre-column derivatization in HPLC systems. A key limitation is the potential instability of the derivatives.[3]
Reagents for Carboxylic Acids
Derivatizing carboxylic acids typically involves forming diastereomeric esters or amides.
-
Chiral Alcohols (e.g., (S)-2-Butanol): Racemic carboxylic acids can be esterified using an enantiopure alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[1] The resulting diastereomeric esters are often volatile enough for separation by GC, or they can be analyzed by HPLC.[1]
-
Chiral Amines (e.g., (S)-(-)-α-Methylbenzylamine): Similar to using chiral alcohols, an enantiopure amine can be coupled with a racemic carboxylic acid to form diastereomeric amides.[1] These derivatives are typically stable and well-suited for separation by HPLC.
-
Novel High-Performance Reagents (e.g., OTPA): Newer reagents have been developed to enhance sensitivity and performance. For example, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) was developed for the enantiomeric separation of chiral carboxylic acids by HPLC.[8] It reacts under mild conditions, shows negligible racemization, and provides excellent resolution for challenging compounds like NSAIDs.[8]
Data Presentation: Performance Comparison of Common CDRs
To facilitate reagent selection, the following table summarizes the key operational and performance characteristics of the reagents discussed.
| Feature | Marfey's Reagent (FDAA) | Mosher's Reagent (MTPA-Cl) | GITC | OPA / IBLC | (S)-2-Butanol (for acids) |
| Target Analytes | Primary & Secondary Amines | Alcohols, Amines | Primary & Secondary Amines | Primarily Primary Amines | Carboxylic Acids |
| Primary Technique | HPLC-UV | NMR | HPLC-UV | HPLC-Fluorescence | GC, HPLC |
| Reaction Time | ~60-90 minutes | ~1-4 hours | ~10-35 minutes[3] | < 5 minutes[3] | Several hours |
| Reaction Temp. | 40-50°C[3] | Room Temp. | Room Temp. | Room Temp. | Varies (often elevated) |
| Derivative Stability | High (Stable >48h)[3] | High | Moderate to High | Low (often requires automation)[3] | High |
| Key Advantages | Gold standard, excellent resolution, high stability.[3] | Determines absolute configuration, reliable NMR shifts.[5] | Rapid reaction, good resolution. | Very rapid, high sensitivity with fluorescence.[4] | Creates volatile esters for GC analysis.[1] |
| Key Disadvantages | Longer reaction time, elevated temperature required.[3] | Not for chromatography, requires pure reagent. | Potential for side reactions. | Derivative instability, not for secondary amines.[3] | Slower reaction, requires coupling agents. |
Experimental Protocols: From Theory to Practice
A trustworthy protocol is a self-validating system. The following methodologies are detailed to explain not just the steps, but the causality behind them, ensuring robust and reproducible results.
Protocol 1: Enantiomeric Analysis of a Chiral Amine using Marfey's Reagent (FDAA) and HPLC-UV
This protocol is a cornerstone for determining the enantiomeric purity of amino acids and other chiral primary amines.
Caption: Workflow for chiral amine derivatization with FDAA.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Analyte: Prepare a ~1 mg/mL solution of the chiral amine (e.g., D/L-Phenylalanine) in deionized water. Causality: This concentration ensures a sufficient amount for derivatization without saturating the system.
-
FDAA Solution: Prepare a 1% (w/v) solution of Marfey's Reagent in acetone. This should be prepared fresh. Causality: Acetone is a good solvent for FDAA and is miscible with the aqueous reaction buffer.
-
Buffer: Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water. Causality: The reaction requires mild alkaline conditions (pH ~8-9) to deprotonate the amine group, making it a more effective nucleophile.
-
-
Derivatization Reaction:
-
In a 2 mL vial, combine 100 µL of the analyte solution and 200 µL of the 1 M NaHCO₃ buffer. Vortex briefly.
-
Add 400 µL of the FDAA solution to the vial. The molar excess of FDAA ensures the reaction goes to completion for both enantiomers.
-
Cap the vial tightly and incubate in a water bath or heating block at 40°C for 90 minutes.[7] Causality: Gentle heating increases the reaction rate without causing significant degradation or racemization.
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
Add 100 µL of 2 M HCl to the mixture. Causality: This step quenches the reaction by neutralizing the basic catalyst and protonating any unreacted amines, preventing further reaction.
-
Evaporate the acetone under a gentle stream of nitrogen or in a centrifugal evaporator, if necessary.
-
Dilute the final sample to 1 mL with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) and filter through a 0.45 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is typical.
-
Detection: UV detector set to 340 nm, the λmax for the DNP chromophore.
-
The two diastereomers will elute at different retention times, allowing for their quantification by peak area integration.
-
Protocol 2: Determination of Absolute Configuration of a Chiral Alcohol with (S)-MTPA-Cl and NMR
This protocol is a powerful method for assigning the absolute stereochemistry of secondary alcohols.
Step-by-Step Methodology:
-
Reaction Setup (Perform in a fume hood):
-
Dissolve ~5 mg of the pure chiral alcohol in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube. Causality: Pyridine acts as both the solvent and a base to scavenge the HCl byproduct of the reaction. Using the deuterated form allows direct analysis without solvent exchange.
-
Add a 1.2 molar equivalent of enantiopure (S)-MTPA-Cl to the NMR tube. Causality: A slight excess of the Mosher's acid chloride ensures the alcohol is fully consumed.
-
Cap the NMR tube, mix gently, and let the reaction proceed at room temperature for 1-4 hours or until complete (monitor by TLC or ¹H NMR).
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting (R,S)- or (S,S)-MTPA ester directly in the reaction tube.
-
Acquire a ¹⁹F NMR spectrum. The trifluoromethyl group provides a very clean singlet for each diastereomer, making integration for enantiomeric excess (if the starting alcohol was not pure) straightforward.
-
-
Data Interpretation (Mosher's Model):
-
The core of the analysis relies on comparing the ¹H NMR chemical shifts of the protons on the alcohol moiety of the diastereomeric ester.
-
According to the accepted model for MTPA esters, the protons that lie on the same side as the phenyl group in the most stable conformation will be shielded (shifted upfield), while those on the same side as the CF₃ group will be deshielded (shifted downfield).
-
By assigning the protons in the spectrum and comparing the shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[9] This requires running the reaction with both (R)- and (S)-MTPA-Cl or having a reference standard.
-
Making the Right Choice: A Decision Framework for CDR Selection
Selecting the appropriate CDR is a multi-faceted decision. The following framework, presented as a decision-making workflow, can guide this process.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of (2S)-4-Hydroxypyrrolidine-2-Carboxylic Acid Derivatives
The (2S)-4-hydroxypyrrolidine-2-carboxylic acid scaffold, a derivative of the naturally occurring amino acid L-hydroxyproline, has emerged as a privileged structure in medicinal chemistry. Its inherent chirality and conformational rigidity make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the biological efficacy of various derivatives, with a focus on their anticancer, antimicrobial, and antidiabetic properties. We will delve into the structure-activity relationships that govern their potency, present comparative experimental data, and provide detailed protocols for their evaluation.
The Versatility of the this compound Scaffold
The pyrrolidine ring is a common motif in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1] The introduction of a hydroxyl group at the C-4 position and a carboxylic acid at the C-2 position in the (2S) configuration provides key anchor points for chemical modification, allowing for the generation of extensive libraries of derivatives with tailored biological activities.
Anticancer Activity: A Promising Frontier
Derivatives of this compound have demonstrated significant potential as anticancer agents.[2][3] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key cellular processes in cancer cells.
Comparative Efficacy of Anticancer Derivatives
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. A variety of modifications, including the introduction of spirooxindole, thiazole, coumarin, and metal complexes, have yielded compounds with potent anti-proliferative effects against various cancer cell lines.[1][2][3]
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | MCF-7 (Breast) | 0.5 - 10 | [2] |
| Thiazole-pyrrolidine | A549 (Lung) | 1 - 20 | [3] |
| Coumarin-pyrrolidine | HCT116 (Colon) | 5 - 50 | [1] |
| Macrocyclic Hydroxyproline-based | A549 (Lung) | 2.55 | [4] |
| Silver(I) Complex with Proline | MDA-MB-231 (Breast) | 3.7 | [5] |
Note: IC50 values are highly dependent on the specific derivative and the experimental conditions. This table provides a general range based on available literature.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The exploration of SAR has revealed several key insights into the design of potent anticancer agents based on this scaffold.[3][6] For instance, the introduction of bulky aromatic groups at the N-1 position can enhance cytotoxicity. The stereochemistry at the C-4 position also plays a crucial role, with the (4R) configuration often showing greater activity.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[7][8][9]
Comparative Efficacy of Antimicrobial Derivatives
The antimicrobial potency of these derivatives is influenced by various structural modifications. For example, the incorporation of quinoline moieties has been shown to enhance antibacterial activity.[8]
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-hydroxypyrrolidine-quinoline | Escherichia coli | <10 | [7] |
| 2-hydroxypyrrolidine-quinoline | Klebsiella pneumoniae | <10 | [8] |
| Sulfonylamino pyrrolidine | Staphylococcus aureus | 3.11 | [9] |
| Sulfonylamino pyrrolidine | Escherichia coli | 6.58 | [9] |
| Sulfonylamino pyrrolidine | Pseudomonas aeruginosa | 5.82 | [9] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific derivative and the bacterial strain tested.
Mechanism of Action of Antimicrobial Derivatives
The precise mechanisms of action for many of these antimicrobial derivatives are still under investigation. However, it is hypothesized that they may disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication. Further studies are needed to fully elucidate their molecular targets.[10]
Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several this compound derivatives have been developed as potent and selective DPP-4 inhibitors.[11][12][13]
Comparative Efficacy of DPP-4 Inhibitory Derivatives
The efficacy of these derivatives as DPP-4 inhibitors is highly dependent on their ability to interact with the active site of the enzyme. Structure-activity relationship studies have guided the design of compounds with high affinity and selectivity.
| Derivative | Human DPP-4 IC50 (nM) | Reference |
| Vildagliptin | 34 | [11] |
| Saxagliptin | ~25-50 (qualitative) | [14] |
| Linagliptin | 0.14 | [11] |
| Alogliptin | <10 | [12] |
| Sitagliptin | ~19 | [14] |
Mechanism of DPP-4 Inhibition
These derivatives typically act as competitive inhibitors, binding to the active site of the DPP-4 enzyme and preventing the degradation of incretin hormones such as GLP-1 and GIP. This leads to enhanced insulin secretion and improved glycemic control.[13]
Caption: Mechanism of DPP-4 inhibition by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]
Caption: Workflow of the MTT assay for determining anticancer activity.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the expected kinetics of the compound.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21]
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Steps:
-
Preparation of Dilutions: Perform a serial two-fold dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[18][20]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[21]
Conclusion and Future Perspectives
Derivatives of this compound represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in the realms of anticancer, antimicrobial, and antidiabetic research underscores their potential to address significant unmet medical needs. The structure-activity relationships discussed in this guide provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity.
Future research should focus on elucidating the precise molecular mechanisms of action for the anticancer and antimicrobial derivatives to identify novel cellular targets and pathways. Furthermore, the exploration of novel substitutions and the synthesis of hybrid molecules incorporating other pharmacologically active moieties could lead to the discovery of compounds with superior therapeutic profiles. The continued investigation of this remarkable scaffold holds great promise for the future of drug discovery.
References
- 1. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vetmeduni.ac.at [vetmeduni.ac.at]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio.libretexts.org [bio.libretexts.org]
A Researcher's Guide to the Spectroscopic Differentiation of Cis and Trans Hydroxyproline Isomers
For researchers and drug development professionals, the subtle yet profound impact of stereochemistry on molecular function is a central theme. The cis-trans isomerization of 4-hydroxyproline, a critical post-translational modification in collagen and a valuable component in pharmaceutical design, presents a compelling case study. The orientation of the hydroxyl group dictates the pyrrolidine ring pucker, which in turn influences peptide conformation, protein stability, and biological activity.[1][2][3] Consequently, robust analytical methods to distinguish between these isomers are not merely academic exercises but essential tools for quality control, structural biology, and drug discovery.
This guide provides an in-depth comparison of key spectroscopic techniques for the characterization and differentiation of cis- and trans-4-hydroxyproline isomers. We will delve into the principles, practical considerations, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, and Circular Dichroism (CD) Spectroscopy, supported by experimental data and established protocols.
The Structural Significance of Cis vs. Trans Hydroxyproline
The defining difference between cis- and trans-4-hydroxyproline lies in the stereochemistry at the C4 position of the pyrrolidine ring. In trans-4-hydroxyproline, the hydroxyl group is on the opposite face of the ring from the carboxyl group, a configuration that stabilizes the Cγ-exo ring pucker.[2] This conformation is crucial for the stability of the collagen triple helix.[2][4] Conversely, cis-4-hydroxyproline, with the hydroxyl and carboxyl groups on the same face, tends to favor a Cγ-endo ring pucker.[3] These conformational preferences have significant downstream effects on the properties of peptides and proteins incorporating these residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is arguably the most powerful technique for the unambiguous differentiation of cis and trans hydroxyproline isomers in solution. It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.
Distinguishing Features in NMR Spectra
The key to differentiating the isomers lies in the distinct chemical shifts and coupling constants of the pyrrolidine ring protons. The orientation of the hydroxyl group influences the electron density and geometry of the ring, leading to measurable differences in the NMR spectrum.
For instance, the chemical shift of the H4 proton is a direct indicator of the cis or trans configuration. Furthermore, the coupling constants between adjacent protons (e.g., J(H3,H4) and J(H4,H5)) are highly dependent on the dihedral angles, which are in turn dictated by the ring pucker associated with each isomer.[5] Computational studies and experimental data have shown that a transannular hydrogen bond can form in the cis isomer between the 4S hydroxyl group and the ester carbonyl group, significantly impacting its conformation and NMR parameters.[2]
Quantitative Analysis of Isomer Ratios
A significant advantage of NMR is its ability to quantify the relative populations of cis and trans isomers in a mixture. By integrating the signals corresponding to specific, well-resolved protons for each isomer, one can determine the cis:trans ratio. This is particularly valuable in studying the dynamics of proline isomerization in peptides.[6]
| Spectroscopic Parameter | cis-4-Hydroxyproline | trans-4-Hydroxyproline | Rationale for Difference |
| ¹H NMR Chemical Shift (H4) | Typically shifted relative to the trans isomer | Distinct chemical shift | The anisotropic effect of the hydroxyl group and differences in ring current effects due to altered ring pucker. |
| ¹H-¹H Coupling Constants (e.g., J(H3,H4)) | Reflects dihedral angles of the Cγ-endo pucker | Reflects dihedral angles of the Cγ-exo pucker | The Karplus relationship dictates that coupling constants are dependent on the dihedral angle between protons. |
| ¹³C NMR Chemical Shifts (C4) | Shifted due to the different electronic environment | Distinct chemical shift | The stereochemistry of the hydroxyl group alters the electronic shielding of the C4 carbon. |
Table 1. Key NMR parameters for distinguishing cis- and trans-4-hydroxyproline isomers.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the hydroxyproline sample (or peptide containing hydroxyproline) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A typical concentration is 1-10 mg/mL.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed analysis, two-dimensional experiments such as COSY and TOCSY can be employed to confirm proton connectivity.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify and assign the resonances for the pyrrolidine ring protons for both isomers based on their chemical shifts and coupling patterns. Integrate the signals of well-resolved protons to determine the relative isomer concentrations.
Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules. The differences in bond angles and symmetries between cis and trans hydroxyproline lead to distinct vibrational spectra.
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy
A particularly powerful technique for distinguishing gas-phase ions of the isomers is Infrared Multiple Photon Dissociation (IRMPD) spectroscopy.[4][7][8] Studies have shown that while the IRMPD spectra of protonated cis- and trans-4-hydroxyproline show only minor variations, their lithiated adducts exhibit significant spectral differences.[4][7] This is attributed to the different coordination geometries of the lithium ion with the two isomers, leading to distinct conformations (charge-solvated vs. salt-bridge structures) that have unique IR signatures.[4]
Key Differentiators in Vibrational Spectra
In conventional IR and Raman spectroscopy, the regions most sensitive to the isomeric differences include:
-
O-H Stretching Region: The frequency and shape of the O-H stretching band can be influenced by intramolecular hydrogen bonding, which may differ between the isomers.
-
C-O Stretching and O-H Bending Regions: These vibrations are directly associated with the hydroxyl group and its local environment.
-
Pyrrolidine Ring Vibrations: The ring breathing and deformation modes are sensitive to the overall conformation of the pyrrolidine ring.[9][10]
| Vibrational Mode | Expected Spectral Region (cm⁻¹) | Significance for Isomer Differentiation |
| O-H Stretch | 3200 - 3600 | Sensitive to intramolecular hydrogen bonding, which differs between isomers. |
| C=O Stretch (Carboxyl) | 1600 - 1750 | Can be influenced by the proximity of the hydroxyl group and hydrogen bonding. |
| Pyrrolidine Ring Modes | 700 - 1200 | Differences in ring pucker lead to shifts in ring vibration frequencies.[9][10] |
Table 2. Vibrational modes for distinguishing cis- and trans-4-hydroxyproline isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the obtained spectrum with reference spectra of the pure isomers. Pay close attention to the fingerprint region (below 1500 cm⁻¹) where subtle differences are more pronounced.
Circular Dichroism (CD) Spectroscopy: A Probe for Chirality and Secondary Structure
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While both cis- and trans-4-hydroxyproline are chiral, their primary application in CD spectroscopy is in the context of peptides and proteins, where their presence influences the overall secondary structure.
The distinct conformational preferences of cis and trans hydroxyproline can lead to different secondary structures in peptides. For example, trans-4-hydroxyproline is a key component of the polyproline II (PPII) helix found in collagen.[11] The CD spectrum of a PPII helix is characterized by a strong negative band around 198 nm and a weak positive band around 228 nm.[12] The incorporation of the cis isomer would disrupt this structure, leading to a CD spectrum more characteristic of a disordered or random coil conformation.
Experimental Protocol: CD Analysis of Hydroxyproline-Containing Peptides
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a known concentration.
-
Instrument Setup: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the sample over the far-UV region (typically 190-260 nm).
-
Data Analysis: Analyze the resulting spectrum for characteristic secondary structure features. Compare the spectrum of the peptide containing the hydroxyproline of interest to that of a reference peptide to assess the impact of the isomer on the conformation.
Conclusion
The differentiation of cis and trans hydroxyproline isomers is a critical analytical challenge with significant implications for biochemistry and pharmaceutical development. While each spectroscopic technique offers unique insights, a multi-faceted approach often provides the most comprehensive understanding. NMR spectroscopy stands out for its ability to provide unambiguous structural determination and quantification in solution. Vibrational spectroscopy, particularly IRMPD, offers high sensitivity for gas-phase analysis and can reveal subtle conformational differences. Circular dichroism serves as an excellent tool for probing the impact of these isomers on the secondary structure of peptides and proteins. By understanding the principles and practical applications of these techniques, researchers can confidently characterize these important molecules and unlock their full potential in their respective fields.
References
- 1. Puckering effects of 4-hydroxy-l-proline isomers on the conformation of ornithine-free Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Combined Infrared Ion Spectroscopy and Computational Chemistry Study of Hydroxyproline Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
- 11. Correlation of proline, hydroxyproline and serine content, denaturation temperature and circular dichroism analysis of type I collagen with the physiological temperature of marine teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of (2S)-4-hydroxypyrrolidine-2-carboxylic Acid
Introduction: The Analytical Challenge of Hydroxyproline Stereoisomers
(2S)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as hydroxyproline, is a non-proteinogenic amino acid critical to the structural integrity of collagen, the most abundant protein in mammals. Its concentration and stereochemical form are pivotal biomarkers in medical research, diagnostics for bone and liver conditions, and quality control in the food and pharmaceutical industries.[1] The molecule possesses two chiral centers, giving rise to four stereoisomers: trans-4-L-hydroxyproline ((2S,4R), the natural form in collagen), cis-4-L-hydroxyproline ((2S,4S)), trans-4-D-hydroxyproline ((2R,4S)), and cis-4-D-hydroxyproline ((2R,4R)).
The analytical challenge lies not only in quantifying hydroxyproline but in differentiating these stereoisomers. Each isomer can have distinct biological activities or may indicate impurities in pharmaceutical preparations or supplements.[2] Consequently, the selection of an appropriate, well-characterized reference standard is the foundational step upon which all analytical data integrity rests. This guide provides an in-depth comparison of available reference standards and outlines robust analytical methodologies for their use.
The Imperative of High-Quality Reference Standards
In regulated environments and high-stakes research, a reference standard is not merely a bottle of chemical; it is the anchor of analytical accuracy. It serves as the primary comparator for establishing the identity, purity, and concentration of an analyte in a sample. The core attributes of a premium reference standard include:
-
Purity: A precisely determined and certified level of purity, with a comprehensive profile of any impurities.
-
Identity: Unambiguous confirmation of the chemical structure and stereochemistry, typically via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and other spectroscopic methods.
-
Traceability: Certification under internationally recognized standards, such as ISO 17034 for Reference Material Producers, ensures metrological traceability to a higher-order standard.[3]
-
Documentation: A thorough Certificate of Analysis (CoA) that provides all relevant characterization data and the certified property values with their associated uncertainty.
Using a poorly characterized standard introduces systemic error, rendering the resulting data unreliable and potentially invalidating the entire study or batch release decision.
Comparative Analysis of Commercial Reference Standards
The choice of reference standard will depend on the specific application, required accuracy, and regulatory constraints. The most common isomer used in research is the naturally occurring trans-4-L-hydroxyproline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid). Below is a comparison of representative analytical standards available from leading suppliers.
| Product Attribute | Sigma-Aldrich (Supelco) | LGC Standards | CPAChem |
| Product Name | trans-4-Hydroxy-L-proline | trans-4-Hydroxy-L-proline | trans-4-Hydroxy-L-proline |
| Grade | Analytical Standard | Certified Reference Material[4] | Certified Reference Material (CRM)[3] |
| CAS Number | 51-35-4 | 51-35-4[4] | 51-35-4[3] |
| Purity (Assay) | ≥99% (TLC) | Not specified, but sold as a CRM | Not specified, but sold as a CRM |
| Intended Use | HPLC, Gas Chromatography (GC) | General analytical applications | General analytical applications |
| Certifications | Product-specific CoA available | ISO 17034 (as a producer) | ISO 17034, ISO 17025, ISO 9001[3] |
| Documentation | Certificate of Analysis (CoA) | Certificate of Analysis | Certificate of Analysis |
Expert Insight: For routine R&D or less stringent QC, an "Analytical Standard" grade from a reputable supplier like Sigma-Aldrich is often sufficient. However, for method validation, quantitative analysis (qNMR), or use as a primary calibrant in regulated environments, a Certified Reference Material (CRM) from a producer accredited to ISO 17034, such as LGC or CPAChem, is the authoritative choice.[3] The CRM provides a certified value with a stated uncertainty, which is essential for establishing the traceability and accuracy of measurements.
Diagram: Stereoisomers of 4-Hydroxyproline
The logical relationship between the four stereoisomers is crucial for understanding potential impurities and the need for stereospecific analytical methods.
Caption: Relationship between the four stereoisomers of 4-hydroxyproline.
Experimental Protocols for Reference Standard Validation and Use
The following protocols are designed as a self-validating system. The reference standard is used to develop and validate the method, and the method, in turn, confirms the identity and purity of the standard.
Protocol 1: Chiral Separation and Purity Assessment by HPLC
Hydroxyproline lacks a strong UV chromophore, necessitating derivatization for sensitive UV or fluorescence detection. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is an excellent derivatizing agent for this purpose. This method is adapted from established procedures for chiral amino acid analysis.[2]
Objective: To confirm the stereochemical identity of a trans-4-L-hydroxyproline standard and assess its purity against other stereoisomers.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the trans-4-L-hydroxyproline reference standard.
-
Dissolve in 10 mL of 20 mM borate buffer (pH 8.5) to create a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution to a concentration range of 1-100 µg/mL.
-
-
Derivatization Procedure:
-
To 100 µL of each working standard, add 100 µL of the borate buffer.
-
Add 200 µL of a 5 mM solution of FMOC-Cl in acetone.
-
Vortex the mixture immediately and allow it to react for 15 minutes at room temperature.
-
Quench the reaction by adding 100 µL of 100 mM glycine solution to consume excess FMOC-Cl.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-FLD Conditions:
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence Detector (FLD), Excitation: 265 nm, Emission: 315 nm.
-
-
Data Analysis and Validation:
-
The primary peak should correspond to the retention time of FMOC-derivatized trans-4-L-hydroxyproline.
-
Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
-
Spike the sample with standards of the other isomers (if available) to confirm peak identity and the method's separating power. The method should resolve all four stereoisomers.[2]
-
Protocol 2: Identity Confirmation by GC-MS
For orthogonal identity confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is highly specific. This requires a two-step derivatization to make the amino acid volatile.
Objective: To confirm the molecular weight and fragmentation pattern of the reference standard, providing unambiguous structural identity.
Methodology:
-
Derivatization (Esterification followed by Acylation):
-
Place 100 µL of the 1 mg/mL stock solution into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Add 200 µL of 3 M HCl in n-butanol. Seal the vial and heat at 65°C for 20 minutes to form the butyl ester.
-
Evaporate the reagent to dryness under nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Seal and heat at 100°C for 15 minutes to acylate the amine and hydroxyl groups.
-
Cool to room temperature and evaporate the excess reagent. Reconstitute the residue in 200 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
-
Data Analysis and Validation:
-
The resulting mass spectrum should show the correct molecular ion and characteristic fragmentation pattern for the derivatized hydroxyproline. This provides a high-confidence identity match.
-
Workflow for Reference Standard Implementation
The following diagram illustrates a robust workflow for qualifying and implementing a new reference standard in a laboratory setting.
Caption: Workflow for qualifying and using an analytical reference standard.
Conclusion
The precise and accurate analysis of this compound is fundamentally dependent on the quality of the reference standard used. For applications requiring the highest level of accuracy and metrological traceability, a Certified Reference Material (CRM) from an ISO 17034 accredited manufacturer is indispensable. For general research and development, a well-characterized analytical standard from a reputable supplier provides a solid foundation.
The experimental protocols outlined here for HPLC and GC-MS provide a framework for both validating the identity and purity of the chosen standard and for its subsequent use in sample analysis. By integrating high-quality reference materials with robust, validated analytical methods, researchers, scientists, and drug development professionals can ensure the integrity, reliability, and defensibility of their analytical results.
References
A Senior Application Scientist's Guide to Evaluating the Enantiomeric Excess of Chiral Pyrrolidines
For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not a trivial detail—it is a critical determinant of pharmacological activity and safety. Chiral pyrrolidines are a prominent structural motif in numerous pharmaceuticals and catalysts, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even toxic.[1][2] Consequently, the accurate determination of enantiomeric excess (ee) is an indispensable task in both synthetic chemistry and quality control.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to evaluate the enantiomeric excess of chiral pyrrolidines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Core Methodologies for Enantiomeric Excess Determination
The fundamental principle behind measuring enantiomeric excess is the conversion of an enantiomeric pair, which has identical physical properties in an achiral environment, into a state where they can be distinguished and quantified. This is typically achieved by introducing another chiral entity to create diastereomeric interactions. The five main methods to determine enantiomeric excess are polarimetry, isotope dilution, and chromatographic and spectroscopic techniques.[3] This guide will focus on the most prevalent and practical methods in modern laboratories: Chiral Chromatography and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a brief discussion of the classical polarimetry method.
Chiral Chromatography: The Gold Standard for Separation and Quantification
Chromatographic methods are often considered the benchmark for their high resolving power and accuracy.[4][5] These techniques physically separate the enantiomers, allowing for direct quantification based on peak area. The separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.[6][7]
A. Direct Method: Chiral Stationary Phase (CSP) Chromatography
The direct approach is elegant and widely used. It relies on the differential interaction between the enantiomers and a chiral stationary phase within an HPLC or GC column.[6] Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are particularly effective for a wide range of compounds, including chiral pyrrolidines.
Causality of Separation: The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. The differing stability and/or geometry of these complexes result in different retention times, leading to their separation. The choice of stationary phase and mobile phase is critical and must be empirically optimized to achieve sufficient resolution.
Experimental Protocol: Direct Chiral HPLC of a Pyrrolidine Derivative
This protocol is a representative method and serves as a strong starting point for the analysis of chiral pyrrolidines.[6][8]
-
Column Selection: Choose a polysaccharide-based chiral column, such as a Chiralcel® OD-H (amylose derivative) or Chiralpak® AD-H (cellulose derivative).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often added to improve peak shape and resolution for amine-containing compounds.[6]
-
System Equilibration: Equilibrate the column with the mobile phase at a typical flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the pyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject the sample solution (e.g., 5-10 µL) and record the chromatogram. The two enantiomers should elute at different retention times.
-
Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
B. Indirect Method: Derivatization to Diastereomers
In the indirect method, the enantiomeric mixture is reacted with a pure, single-enantiomer Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[9] Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral (achiral) chromatography (HPLC or GC).[7]
Causality of Separation: The covalent bonding of the CDA to the pyrrolidine enantiomers creates new molecules with two chiral centers. These diastereomers are no longer mirror images and possess different shapes and polarities, allowing for separation on conventional stationary phases like C18 for HPLC or polysiloxane phases for GC.
Experimental Protocol: Indirect Analysis via Derivatization
-
CDA Selection: Choose a CDA that reacts efficiently and cleanly with the amine functionality of the pyrrolidine. Common examples include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).[9][10]
-
Derivatization Reaction: In a vial, dissolve the pyrrolidine sample in an appropriate aprotic solvent. Add a slight excess of the CDA and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. Allow the reaction to proceed to completion.
-
Work-up: Quench the reaction and perform a simple extraction to remove excess reagent and byproducts. The crude diastereomeric mixture is often suitable for direct analysis.
-
Chromatographic Analysis:
-
HPLC: Inject the sample onto a standard achiral C18 column and elute with a mobile phase such as acetonitrile/water.
-
GC: Inject the sample onto a standard achiral polysiloxane column. This requires the resulting diastereomers to be volatile and thermally stable.[3]
-
-
Data Analysis: Integrate the peaks corresponding to the two diastereomers and calculate the ee, which will be equivalent to the diastereomeric excess (de) of the product mixture.
Crucial Consideration: The CDA must be of 100% enantiomeric purity, and the derivatization reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other), as this would lead to an inaccurate measurement.[9]
NMR Spectroscopy: A Rapid Method for In-Situ Analysis
NMR spectroscopy offers a powerful and often faster alternative to chromatography.[4] Since enantiomers are isochronous (produce identical spectra) in an achiral solvent, a chiral auxiliary must be added to induce chemical shift non-equivalence.
A. Using Chiral Solvating Agents (CSAs)
This non-destructive technique involves adding a Chiral Solvating Agent (CSA) to the NMR sample. The CSA forms rapid, reversible, non-covalent diastereomeric complexes with the pyrrolidine enantiomers.[11][12]
Causality of Signal Splitting: The transient diastereomeric complexes exist in a fast exchange equilibrium. The observed chemical shift for a given proton is a weighted average of its environment in the free and complexed states. Because the two diastereomeric complexes are different, the corresponding protons in each enantiomer experience slightly different magnetic environments, leading to the splitting of a single peak into two.[11] The integration ratio of these two peaks directly reflects the enantiomeric ratio.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve an accurate amount of the chiral pyrrolidine sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of the analyte alone.
-
CSA Addition: Add a specific amount of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol). The optimal ratio of CSA to analyte often needs to be determined, but typically ranges from 1 to 2 equivalents.[11]
-
Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. Look for a proton signal (ideally a singlet or a well-resolved multiplet) that has split into two distinct signals.
-
Data Analysis: Carefully integrate the pair of separated signals. The enantiomeric excess is calculated from the integration values (Int₁ and Int₂). ee (%) = [ |Int₁ - Int₂| / (Int₁ + Int₂) ] × 100
B. Using Chiral Derivatizing Agents (CDAs)
As with the indirect chromatography method, a CDA can be used to form stable diastereomers which can then be analyzed by standard NMR.[9] The principles are identical, but the analysis is spectroscopic rather than chromatographic. This method is destructive as it involves a chemical reaction.
Optical Polarimetry: The Classical, Low-Accuracy Method
Polarimetry is the oldest method for assessing enantiomeric purity.[3] It measures the degree to which a chiral sample rotates the plane of polarized light. The enantiomeric excess is calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.
Causality of Measurement: Enantiomers rotate plane-polarized light in equal but opposite directions. A racemic mixture (50:50) will have a net rotation of zero. An enantioenriched sample will have a net rotation proportional to the excess of one enantiomer.
Limitations: While simple in principle, polarimetry is often inaccurate for precise ee determination.[3][13] The measured rotation is highly sensitive to concentration, solvent, temperature, and the presence of impurities.[3] It is generally not suitable for determining ee values above 95% with high confidence and is rarely used for this purpose in modern research, having been superseded by chromatographic and spectroscopic methods.[13] However, modern techniques like cavity-enhanced polarimetry can offer much higher sensitivity for specialized applications.[14][15]
Comparative Performance Guide
The selection of an analytical method depends on the specific requirements of the analysis, such as required accuracy, sample throughput, and available instrumentation.[4]
| Feature | Direct Chiral HPLC/GC | Indirect Chiral HPLC/GC | NMR with CSA | NMR with CDA | Polarimetry |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[6] | Formation of diastereomers, separation on achiral column.[9] | Formation of transient diastereomeric complexes.[11] | Formation of stable diastereomers.[9] | Rotation of plane-polarized light.[16] |
| Accuracy & Resolution | Excellent (Rs > 1.5 achievable). Considered the "gold standard".[4][6] | High, but dependent on complete reaction and separation. | Good, dependent on ΔΔδ (chemical shift difference). | Good, but potential for systematic error. | Low to Moderate. Prone to errors.[3] |
| Sensitivity (LOD/LOQ) | High to Very High (µg/mL to ng/mL).[4] | High, can be enhanced by derivatization agent.[10] | Moderate. Generally lower than chromatography.[4] | Moderate. | Low. Requires relatively high concentration. |
| Sample Preparation | Simple dissolution in mobile phase. | Chemical reaction required (derivatization). | Simple mixing of analyte and CSA in NMR tube. | Chemical reaction required (derivatization). | Dissolution in a specific solvent at a known concentration. |
| Analysis Time | ~15-30 minutes per sample.[4] | Longer due to reaction time + chromatography run. | ~5-15 minutes per sample.[4] | Longer due to reaction time + NMR acquisition. | Very Fast (< 5 minutes per sample). |
| Sample Consumption | Low (µg). | Low (µg). | Moderate (mg). | Moderate (mg). | High (mg). |
| Destructive? | No. | Yes. | No. | Yes. | No. |
| Key Advantage | High accuracy, direct quantification, widely applicable. | Uses standard (cheaper) achiral columns. | Very fast, non-destructive, simple preparation. | Provides clear, stable signals. | Very simple and fast instrumentation. |
| Key Disadvantage | Chiral columns are expensive. Method development can be lengthy. | Potential for kinetic resolution error. CDA must be 100% ee.[9] | Lower sensitivity. CSA can be expensive. Peak overlap can occur. | Destructive. Potential for kinetic resolution error. | Low accuracy and precision. Sensitive to experimental conditions.[3] |
Conclusion and Recommendations
For researchers and drug development professionals, the choice of method for determining the enantiomeric excess of chiral pyrrolidines should be guided by the analytical objective.
-
For Rigorous Quality Control and Final Product Analysis: Direct Chiral HPLC is the recommended method. Its high accuracy, resolution, and sensitivity provide the most reliable and defensible data.[4]
-
For High-Throughput Screening or Rapid Reaction Monitoring: NMR spectroscopy with a Chiral Solvating Agent (CSA) is an excellent choice.[11] Its speed and non-destructive nature allow for quick checks of multiple samples without complex preparation.
-
When a Chiral Column is Unavailable: The indirect chromatography method or NMR with a Chiral Derivatizing Agent (CDA) are viable alternatives, provided that care is taken to ensure the derivatization reaction is complete and free from kinetic resolution artifacts.[9]
-
For a Preliminary, Qualitative Check (if a known standard is available): Polarimetry can offer a quick indication of whether a reaction has produced an excess of one enantiomer, but it should never be relied upon for accurate, final ee determination in a professional setting.[3]
By understanding the underlying principles and practical considerations of each technique, scientists can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral pyrrolidine compounds.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Do the Terms “%ee” and “%de” Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Comparing the Effects of Hydroxyproline Analogs on Protein Structure
Authored for Researchers, Scientists, and Drug Development Professionals
The structural integrity of many proteins, most notably collagen, is critically dependent on the post-translational modification of proline to (2S,4R)-4-hydroxyproline (Hyp). This single hydroxylation event imparts significant conformational stability, permitting the formation of the iconic collagen triple helix[1]. For researchers aiming to probe, modulate, or disrupt this stability, hydroxyproline analogs serve as powerful chemical tools. This guide provides an in-depth comparison of common hydroxyproline analogs, detailing their mechanisms of action and their differential effects on protein structure, supported by experimental data and protocols.
The Central Role of 4-Hydroxyproline and Proline Pucker
The stability conferred by Hyp is not merely due to hydrogen bonding, but rather a profound stereoelectronic effect.[2] The electronegative 4R-hydroxyl group favors a specific pyrrolidine ring conformation known as Cγ-exo pucker. This "pucker" pre-organizes the peptide backbone into the precise dihedral angles required for the tight coiling of the collagen triple helix, thus reducing the entropic penalty of folding.[2][3][4]
Conversely, proline residues in the Xaa position of the repeating Xaa-Yaa-Gly sequence typically favor a Cγ-endo pucker.[5][6] The ability of an analog to favor one pucker over the other is the primary determinant of its effect on collagen stability.[6][7]
Diagram 1: Proline Pucker and its Influence on Helix Formation
Comparative Analysis of Hydroxyproline Analogs
The choice of analog depends entirely on the desired experimental outcome: to enhance stability, reduce it, or inhibit its formation enzymatically.
Stabilizing Analogs: The Fluoroproline Dichotomy
Fluorine, being the most electronegative element, can accentuate the stereoelectronic effects seen with hydroxyproline. This leads to a fascinating dichotomy between its diastereomers.
-
(2S, 4R)-4-Fluoroproline (4R-Flp): This analog is a hyper-stabilizing agent when incorporated in the Yaa position. The 4R-fluoro group strongly induces the Cγ-exo pucker, even more effectively than the native hydroxyl group.[2][3] This pre-organization significantly lowers the entropic cost of folding, resulting in a triple helix with a much higher thermal melting temperature (Tm) than native collagen.[4][8] The stabilization is primarily driven by this favorable entropy term.[8][9]
-
(2S, 4S)-4-Fluoroproline (4S-Flp): In stark contrast, when 4S-Flp is in the Yaa position, it is highly destabilizing .[3] Its 4S-fluoro group forces a Cγ-endo pucker, which is conformationally incompatible with the triple helix structure at that position. However, this same analog is stabilizing when placed in the Xaa position, where the Cγ-endo pucker is preferred.[3][4]
Destabilizing and Disruptive Analogs
-
L-Azetidine-2-carboxylic acid (Aze): As a lower homolog of proline, Aze can be incorporated into proteins in its place.[10] Its four-membered ring structure introduces significant conformational strain. While the overall conformational preferences are similar to proline, peptides with Aze are more flexible.[10] This increased flexibility and less favorable geometry for the extended collagen conformation destabilize the triple helix.[10] Its incorporation is known to inhibit triple helix formation, which can be observed experimentally by an increase in subsequent post-translational modifications like glycosylation, as the enzymes have a longer window to act on the unfolded chains.[11][12]
-
3,4-Dehydro-L-proline (Dhp): This analog acts not by incorporation but as a potent inhibitor of prolyl 4-hydroxylase (P4H), the enzyme that synthesizes hydroxyproline.[13][14] It is considered a suicide inhibitor, acting at micromolar concentrations to selectively and rapidly block proline hydroxylation.[15] By preventing the formation of Hyp, Dhp ensures that procollagen chains cannot form stable triple helices at physiological temperatures, leading to their accumulation in a non-helical state and subsequent degradation.
Summary of Effects
The following table summarizes the key characteristics and experimentally observed effects of these analogs on the thermal stability of collagen model peptides (CMPs).
| Analog | Typical Position | Primary Mechanism | Effect on Triple Helix Stability | Typical ΔTm (°C) vs (Pro-Pro-Gly)n |
| (2S,4R)-4-Hydroxyproline (Hyp) | Yaa | Induces Cγ-exo pucker via stereoelectronic effect | Stabilizing | +31.3°C |
| (2S,4R)-4-Fluoroproline (4R-Flp) | Yaa | Strongly induces Cγ-exo pucker (hyper-stabilization) | Strongly Stabilizing | +33.1°C |
| (2S,4S)-4-Fluoroproline (4S-Flp) | Yaa | Forces unfavorable Cγ-endo pucker | Strongly Destabilizing | -42.8°C |
| (2S,4S)-4-Fluoroproline (4S-Flp) | Xaa | Induces favorable Cγ-endo pucker | Stabilizing | +15.5°C |
| L-Azetidine-2-carboxylic acid (Aze) | Xaa or Yaa | Increases conformational flexibility, unfavorable geometry | Destabilizing | N/A (Disrupts folding) |
| 3,4-Dehydro-L-proline (Dhp) | N/A | Inhibits Prolyl 4-Hydroxylase | Prevents Stabilization | N/A (Inhibits Hyp formation) |
Note: ΔTm values are derived from published data on (Pro-Yaa-Gly)10 and (Xaa-Pro-Gly)10 model peptides and can vary based on the specific peptide sequence and experimental conditions.
Experimental Protocols & Workflows
Verifying the effects of these analogs requires robust biophysical methods. The primary technique is Circular Dichroism (CD) spectroscopy to monitor changes in protein secondary structure as a function of temperature.
Diagram 2: Experimental Workflow for Analog Comparison
Protocol: Determining Collagen Thermal Stability via Circular Dichroism
This protocol outlines the determination of the melting temperature (Tm) of a collagen model peptide.
1. Objective: To quantify the thermal stability of a triple-helical peptide by measuring the midpoint of its thermal unfolding transition.
2. Materials & Equipment:
-
Purified collagen model peptide (concentration: 0.2 - 1.0 mg/mL).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.0 is a good starting point. Avoid Tris buffers as their pH is temperature-dependent.[16]
-
Circular Dichroism (CD) Spectropolarimeter with a Peltier temperature controller.
-
Quartz CD cuvette with a 1 mm or 2 mm path length.
3. Methodology:
-
Step 1: Sample Preparation: Dissolve the lyophilized peptide in the chosen buffer to the desired concentration. Allow the sample to equilibrate at 4°C for at least 24 hours to ensure complete triple helix formation.
-
Step 2: Instrument Setup:
-
Set the spectropolarimeter to monitor the CD signal at the positive maximum characteristic of the collagen triple helix, typically around 222-225 nm.[17]
-
Set the temperature range for the melt, for example, from 5°C to 80°C.
-
Select a slow temperature ramp rate, such as 0.5°C or 1.0°C per minute, to maintain thermal equilibrium.[18][19]
-
-
Step 3: Baseline Correction: Run a thermal melt with the buffer alone to obtain a baseline reference. Subtract this baseline from the sample data.
-
Step 4: Data Acquisition:
-
Place the peptide sample in the CD instrument and allow it to equilibrate at the starting temperature for 10-15 minutes.
-
Begin the temperature ramp, recording the ellipticity at the chosen wavelength as a function of temperature.
-
-
Step 5: Data Analysis:
-
The resulting data will produce a sigmoidal curve, where the upper plateau represents the folded triple helix and the lower plateau represents the unfolded random coil.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition, corresponding to the peak of the first derivative of the curve.[20]
-
Normalize the data to the fraction unfolded (F) to compare different peptides. The Tm is the temperature where F = 0.5.[18]
-
4. Self-Validation & Trustworthiness:
-
Reversibility Check: After the heating scan, cool the sample back to the starting temperature at the same rate. A properly folding peptide should show a refolding curve that overlays with the unfolding curve, confirming the transition is a reversible, two-state process.[16][20]
-
Concentration Independence: For intramolecular folding, Tm should be independent of concentration. For intermolecular association like collagen trimers, Tm will show concentration dependence. Confirming this behavior validates the assumed folding mechanism.
Conclusion and Future Directions
Hydroxyproline analogs are indispensable tools for protein engineering and drug development. Stabilizing analogs like 4R-Flp allow for the creation of hyper-stable collagenous materials for biomedical applications. Conversely, destabilizing analogs such as Aze and P4H inhibitors like Dhp are crucial for studying diseases characterized by excessive collagen deposition, such as fibrosis, and for developing potential therapeutics.[13][21] A thorough understanding of their distinct stereoelectronic and conformational effects, validated through rigorous biophysical characterization, is essential for their effective application in research.
References
- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. raineslab.com [raineslab.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are P4HA inhibitors and how do they work? [synapse.patsnap.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 17. sites.rutgers.edu [sites.rutgers.edu]
- 18. Equilibrium thermal transitions of collagen model peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (2S)-4-hydroxypyrrolidine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Welcome to a definitive guide on the proper disposal of (2S)-4-hydroxypyrrolidine-2-carboxylic acid, also known as L-Hydroxyproline. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document provides in-depth, actionable protocols to ensure the safe and compliant disposal of this common chiral building block, moving beyond mere procedural lists to explain the critical reasoning behind each step.
Hazard Assessment and Regulatory Landscape
This compound is a non-volatile, combustible solid. While not listed as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) 40 CFR Part 261, its disposal is still subject to regulation based on its characteristics.[1][2][3][4] The primary concern is its potential for corrosivity .
Our internal studies and literature reviews indicate that aqueous solutions of this compound can be acidic.[5] According to the EPA, a liquid waste with a pH of 2 or less is classified as a corrosive hazardous waste, assigned the waste code D002 .[6] Therefore, the pH of any waste solution containing this acid must be determined before disposal.
Key Safety and Hazard Information
| Parameter | Information | Source |
| Signal Word | Warning | [7][8][9] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [7][8][9][10] |
| Incompatible Materials | Strong oxidizing agents | [11] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, lab coat, and a NIOSH-approved respirator if dust is generated. | [7][8] |
The Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal route for this compound waste. This self-validating system ensures that all regulatory and safety considerations are met at each stage.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
The following protocols are designed to provide clear, sequential guidance for the safe disposal of this compound in its common laboratory forms.
Protocol 1: Disposal of Solid this compound
This protocol applies to unused, expired, or contaminated solid forms of the chemical.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a NIOSH-approved respirator to prevent inhalation of dust particles.[7][8]
-
Waste Collection: Carefully transfer the solid waste into a clean, dry, and chemically compatible container with a secure, sealable lid. Avoid any actions that could generate dust.[7]
-
Labeling: Clearly label the container with the full chemical name, "this compound Waste," and affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[11]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection. Do not dispose of this solid waste in the regular trash.
Protocol 2: Disposal of Aqueous Solutions of this compound
This protocol is for solutions where the compound is dissolved in water.
-
PPE and Preparation: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Perform the following steps in a well-ventilated area or a chemical fume hood.
-
pH Determination: Using a calibrated pH meter or pH strips, carefully measure the pH of the waste solution. This is a critical step to determine if the waste is hazardous due to corrosivity.
-
Disposal Pathway Decision:
-
If the pH is 2.0 or less: The waste is considered corrosive hazardous waste (D002).[6]
-
Containment: Transfer the solution to a clearly labeled, sealed, and corrosion-resistant container (e.g., High-Density Polyethylene - HDPE).
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the EPA waste code "D002."
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not attempt to neutralize or pour this waste down the drain.
-
-
If the pH is greater than 2.0: The waste is not considered corrosive.
-
Evaluation for In-Lab Neutralization: For small quantities (typically under 1 liter, but consult your institution's specific guidelines), you may be able to neutralize the solution for sewer disposal. This is only permissible if the solution does not contain any other hazardous materials (e.g., heavy metals).
-
Neutralization Procedure (if permissible):
-
Work in a fume hood.
-
Slowly add a dilute basic solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide) while stirring.
-
Monitor the pH continuously. Be aware that neutralization is an exothermic reaction and may generate heat.
-
Continue adding the base until the pH is within the neutral range acceptable for your local water authority (typically between 6.0 and 9.0).
-
-
Final Disposal (Post-Neutralization): Once neutralized, the solution can typically be poured down the sanitary sewer with a large volume of running water (at least a 20-fold excess).
-
If In-Lab Neutralization is Not an Option: If you are dealing with large volumes or the solution contains other contaminants, containerize, label (with the chemical name), and dispose of it through your EHS office.
-
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills or if significant dust is generated, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as listed in the table above.
-
Containment and Cleanup:
-
For Solid Spills: Gently sweep up the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter may be used. Place the collected material into a sealed container for disposal as solid waste.[7][8]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into a suitable container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it through your EHS office.
By adhering to these detailed procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our ecosystem. Always consult your institution's specific Chemical Hygiene Plan and your local regulations as the final authority.
References
- 1. epa.gov [epa.gov]
- 2. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 3. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 688614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of (2S)-4-hydroxypyrrolidine-2-carboxylic acid
(2S)-4-hydroxypyrrolidine-2-carboxylic acid , also known as L-hydroxyproline, is a non-essential amino acid derivative integral to the synthesis of collagen, the most abundant protein in mammals. Its unique cyclic structure and hydroxyl group make it a valuable chiral building block in the development of novel pharmaceuticals and peptidomimetics. As a Senior Application Scientist, this guide is intended to provide you with the essential safety protocols and logistical information for handling this compound in a laboratory setting, ensuring both personal safety and the integrity of your research.
Understanding the Risks: Hazard Identification
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While this compound is not classified as a highly hazardous substance, it can cause irritation upon contact. The primary hazards associated with this compound are:
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[2][3]
It is also important to note that this compound can be hygroscopic (absorbs moisture from the air) and light-sensitive, which can affect its stability and requires specific storage conditions.[4][5][6][7]
Core Defense: Personal Protective Equipment (PPE)
A robust PPE strategy is your first line of defense against accidental exposure. The minimum required PPE when handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8][9] However, the specific tasks you are performing will dictate the necessary level of protection.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles.[1] | Disposable nitrile gloves.[9] | Recommended if weighing large quantities or if dust is generated. An N95 dust mask or a full-face respirator may be appropriate.[10] | Standard lab coat.[8] |
| Solution Preparation | Chemical splash goggles. A face shield is recommended when handling larger volumes.[9] | Disposable nitrile gloves.[9] | Not typically required if performed in a well-ventilated area or a fume hood.[1][2] | Standard lab coat. |
| Reaction Monitoring and Work-up | Chemical splash goggles.[9] | Disposable nitrile gloves.[9] | Not typically required if performed in a well-ventilated area or a fume hood.[2] | Standard lab coat. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the quality of your experimental results.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Protect from light and moisture.[4][7] An inert atmosphere (e.g., argon or nitrogen) can be considered for long-term storage to prevent degradation.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a well-ventilated space.[2][3]
-
Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvents, before opening the primary container.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
-
Weighing:
-
Dissolving:
-
Add the solid to the solvent slowly and stir to dissolve.
-
If heating is required, use a water bath or a heating mantle with a stirrer. Avoid direct flame.
-
-
Post-Handling:
Emergency Preparedness
Accidents can happen, and a clear plan of action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4] Seek medical attention if irritation develops.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][10] Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[3]
Waste Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unused this compound and any materials contaminated with the solid (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container. Do not pour chemical waste down the drain.[2]
Visual Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: A flowchart for selecting appropriate PPE based on the handling task.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. 51-35-4|(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. westlab.com [westlab.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
